Par-4-AP;AY-NH2
Description
Properties
Molecular Formula |
C34H48N8O7 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46) |
InChI Key |
BBAOHIALRKLBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanisms of Action: Par-4 Agonist Peptide (AY-NH2) and the Pro-apoptotic Protein Par-4
Disclaimer: The query "Par-4-AP;AY-NH2" refers to a specific synthetic peptide that acts as an agonist for the Proteinase-Activated Receptor 4 (PAR4). However, the broader term "Par-4" also refers to the Prostate Apoptosis Response-4 protein, a significant tumor suppressor. This guide will address both molecules to provide a comprehensive understanding of their distinct mechanisms of action, as the nomenclature can be a source of confusion.
Section 1: this compound - A Selective Proteinase-Activated Receptor 4 (PAR4) Agonist
Introduction
This compound, also known as AYPGKF-NH2, is a synthetic peptide that functions as a selective agonist for Proteinase-Activated Receptor 4 (PAR4).[1][2][3] PARs are a family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor.[4] this compound mimics this tethered ligand, thereby activating PAR4 without the need for proteolytic cleavage. This peptide is a valuable tool for studying the physiological and pathological roles of PAR4, particularly in platelet activation and thrombosis.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct binding to and activation of the PAR4 receptor. This activation triggers downstream signaling cascades through the coupling of G-proteins, primarily Gαq and Gα12/13.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a critical event in platelet activation, leading to granule secretion and conformational changes in integrins.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA contributes to platelet shape change, an essential step in aggregation.
Unlike PAR1, PAR4 activation by thrombin is slower but results in a more sustained signal, which is important for robust platelet aggregation. This compound-induced signaling bypasses the need for thrombin-mediated cleavage, directly initiating these downstream events.
Signaling Pathway Diagram
Caption: Signaling cascade initiated by this compound binding to the PAR4 receptor.
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| EC50 for Platelet Aggregation | 15 µM | Rat Platelets | |
| EC50 for Platelet Aggregation | ~40 µM (for GYPGKF-NH2) | Rat Platelets | |
| EC50 for Calcium Signaling | 11 µM | Not Specified |
Experimental Protocols
Platelet Aggregation Assay
-
Objective: To measure the ability of this compound to induce platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Place an aliquot of PRP in a platelet aggregometer cuvette, maintained at 37°C with continuous stirring.
-
Add varying concentrations of this compound to the PRP.
-
Monitor changes in light transmission through the sample over time. An increase in light transmission indicates platelet aggregation.
-
The EC50 value, the concentration of agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
-
Calcium Signaling Assay
-
Objective: To measure the increase in intracellular calcium concentration upon stimulation with this compound.
-
Methodology:
-
Load platelets or cells expressing PAR4 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove extracellular dye.
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Section 2: Prostate Apoptosis Response-4 (Par-4) - A Pro-apoptotic Tumor Suppressor
Introduction
Prostate Apoptosis Response-4 (Par-4) is a ubiquitously expressed protein that plays a crucial role in inducing apoptosis (programmed cell death), particularly in cancer cells. Unlike the synthetic peptide this compound, Par-4 is an endogenous protein with a distinct and more complex mechanism of action involving both intracellular and extracellular pathways.
Core Mechanism of Action
Par-4 induces apoptosis through two main interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Extracellular Action and the Extrinsic Pathway:
A key and unique aspect of Par-4's function is its ability to be secreted from cells. Extracellular Par-4 then acts as a ligand, selectively binding to Glucose-Regulated Protein 78 (GRP78) on the surface of cancer cells. GRP78 is typically an endoplasmic reticulum (ER) chaperone protein, but it is often overexpressed and translocated to the cell surface in various cancers.
The binding of Par-4 to cell-surface GRP78 initiates a signaling cascade that activates the extrinsic apoptotic pathway. This involves the activation of caspase-8, a key initiator caspase, which in turn activates downstream effector caspases like caspase-3, leading to the execution of apoptosis.
Intracellular Action and the Intrinsic Pathway:
Intracellularly, Par-4 can translocate to the nucleus where it inhibits the activity of NF-κB, a transcription factor that promotes cell survival. Furthermore, Par-4 can interact with proteins of the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. While the precise interactions are complex, Par-4 is understood to promote the activity of pro-apoptotic Bcl-2 family members (like Bax) and inhibit anti-apoptotic members (like Bcl-2). This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the apoptosome and caspase-9, another initiator caspase.
Signaling Pathway Diagram
Caption: Dual mechanism of Par-4 inducing apoptosis via extracellular and intracellular pathways.
Experimental Protocols
Co-immunoprecipitation of Par-4 and GRP78
-
Objective: To determine if Par-4 physically interacts with GRP78 in cells.
-
Methodology:
-
Lyse cells that express both Par-4 and GRP78.
-
Incubate the cell lysate with an antibody specific to Par-4 (or GRP78).
-
Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against GRP78 (or Par-4) to detect co-precipitation.
-
Caspase Activity Assay
-
Objective: To measure the activation of caspases (e.g., caspase-3, -8, -9) in response to Par-4 expression or treatment.
-
Methodology:
-
Culture cells and treat them with a Par-4-inducing agent or transfect them to overexpress Par-4.
-
Lyse the cells at various time points.
-
Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.
-
Incubate the lysate with the substrate.
-
Measure the absorbance or fluorescence using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.
-
Cell Viability/Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after Par-4 induction.
-
Methodology:
-
Treat cells as described for the caspase assay.
-
Harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Summary of Key Distinctions
| Feature | This compound | Prostate Apoptosis Response-4 (Par-4) |
| Nature | Synthetic Peptide | Endogenous Protein |
| Primary Target | PAR4 Receptor | Cell Surface GRP78, Intracellular Apoptotic Machinery |
| Primary Function | PAR4 Agonist (e.g., Platelet Activation) | Pro-apoptotic Tumor Suppressor |
| Mechanism | GPCR signaling (Gαq, Gα12/13) | Extrinsic and Intrinsic Apoptosis Pathways |
| Key Downstream Events | Ca2+ release, RhoA activation | Caspase activation, MOMP, NF-κB inhibition |
References
A Technical Guide to Par-4-AP;AY-NH2: A Selective PAR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Par-4-AP;AY-NH2, a selective peptide agonist of Protease-Activated Receptor 4 (PAR4). This document details the mechanism of action, experimental protocols, and key quantitative data associated with this compound, serving as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound, also known as AYPGKF-NH2, is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 4 (PAR4), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] PARs are unique in their activation mechanism, which involves proteolytic cleavage of their extracellular N-terminus by proteases like thrombin, revealing a tethered ligand that binds to and activates the receptor. This compound mimics this tethered ligand, thereby activating PAR4 and initiating downstream signaling cascades.[3] Notably, it displays selectivity for PAR4 with no significant effect on PAR1 or PAR2.[1]
Synthesis
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols. This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Lys, Gly, Pro, Tyr, Ala).
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization and Characterization: Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Mechanism of Action and Signaling Pathway
This compound activates PAR4, which subsequently couples to heterotrimeric G-proteins, primarily Gαq and Gα12/13, to initiate downstream signaling.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: The Gα12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cytoskeletal rearrangements and cell shape changes.
The following diagram illustrates the signaling cascade initiated by this compound binding to PAR4.
Caption: PAR4 signaling pathway activated by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Species | EC50 (µM) | Reference(s) |
| Platelet Aggregation | Human | 15 | |
| Platelet Aggregation | Rat | ~10-fold more potent than GYPGKF-NH2 | |
| Calcium Mobilization (HEK293 cells) | Human | Not explicitly stated, used at 1 mM |
Table 2: In Vivo Applications of this compound
| Model | Species | Dose | Effect | Reference(s) |
| Paw Edema | Rat | Not explicitly stated | Increased paw thickness | |
| Visceral Pain | Mouse | 100 µg (intracolonic) | Reversed hypersensitivity |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce the clumping of platelets in platelet-rich plasma (PRP).
References
The Role of Protease-Activated Receptor 4 (PAR-4) in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of Protease-Activated Receptor 4 (PAR-4) in platelet aggregation. It delves into the molecular mechanisms of PAR-4 activation, its downstream signaling pathways, and its crucial role in hemostasis and thrombosis. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of PAR-4 as a therapeutic target.
Introduction to PAR-4 in Platelet Physiology
Human platelets express two primary protease-activated receptors that are activated by thrombin: PAR-1 and PAR-4.[1][2] Both are members of the G-protein coupled receptor (GPCR) superfamily.[3][4] While PAR-1 is responsible for the initial, rapid platelet response to low concentrations of thrombin, PAR-4 mediates a slower, more sustained signaling that is critical for the formation of stable thrombi.[5] This dual-receptor system allows for a finely tuned platelet response to vascular injury. The distinct kinetics of PAR-1 and PAR-4 signaling present a unique opportunity for therapeutic intervention, with PAR-4 emerging as a promising target for antiplatelet therapies with a potentially lower bleeding risk.
PAR-4 Activation Mechanism
PAR-4 activation is initiated by the proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the second extracellular loop of the receptor, initiating intracellular signaling. Unlike PAR-1, PAR-4 lacks a hirudin-like domain that facilitates high-affinity thrombin binding, resulting in a requirement for higher thrombin concentrations for its activation.
Recent structural studies have revealed that the third extracellular loop (ECL3) of PAR-4 acts as a gatekeeper, preventing the tethered ligand from binding to the transmembrane domain in its inactive state. Upon thrombin cleavage, a conformational change allows the tethered ligand to interact with key residues in the transmembrane domains, leading to receptor activation.
Downstream Signaling Pathways
Upon activation, PAR-4 couples to and activates heterotrimeric G-proteins, primarily Gq and G12/13.
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a sustained increase in cytosolic calcium levels. DAG, along with calcium, activates protein kinase C (PKC), which plays a crucial role in platelet granule secretion and the conformational activation of integrin αIIbβ3.
-
G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in platelet shape change.
Furthermore, PAR-4 signaling can synergize with other platelet activation pathways. For instance, PAR-4 activation has been shown to work in concert with the P2Y12 receptor, an ADP receptor, to promote platelet activation and stabilize thrombi.
Caption: PAR-4 Signaling Cascade in Platelets.
Quantitative Data on PAR-4 Mediated Platelet Aggregation
The following tables summarize key quantitative data related to PAR-4 function in platelet aggregation, compiled from various studies.
Table 1: Inhibitory Concentrations (IC50) of PAR-4 Antagonists
| Compound | Agonist | Assay | IC50 | Reference |
| YD-3 | PAR-4 Activating Peptide | Human Platelet Aggregation | 0.13 µM | |
| BMS-986120 | γ-thrombin or PAR-4 Activating Peptide | Human Platelet Aggregation in PRP | <10 nM |
Table 2: Agonist Concentrations for Platelet Activation Studies
| Agonist | Concentration | Cell/Platelet Type | Assay | Reference |
| PAR-4 Activating Peptide (AYPGKF-NH₂) | 200 µM | Washed Human Platelets | Dense Granule Release | |
| Thrombin | 5 nM | Washed Human Platelets | Dense Granule Release | |
| Cathepsin G | 340 nM | Washed Human Platelets | Dense Granule Release | |
| Plasmin | 260 nM | Washed Human Platelets | Dense Granule Release | |
| PAR-1 Activating Peptide (TRAP-6) | 20 µM | Washed Human Platelets | Dense Granule Release | |
| Thrombin | 0.1 U/mL | MEG-01 Cells | Morphological Change | |
| PAR-1 Activating Peptide | 1 µM | MEG-01 Cells | Morphological Change | |
| PAR-4 Activating Peptide | 25 µM | Human Platelets | Platelet Aggregation | |
| Thrombin | 30 nM | Human Platelets | Platelet Aggregation |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of PAR-4 function. Below are representative protocols for key experiments.
Preparation of Washed Human Platelets
This protocol is essential for obtaining a pure platelet population for in vitro studies.
-
Blood Collection: Venous blood is drawn from healthy, consenting volunteers into tubes containing an anticoagulant, typically 3.8% trisodium citrate or acid-citrate-dextrose (ACD).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Platelet Isolation: The PRP is treated with prostacyclin (PGI₂) or apyrase to prevent premature platelet activation and then centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Washing and Resuspension: The platelet pellet is gently resuspended in a suitable buffer (e.g., Krebs-Ringer Glucose buffer) containing apyrase. This washing step is typically repeated to ensure the removal of plasma proteins.
-
Cell Counting and Adjustment: The final platelet count is determined, and the suspension is adjusted to the desired concentration for subsequent assays (e.g., 2 x 10⁸ platelets/mL).
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method to measure platelet aggregation in response to various agonists.
-
Sample Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared as described above. Platelet-poor plasma (PPP), obtained by high-speed centrifugation of whole blood, is used as a reference for 100% light transmission.
-
Instrumentation: A light transmission aggregometer is used, which measures the increase in light transmission through a platelet suspension as aggregates form.
-
Assay Procedure:
-
Aliquots of the platelet suspension are placed in cuvettes with a stir bar and pre-warmed to 37°C.
-
A baseline light transmission is established.
-
The agonist of interest (e.g., PAR-4 activating peptide, thrombin) is added to the cuvette.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined relative to the light transmission of PPP.
Caption: Workflow for Platelet Aggregation Studies.
Role of PAR-4 in Hemostasis and Thrombosis
PAR-4 plays a critical, albeit nuanced, role in both physiological hemostasis and pathological thrombosis. While PAR-1 is key for the initial stages of platelet activation at low thrombin concentrations, PAR-4 is essential for the sustained signaling required for the growth and stability of a thrombus. Studies in mouse models have shown that while the initial formation of a hemostatic plug may not require PAR-4, its stability is compromised in the absence of PAR-4 signaling, leading to prolonged bleeding times.
In the context of thrombosis, particularly arterial thrombosis where high concentrations of thrombin are generated, PAR-4's role becomes more prominent. By mediating prolonged calcium signaling and pro-coagulant activity, PAR-4 contributes significantly to the formation of occlusive thrombi. This has led to the hypothesis that selective inhibition of PAR-4 could be an effective antithrombotic strategy, potentially with a reduced risk of bleeding compared to broader antiplatelet agents, as the initial PAR-1-mediated hemostatic response would be preserved.
Conclusion
Protease-Activated Receptor 4 is a key player in the complex process of platelet aggregation. Its unique activation mechanism and downstream signaling pathways, distinct from those of PAR-1, position it as a critical mediator of sustained platelet responses and thrombus stability. The growing body of evidence highlighting its central role in thrombosis has made PAR-4 a highly attractive target for the development of novel antiplatelet therapies. A thorough understanding of its function, supported by robust quantitative data and standardized experimental protocols, is paramount for advancing research and drug development in the field of cardiovascular disease.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 3. mdpi.com [mdpi.com]
- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
The Role of Par-4 Agonist Peptide AY-NH2 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (Par-4), a G protein-coupled receptor, is a key player in thrombosis and inflammation. Unlike other members of the Par family, Par-4 is activated by the proteolytic cleavage of its N-terminal domain by proteases such as thrombin and trypsin. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades. Par-4-AP;AY-NH2 (also known as AYPGKF-NH2) is a synthetic hexapeptide that acts as a selective agonist for Par-4, mimicking the action of the tethered ligand. This allows for the study of Par-4-mediated signaling and its physiological consequences in isolation from the effects of the proteases that would naturally activate it. This technical guide provides an in-depth overview of the role of this compound in the inflammatory response, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Par-4 Signaling in Inflammation
Activation of Par-4 by AY-NH2 initiates signaling cascades primarily through the Gq and G12/13 G-protein families.[1][2][3] These pathways culminate in the activation of key inflammatory transcription factors, such as NF-κB, and the production of pro-inflammatory mediators.[1][4]
Gq-Mediated Pathway
Upon binding of AY-NH2, Par-4 couples to Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
G12/13-Mediated Pathway
Par-4 activation also engages the G12/13 pathway, which activates Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs then activate the small GTPase RhoA, a key regulator of the actin cytoskeleton, which is involved in processes such as cell migration and adhesion, critical for the recruitment of leukocytes to sites of inflammation.
MAP Kinase Pathway Involvement
Downstream of G-protein activation, Par-4 signaling also involves the mitogen-activated protein kinase (MAPK) cascades, including the p38 MAPK pathway. The MAPK pathways are crucial in regulating the production of inflammatory cytokines and chemokines.
Signaling Pathway Diagrams
Caption: Par-4 signaling cascade initiated by AY-NH2.
Quantitative Data on the Inflammatory Effects of this compound
The pro-inflammatory effects of AY-NH2 have been quantified in various in vitro and in vivo models.
| Assay | Model System | Agonist (AY-NH2) Concentration | Observed Effect | Reference |
| In Vitro | ||||
| Platelet Aggregation | Human Platelets | EC50 = 15 µM | Stimulation of platelet aggregation. | |
| In Vivo | ||||
| Paw Edema | Rat | 10-100 µ g/paw | Dose-dependent increase in paw thickness. | |
| Leukocyte Recruitment | Rat Paw | 50 µ g/paw | Significant increase in myeloperoxidase (MPO) activity. | |
| Cytokine Release (TNF-α) | Mouse Peritoneal Macrophages | 1-100 µM | Dose-dependent increase in TNF-α secretion. | |
| Cytokine Release (IL-1β) | Human Monocytes | 1-100 µM | Dose-dependent increase in IL-1β secretion. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the inflammatory role of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the pro-inflammatory and edematous effects of substances in vivo.
Workflow Diagram
Caption: Workflow for the rat paw edema assay.
Methodology:
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume or thickness of the right hind paw is measured using a plethysmometer or a digital caliper.
-
Agonist Administration: A solution of this compound in sterile saline (or vehicle control) is injected into the subplantar region of the right hind paw.
-
Induction of Inflammation: 30 minutes after the agonist injection, 100 µL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the same paw to induce an inflammatory response.
-
Edema Measurement: Paw volume or thickness is measured at various time points (e.g., 1, 2, 4, and 6 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of edema inhibition by a test compound can be calculated relative to the vehicle control group.
Myeloperoxidase (MPO) Assay for Leukocyte Recruitment
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a quantitative measure of neutrophil infiltration.
Workflow Diagram
Caption: Workflow for the myeloperoxidase (MPO) assay.
Methodology:
-
Tissue Collection: At the end of the in vivo experiment (e.g., paw edema assay), animals are euthanized, and the inflamed paw tissue is collected.
-
Homogenization: The tissue is weighed and homogenized in an ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Centrifugation: The homogenate is centrifuged (e.g., 12,000 x g for 15 minutes at 4°C), and the supernatant is collected.
-
Reaction Setup: In a 96-well plate, the supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Absorbance Measurement: The change in absorbance is measured kinetically at 450 nm over a set period (e.g., 5 minutes).
-
Data Analysis: MPO activity is calculated based on the rate of change in absorbance and normalized to the tissue weight. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
In Vitro Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from immune cells upon stimulation with this compound.
Methodology:
-
Cell Culture: Primary immune cells (e.g., mouse peritoneal macrophages or human peripheral blood mononuclear cells) are isolated and cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to adhere overnight.
-
Stimulation: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatants are collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations are calculated from a standard curve and expressed as pg/mL or ng/mL.
Conclusion
This compound is a valuable tool for elucidating the role of Par-4 in the inflammatory response. Its ability to selectively activate Par-4 has enabled researchers to dissect the downstream signaling pathways and quantify its pro-inflammatory effects. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals investigating Par-4 as a potential therapeutic target for inflammatory diseases. Further research utilizing these methodologies will be crucial in fully understanding the complex role of Par-4 in health and disease.
References
- 1. Antagonism of Protease-Activated Receptor 4 Protects Against Traumatic Brain Injury by Suppressing Neuroinflammation via Inhibition of Tab2/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin receptor PAR4 drives canonical NLRP3 inflammasome signaling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]
- 4. Frontiers | Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis [frontiersin.org]
An In-depth Technical Guide to the Downstream Signaling Targets of PAR-4 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate Apoptosis Response-4 (PAR-4) is a ubiquitously expressed tumor suppressor protein that plays a critical role in inducing apoptosis selectively in cancer cells, while leaving normal cells unharmed. Its unique ability to distinguish between cancerous and non-cancerous cells has made it a focal point of research in oncology and a promising target for novel therapeutic strategies. Activation of PAR-4 triggers a cascade of downstream signaling events that converge to execute programmed cell death and inhibit pro-survival pathways. This technical guide provides a comprehensive overview of the core downstream signaling targets of PAR-4 activation, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Signaling Pathways of PAR-4 Activation
PAR-4 exerts its pro-apoptotic functions through both extracellular and intracellular signaling mechanisms.
1. Extracellular PAR-4 Signaling: The GRP78-Mediated Pathway
Secreted PAR-4 can act as an extracellular ligand, binding to the cell surface glucose-regulated protein 78 (GRP78), which is often overexpressed on the surface of cancer cells. This interaction initiates the extrinsic apoptosis pathway.
-
Mechanism: Upon binding to GRP78, extracellular PAR-4 triggers the recruitment of Fas-associated death domain (FADD). This leads to the activation of caspase-8, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][2]
2. Intracellular PAR-4 Signaling: A Multi-pronged Attack
Inside the cell, PAR-4 orchestrates apoptosis through actions in both the cytoplasm and the nucleus.
-
Cytoplasmic Actions:
-
Inhibition of NF-κB: PAR-4 can directly bind to and inhibit atypical protein kinase C (aPKC), preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB transcription factor in the cytoplasm, blocking its pro-survival signaling.
-
Downregulation of Bcl-2: PAR-4 activation leads to a decrease in the expression of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis.
-
Fas/FasL Translocation: Intracellular PAR-4 promotes the translocation of Fas and Fas Ligand (FasL) to the plasma membrane, facilitating the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptotic pathway from within the cell.[1]
-
-
Nuclear Actions:
-
Transcriptional Repression: PAR-4 translocates to the nucleus where it further inhibits NF-κB-mediated transcription of anti-apoptotic genes.
-
Sequestration of Topoisomerase I (TOP1): In the nucleus, PAR-4 can sequester TOP1, an enzyme essential for DNA replication and transcription, thereby inhibiting these crucial cellular processes.[1]
-
Enhancement of WT1 Activity: PAR-4 can act as a co-repressor for the Wilms' tumor 1 (WT1) tumor suppressor, enhancing its transcriptional repression of pro-growth genes.
-
3. PAR-4 and Ferroptosis
Recent evidence has implicated PAR-4 in the regulation of ferroptosis, a form of iron-dependent programmed cell death. PAR-4 can trigger ferritinophagy, the autophagic degradation of the iron storage protein ferritin, leading to an increase in intracellular labile iron and subsequent lipid peroxidation, a hallmark of ferroptosis.
Quantitative Data on Downstream Targets
The following tables summarize the quantitative effects of PAR-4 activation on its key downstream targets.
| Downstream Target | Effect of PAR-4 Activation | Quantitative Measurement | Cell Type/Model | Reference |
| Caspase-3 | Activation | Time-dependent cleavage of pro-caspase-3 to active 17 kDa fragment. | R6 and U937 cells | [3] |
| NF-κB | Inhibition of Transcriptional Activity | ~54-fold induction of NF-κB response element by TNF-α was significantly inhibited. | HEK 293 cells | |
| Bcl-2 | Downregulation | Data on specific fold-change is limited in the reviewed literature. | - | - |
| Fas/FasL | Translocation to cell surface | Phosphorylation of PAR-4 at Thr155 is required for translocation. | - | |
| GRP78 | Binding Affinity | Predicted binding affinity of -9.8 kcal/mol for a key interaction region. | In silico model |
Signaling Pathway and Experimental Workflow Diagrams
Extracellular PAR-4 Signaling Pathway
Caption: Extracellular PAR-4 induces apoptosis via GRP78.
Intracellular PAR-4 Signaling Pathway (NF-κB Inhibition)
Caption: PAR-4 inhibits the pro-survival NF-κB pathway.
Experimental Workflow: Co-Immunoprecipitation of PAR-4 and GRP78
Caption: Workflow for PAR-4 and GRP78 co-immunoprecipitation.
Detailed Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) for PAR-4 and GRP78 Interaction
-
Objective: To determine the physical interaction between PAR-4 and GRP78 in a cellular context.
-
Methodology:
-
Cell Lysis: Lyse cells expressing PAR-4 and GRP78 in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against PAR-4 (or GRP78 for a reciprocal Co-IP) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 1-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against GRP78 (or PAR-4).
-
2. Caspase-3 Activity Assay
-
Objective: To quantify the activation of caspase-3, a key executioner of apoptosis, following PAR-4 activation.
-
Methodology:
-
Cell Treatment: Treat cells with an agent that induces PAR-4 expression or introduce exogenous PAR-4.
-
Cell Lysis: Lyse the cells at various time points post-treatment to obtain cytoplasmic extracts.
-
Fluorometric Assay:
-
Use a commercially available caspase-3 activity assay kit.
-
Incubate the cell lysate with a specific caspase-3 substrate (e.g., DEVD-AFC or DEVD-pNA) that releases a fluorescent or chromogenic product upon cleavage.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Quantify the caspase-3 activity by comparing the signal from treated cells to that of untreated controls.
-
3. NF-κB Luciferase Reporter Assay
-
Objective: To measure the effect of PAR-4 activation on the transcriptional activity of NF-κB.
-
Methodology:
-
Cell Transfection: Co-transfect cells with a plasmid containing a firefly luciferase reporter gene under the control of an NF-κB response element and a plasmid with a constitutively expressed Renilla luciferase for normalization.
-
PAR-4 Expression: Introduce PAR-4 into the cells (e.g., by transfection or viral transduction).
-
Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB transcriptional activity.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in PAR-4 expressing cells to control cells to determine the extent of NF-κB inhibition.
-
Conclusion
PAR-4 stands as a pivotal tumor suppressor that leverages a sophisticated network of downstream signaling pathways to selectively induce apoptosis in cancer cells. The convergence of extracellular and intracellular mechanisms, including the activation of the extrinsic and intrinsic apoptotic pathways and the potent inhibition of the pro-survival NF-κB signaling, underscores the multifaceted role of PAR-4 in cancer cell fate. The quantitative data and detailed methodologies provided in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting PAR-4 and its downstream effectors in the fight against cancer. Further research to obtain more precise quantitative data on the modulation of key targets like Bcl-2 will be invaluable in refining our understanding and therapeutic exploitation of this critical pathway.
References
Unraveling the Dichotomy: A Technical Guide to the In Vitro and In Vivo Effects of AYPGKF-NH2
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide AYPGKF-NH2, a potent and selective agonist of the Protease-Activated Receptor 4 (PAR4), has emerged as a critical tool in the study of thrombosis, inflammation, and cellular signaling. This technical guide provides an in-depth analysis of its distinct effects observed in controlled laboratory settings (in vitro) versus those within living organisms (in vivo), offering a comprehensive resource for researchers navigating the complexities of PAR4-mediated pathways.
In Vitro Quantitative Profile of AYPGKF-NH2
The in vitro activity of AYPGKF-NH2 has been extensively characterized across various cellular assays, primarily focusing on its role in platelet activation and intracellular signaling cascades. The following tables summarize the key quantitative data from multiple studies.
| Assay Type | Cell/System Type | Parameter | Value | References |
| Platelet Aggregation | Human Platelets | EC50 | 15 µM | [1] |
| Platelet Aggregation | Human Washed Platelets | IC50 | 26.2 µM | [2] |
| Platelet Aggregation | Rat Platelets | - | 100 µM initiated aggregation | [3][4] |
| Calcium Signaling | HEK-293 cells expressing PAR4-YFP | EC50 | 7.6 ± 1.9 µM | [3] |
| β-arrestin-1 Recruitment | HEK-293 cells | EC50 | 10.4 ± 3.3 µM | |
| β-arrestin-2 Recruitment | HEK-293 cells | EC50 | 15.3 ± 4.6 µM | |
| Thromboxane Production | Human Washed Platelets | Concentration for maximal production | ~1.0 mmol/L |
| Experimental Condition | Effect on AYPGKF-NH2 Induced Calcium Signaling | Reference |
| Pre-incubation with YM254890 (Gαq/11 inhibitor) | Concentration-dependent inhibition (IC50 = 16.5 ± 6.1 nM) | |
| Pre-treatment with AY-Nip-GKF-NH2 | Significant reduction | |
| Pre-treatment with AYP-Sar-KF-NH2 | Significant reduction |
In Vivo Models and Observations
In vivo studies have been crucial in elucidating the physiological and pathophysiological roles of PAR4 activation by AYPGKF-NH2, particularly in models of inflammation and thrombosis.
| Animal Model | Assay | Key Findings | References |
| Rat | Paw Edema Assay | AYPGKF-NH2 induced a prompt and persistent increase in paw thickness, indicating an inflammatory response. This effect was not mediated by sensory nerve C-fibres. | |
| Mouse | Rose Bengal Arterial Thrombosis Model | Used to evaluate the in vivo effects of agents targeting PAR4. | |
| Mouse (PAR4-/-) | Platelet Aggregation | Platelets from PAR4 knockout mice did not respond to AYPGKF-NH2, confirming its specificity. |
Core Signaling Pathways of AYPGKF-NH2
AYPGKF-NH2 initiates a cascade of intracellular events upon binding to PAR4. The primary signaling pathway involves the activation of Gαq/11, leading to downstream effector engagement.
Experimental Methodologies: A Closer Look
Reproducibility and accuracy are paramount in scientific research. This section details the protocols for key experiments cited in the literature concerning AYPGKF-NH2.
Platelet Aggregation Assay
This assay measures the ability of AYPGKF-NH2 to induce the clumping of platelets, a critical step in thrombus formation.
Protocol:
-
Platelet Preparation: Isolate platelet-rich plasma (PRP) from whole blood by centrifugation or prepare washed platelets through a series of centrifugation and resuspension steps.
-
Pre-incubation (optional): For inhibition studies, pre-incubate the platelet suspension with specific inhibitors (e.g., Gαq/11 inhibitor YM254890) for a defined period at 37°C.
-
Agonist Stimulation: Add varying concentrations of AYPGKF-NH2 to the platelet suspension in an aggregometer cuvette with continuous stirring.
-
Measurement: Monitor the change in light transmittance through the platelet suspension over time. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
-
Data Analysis: Plot the percentage of aggregation against the concentration of AYPGKF-NH2 to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Calcium Signaling Assay
This assay quantifies the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR4 activation by AYPGKF-NH2.
Protocol:
-
Cell Culture and Loading: Culture cells (e.g., HEK-293 cells stably expressing PAR4-YFP) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.
-
Stimulation: Add AYPGKF-NH2 at various concentrations to the cells.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Normalize the fluorescence signal and plot it against the agonist concentration to calculate the EC50 value.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions, such as the recruitment of β-arrestin to PAR4.
Protocol:
-
Cell Transfection: Co-transfect host cells (e.g., HEK-293) with two constructs: one encoding PAR4 fused to a yellow fluorescent protein (YFP) and another encoding β-arrestin fused to a Renilla luciferase (Rluc).
-
Agonist Stimulation: Incubate the transfected cells with increasing concentrations of AYPGKF-NH2 for a specific duration.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.
-
BRET Measurement: Measure the light emission at two wavelengths, one corresponding to the luciferase emission and the other to the YFP emission.
-
Data Analysis: Calculate the BRET ratio (emission at YFP wavelength / emission at Rluc wavelength). An increase in the BRET ratio indicates the proximity of β-arrestin to PAR4. Plot the BRET ratio against the agonist concentration to determine the EC50.
Conclusion
The peptide AYPGKF-NH2 serves as an indispensable pharmacological tool for dissecting the multifaceted roles of PAR4. Its well-characterized in vitro activities provide a solid foundation for understanding the molecular mechanisms of PAR4 activation. In vivo studies, while more complex, offer crucial insights into the physiological and pathological consequences of engaging this receptor. This guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, aims to empower researchers in their pursuit of novel therapeutics targeting the intricate PAR4 signaling network.
References
An In-depth Technical Guide to the PAR-4 Gq and G12/13 Coupling Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 4 (PAR-4) is a member of a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminus.[1] Serine proteases, most notably thrombin, cleave the receptor's exodomain to unmask a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to activate the receptor and initiate downstream signaling.[1] This mechanism is critical in various physiological and pathophysiological processes, particularly in hemostasis and thrombosis, where PAR-4 is a key thrombin receptor on human platelets.[2][3]
Unlike some GPCRs that exhibit selective coupling, PAR-4 transduces signals by engaging two distinct families of heterotrimeric G-proteins: Gq/11 and G12/13.[4] It has been specifically shown not to couple to the Gi/Go family. This dual coupling allows PAR-4 to orchestrate a complex and multifaceted cellular response. Activation of PAR-1 on human platelets induces a rapid and transient signal, whereas PAR-4 activation leads to a prolonged and sustained signal necessary for the formation of stable thrombi. The signaling through Gq is primarily responsible for increasing intracellular calcium levels, while the G12/13 pathway is crucial for regulating cytoskeletal dynamics. Understanding the intricacies of these parallel signaling pathways is paramount for the development of novel antiplatelet therapies and for dissecting PAR-4's role in cellular physiology.
PAR-4 Signaling Pathways
Upon activation by thrombin or other proteases, PAR-4 undergoes a conformational change that facilitates its coupling to Gq/11 and G12/13. These pathways, while initiated by the same receptor, lead to distinct downstream cellular events.
The Gq/11 Signaling Cascade
The coupling of PAR-4 to the Gq/11 family of G-proteins initiates a well-characterized signaling pathway centered on the activation of phospholipase Cβ (PLCβ).
-
PLCβ Activation: Activated Gαq stimulates PLCβ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minority phospholipid component of the plasma membrane.
-
Second Messenger Generation: This hydrolysis generates two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3-sensitive calcium channels on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This results in a rapid and significant increase in intracellular calcium concentration.
-
PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.
-
Downstream Effects: The rise in intracellular Ca2+ and activation of PKC lead to a cascade of phosphorylation events that mediate key cellular responses, particularly in platelets. These include the secretion of platelet storage granules (dense and α-granules) and the activation of integrins, which are crucial for platelet aggregation and stable thrombus formation.
The G12/13 Signaling Cascade
Concurrently with Gq activation, PAR-4 couples to the G12/13 family of G-proteins, initiating a distinct pathway that primarily regulates the actin cytoskeleton through the activation of the small GTPase RhoA.
-
RhoGEF Activation: Activated Gα12/13 subunits directly bind to and activate specific Rho Guanine Nucleotide Exchange Factors (RhoGEFs), such as p115RhoGEF, PDZ-RhoGEF, and LARG.
-
RhoA Activation: RhoGEFs catalyze the exchange of GDP for GTP on RhoA, converting it from its inactive, GDP-bound state to its active, GTP-bound state.
-
ROCK Activation: GTP-bound RhoA activates downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK).
-
Downstream Effects: ROCK phosphorylates numerous substrates, including myosin light chain (MLC) and MLC phosphatase, leading to increased actomyosin contractility. This results in profound changes to the cell's cytoskeleton, which in platelets manifests as a rapid shape change from a discoid to a spherical, spiky morphology—a hallmark of platelet activation. Some evidence also suggests that G12/13-mediated Rho activation can contribute to PLC activation.
Quantitative Data on PAR-4 Modulation
Direct quantitative data on the coupling efficiency (e.g., EC50, Bmax, Kd) of PAR-4 to Gq and G12/13 specifically is not widely available in the public literature. However, pharmacological studies using PAR-4 agonists and antagonists provide functional readouts of these coupling events, such as platelet aggregation or calcium mobilization.
| Compound | Type | Assay | Target/System | Value | Reference |
| AYPGKF-NH₂ | Agonist | Gαq/11 Calcium Signaling | HEK-293 cells expressing PAR4 | Tested at 0.3 - 300 µM | |
| GYPGQV-NH₂ | Agonist | PAR-4 Activation | PAR-4 expressing cells | ~500 µM required for effective activation | |
| YD-3 | Antagonist | PAR4-AP-induced platelet aggregation | Human Platelets | IC50 = 0.13 µM |
Experimental Protocols
The study of PAR-4 coupling to Gq and G12/13 relies on a variety of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-G Protein Interaction
BRET is a powerful technique used to measure protein-protein interactions in real-time in living cells. It relies on non-radiative energy transfer between a bioluminescent donor (like Renilla Luciferase, Rluc) and a fluorescent acceptor (like Yellow Fluorescent Protein, YFP).
Principle: To monitor GPCR-G protein interaction, the receptor (PAR-4) is fused to one BRET partner (e.g., YFP) and a G-protein subunit (e.g., Gαq) is fused to the other (e.g., Rluc). Upon agonist stimulation, a conformational change in the pre-assembled complex or the recruitment of the G-protein to the receptor brings the donor and acceptor into close proximity (<100 Å), resulting in an increase in the BRET signal. Alternatively, G-protein activation can be measured by monitoring the dissociation of Gα from Gβγ subunits.
Detailed Methodology:
-
Construct Generation: Create fusion constructs by cloning the cDNA for PAR-4 into a vector containing a C-terminal YFP tag and the cDNA for the Gα subunit of interest (Gαq, Gα12, or Gα13) into a vector with an Rluc tag.
-
Cell Culture and Transfection: Co-transfect HEK-293 cells or another suitable cell line with the PAR-4-YFP and Gα-Rluc plasmids, along with plasmids for untagged Gβ and Gγ subunits to ensure proper heterotrimer formation. Culture cells in 96-well plates suitable for luminescence measurements.
-
Assay Preparation: 24-48 hours post-transfection, wash the cells with a suitable buffer (e.g., PBS).
-
BRET Measurement:
-
Add the Rluc substrate (e.g., Coelenterazine h) to the cells.
-
Measure the basal BRET signal using a plate reader capable of simultaneously detecting the donor emission (~480 nm) and acceptor emission (~530 nm).
-
Inject the PAR-4 agonist (e.g., AYPGKF-NH₂) at various concentrations.
-
Immediately begin kinetic measurements of both emission channels for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the basal BRET ratio from the agonist-stimulated ratio to get the net BRET signal.
-
Plot the net BRET signal against the agonist concentration and fit the data to a dose-response curve to determine pharmacological parameters like EC50 and Emax.
-
[³⁵S]GTPγS Binding Assay
This is a classic functional assay that measures the direct activation of G-proteins by an agonist-bound GPCR. It quantifies the exchange of GDP for a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Principle: In the basal state, G-proteins are in an inactive, GDP-bound form. Receptor activation catalyzes the release of GDP, allowing GTP (or [³⁵S]GTPγS) to bind. Because [³⁵S]GTPγS is non-hydrolyzable, the G-protein becomes persistently activated, and the incorporated radioactivity can be measured, providing a direct readout of G-protein activation.
Detailed Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing PAR-4. This involves cell lysis, homogenization, and centrifugation to isolate the membrane-containing pellet.
-
Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The optimal concentration of GDP must be determined empirically, as it can influence the assay window.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the PAR-4 agonist at various concentrations, and the assay buffer. Allow the components to equilibrate.
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS to each well. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate Reaction and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding against the agonist concentration and fit to a sigmoidal dose-response curve to calculate EC50 and Emax values.
-
Intracellular Calcium Mobilization Assay
This assay measures the functional consequence of Gq/11 pathway activation by monitoring changes in intracellular calcium concentration using fluorescent dyes.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon Gq activation and subsequent IP3-mediated calcium release from the ER, the dye binds to free Ca2+ and its fluorescence properties change. This change is detected by a fluorescence plate reader, providing a kinetic readout of Gq pathway activation.
Detailed Methodology:
-
Cell Plating: Seed cells endogenously expressing or transfected with PAR-4 onto a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor like probenecid (to prevent dye leakage). Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C.
-
Assay:
-
Place the plate into a fluorescence plate reader (e.g., a FLIPR).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to automatically add the PAR-4 agonist at various concentrations.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence intensity for each well.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the logarithm of agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
-
RhoA Activation (Pull-Down) Assay
This assay specifically measures the activation of RhoA, the key downstream effector of the G12/13 pathway.
Principle: The assay uses a protein domain that specifically binds to the active, GTP-bound form of RhoA, but not the inactive, GDP-bound form. A common choice is the Rho-Binding Domain (RBD) of a Rho effector protein like Rhotekin, which is immobilized on agarose beads. Active RhoA in a cell lysate will bind to the beads, which are then "pulled down" by centrifugation. The amount of pulled-down RhoA is quantified by Western blotting.
Detailed Methodology:
-
Cell Culture and Stimulation: Culture cells to ~80-90% confluency. Serum-starve the cells if necessary, then stimulate with a PAR-4 agonist for a short period (e.g., 1-5 minutes) to capture the peak of RhoA activation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in an ice-cold lysis buffer containing protease inhibitors. Scrape the cells and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate and normalize them to ensure equal loading.
-
Pull-Down:
-
Incubate a normalized amount of cell lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.
-
Pellet the beads by centrifugation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Detect with a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.
-
The intensity of the band corresponds to the amount of active RhoA-GTP in the initial lysate. Also, run a parallel blot with total cell lysate to confirm equal protein loading.
-
Conclusion
The dual coupling of Protease-Activated Receptor 4 to both Gq/11 and G12/13 pathways provides a sophisticated mechanism for integrating extracellular proteolytic signals into complex cellular responses. The Gq pathway, driving calcium mobilization and PKC activation, and the G12/13 pathway, directing cytoskeletal rearrangement via RhoA, work in concert to mediate critical functions such as platelet activation and thrombus formation. While direct quantitative measurements of these coupling events are challenging, the robust experimental protocols outlined here provide reliable methods for interrogating these pathways. A thorough understanding of this dual signaling axis is essential for researchers in thrombosis, hemostasis, and inflammation, and offers promising avenues for the development of targeted therapeutics that can selectively modulate PAR-4 activity.
References
AYPGKF-NH2 as a Synthetic PAR-4 Tethered Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[1][2] PAR-4 is a key member of this family, highly expressed in platelets, and plays a significant role in thrombosis and hemostasis.[1][3] Its activation is implicated in various cellular responses, including platelet aggregation, granule release, and inflammation.[4]
This technical guide focuses on AYPGKF-NH2, a synthetic peptide that serves as a selective agonist for PAR-4. Derived from the murine PAR-4 tethered ligand sequence, AYPGKF-NH2 is a valuable tool for studying PAR-4 function without the need for proteolytic enzymes like thrombin. This guide will provide an in-depth overview of AYPGKF-NH2, including its mechanism of action, experimental applications, and the signaling pathways it triggers.
Mechanism of Action
AYPGKF-NH2 mimics the endogenous tethered ligand of PAR-4, binding to the receptor to induce a conformational change that triggers intracellular signaling cascades. Unlike the irreversible activation by proteases, AYPGKF-NH2 provides a reversible and controlled method to stimulate PAR-4, making it an ideal tool for in vitro and in vivo studies.
The activation of PAR-4 by AYPGKF-NH2 leads to the engagement of multiple downstream signaling pathways, primarily through the Gαq/11 and G12/13 G-proteins, as well as β-arrestin recruitment. These pathways culminate in various cellular responses, most notably platelet activation and aggregation.
Quantitative Data
The following tables summarize the key quantitative data for AYPGKF-NH2 in various experimental settings.
Table 1: Potency of AYPGKF-NH2 in Platelet Aggregation
| Assay System | EC50 (µM) | Species | Reference |
| Platelet Aggregation | 15 | Rat | |
| Platelet Aggregation | 56 | Human | |
| Platelet Aggregation | ~15 | Rat | |
| Platelet Aggregation | >200 (for maximal response) | Human |
Table 2: Potency of AYPGKF-NH2 in Cellular Signaling Assays
| Assay | EC50 (µM) | Cell Type | Reference |
| Phosphoinositide Hydrolysis | 20 | KOLF-PAR4 cells | |
| Calcium Mobilization | ~25 | KOLF-PAR4 cells | |
| β-arrestin-1 Recruitment | 17.3 ± 5.0 | HEK-293 cells | |
| β-arrestin-2 Recruitment | 11.5 ± 6.6 | HEK-293 cells |
Table 3: Concentrations of AYPGKF-NH2 Used in Various Functional Assays
| Assay | Concentration (µM) | Cell/Tissue Type | Observed Effect | Reference |
| Platelet Aggregation | 100 | Rat Platelets | Initiation of PAR4-dependent aggregation | |
| Platelet-Leukocyte Interactions | Not Specified | Human Platelets and Granulocytes/Monocytes | Stimulation of interactions | |
| Paw Edema Model | Not Specified | Rat | Increase in paw thickness | |
| p44/42 (ERK) Phosphorylation | 30 | HEK-293 cells expressing PAR4-YFP | Stimulation of phosphorylation | |
| Calcium Mobilization | 100 | HEK-293 cells expressing PAR4-YFP | Stimulation of calcium signaling | |
| Thromboxane Production | Not Specified | Human Platelets | Stimulation of production | |
| Endostatin Release | Concentration-dependent | Human Platelets | Stimulation of release | |
| VEGF Release | Concentration-dependent | Human Platelets | Suppression of release |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a generalized procedure based on methodologies described in the cited literature.
Objective: To measure the extent of platelet aggregation in response to AYPGKF-NH2.
Materials:
-
Freshly drawn blood from human or rat subjects.
-
Anticoagulant (e.g., trisodium citrate).
-
Platelet-rich plasma (PRP) or washed platelets.
-
AYPGKF-NH2 stock solution.
-
Platelet aggregometer.
-
Appropriate buffers (e.g., Tyrode's buffer).
Procedure:
-
Blood Collection and Platelet Preparation:
-
Collect whole blood into tubes containing an anticoagulant.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.
-
To obtain washed platelets, further process the PRP by pelleting the platelets and resuspending them in a suitable buffer.
-
-
Assay Performance:
-
Pre-warm the platelet suspension (PRP or washed platelets) to 37°C.
-
Place the platelet suspension into the aggregometer cuvette with a stir bar.
-
Establish a baseline reading.
-
Add AYPGKF-NH2 at the desired final concentration to the cuvette.
-
Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The extent of aggregation is typically quantified as the maximum percentage change in light transmission.
-
Generate concentration-response curves by testing a range of AYPGKF-NH2 concentrations to determine the EC50 value.
-
Calcium Mobilization Assay
This protocol is a generalized procedure based on methodologies described in the cited literature.
Objective: To measure the increase in intracellular calcium concentration in response to AYPGKF-NH2.
Materials:
-
Cells expressing PAR-4 (e.g., HEK-293 cells stably expressing PAR4-YFP, platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
AYPGKF-NH2 stock solution.
-
Fluorometric imaging plate reader or fluorescence microscope.
-
Appropriate cell culture media and buffers.
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture the PAR-4 expressing cells to an appropriate confluency.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Place the dye-loaded cells in the plate reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add AYPGKF-NH2 at the desired final concentration.
-
Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
The calcium response is often quantified as the peak fluorescence intensity or the area under the curve.
-
Generate concentration-response curves to determine the EC50 for calcium mobilization.
-
Signaling Pathways and Visualizations
PAR-4 Activation and Downstream Signaling
Upon binding of AYPGKF-NH2, PAR-4 undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins, primarily Gαq/11 and Gα12/13. This initiates a cascade of intracellular events leading to platelet activation.
Caption: PAR-4 signaling cascade initiated by AYPGKF-NH2.
Experimental Workflow for Platelet Aggregation Assay
The following diagram illustrates the typical workflow for assessing the effect of AYPGKF-NH2 on platelet aggregation.
Caption: Workflow for a typical platelet aggregation experiment.
Conclusion
AYPGKF-NH2 is an indispensable tool for the study of PAR-4. Its selectivity and ability to activate the receptor in a controlled manner have provided significant insights into the role of PAR-4 in platelet biology and related pathological conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of thrombosis, hemostasis, and GPCR pharmacology. Further research into the nuanced signaling of PAR-4, potentially utilizing biased agonists derived from the AYPGKF-NH2 scaffold, holds promise for the development of novel antiplatelet therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Role of PAR-4 Activation by AYPGKF-NH2
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the physiological consequences of activating Protease-Activated Receptor 4 (PAR-4) using the synthetic hexapeptide agonist, AYPGKF-NH2. It details the molecular signaling cascades, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these functions.
Introduction to PAR-4 and the Agonist AYPGKF-NH2
Protease-Activated Receptors (PARs) are a unique subfamily of G-protein-coupled receptors (GPCRs) activated by the proteolytic cleavage of their N-terminal domain.[1][2] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[1][3] Human platelets express two such receptors that are activated by the coagulation protease thrombin: PAR1 and PAR4.[1] While PAR1 activation leads to a rapid, transient signal, PAR4 activation elicits a slower, more sustained response, which is crucial for stable clot formation.
To study the specific roles of PAR-4 without the confounding activation of PAR1 by thrombin, researchers utilize synthetic peptides that mimic the tethered ligand sequence. The peptide AYPGKF-NH2 is a potent and selective PAR-4 agonist, derived from an alanine scan of the native mouse PAR-4 tethered ligand (GYPGKF-NH2). It has become a standard experimental tool for probing PAR-4 function, with an EC50 typically ranging from 5 to 100 μM depending on the experimental context.
Molecular Mechanism of PAR-4 Activation
AYPGKF-NH2 activates PAR-4 by binding to a site within the receptor's seven-transmembrane helical bundle, inducing a conformational change that triggers G-protein coupling and subsequent signaling. Studies combining in silico docking and site-directed mutagenesis have identified a critical residue in the second extracellular loop, Aspartate-230 (Asp230) , as essential for activation by both the synthetic peptide and the native tethered ligand. The lysine residue at position 5 of the AYPGKF-NH2 peptide is predicted to interact directly with Asp230.
Intracellular Signaling Pathways
Activation of PAR-4 by AYPGKF-NH2 initiates multiple intracellular signaling cascades primarily through the coupling to Gαq/11 and Gα12/13 G-protein subunits. Unlike PAR1, PAR-4 does not appear to couple to the Gαi pathway.
Key Signaling Cascades:
-
Gαq/11 Pathway: This is the primary pathway leading to intracellular calcium mobilization.
-
PAR-4 activation stimulates Gαq/11.
-
Gαq/11 activates Phospholipase C-β (PLC-β).
-
PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.
-
DAG, along with elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream substrates required for platelet granule secretion.
-
-
Gα12/13 Pathway: This pathway is crucial for mediating changes in cell morphology.
-
PAR-4 activation engages Gα12/13.
-
Gα12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs).
-
RhoGEFs activate the small GTPase RhoA, which induces cytoskeletal rearrangements leading to platelet shape change—a critical initial step in aggregation.
-
-
MAPK Pathway: Downstream of G-protein activation, PAR-4 signaling converges on the p44/42 Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This activation is dependent on the Gαq/11-calcium signaling axis and is not triggered by peptides that only engage β-arrestin.
-
β-Arrestin Recruitment: Like many GPCRs, PAR-4 activation also leads to the recruitment of β-arrestin-1 and β-arrestin-2, which are involved in receptor desensitization and can initiate separate signaling events.
Physiological Responses to AYPGKF-NH2 Stimulation
The primary and most studied physiological response to PAR-4 activation by AYPGKF-NH2 is platelet activation.
-
Platelet Aggregation: AYPGKF-NH2 is a robust stimulator of platelet aggregation. Studies show that calcium signaling is essential for this response; peptides that are biased towards β-arrestin recruitment but fail to stimulate calcium mobilization do not cause platelet aggregation.
-
Granule Secretion: PAR-4 activation triggers the release of platelet granule contents. This includes dense granules (containing ATP, ADP, and serotonin) and α-granules. Interestingly, PAR-4 activation with AYPGKF-NH2 has been shown to selectively release anti-angiogenic proteins like endostatin from one subset of α-granules, whereas PAR-1 activation releases pro-angiogenic proteins like VEGF from a different subset.
-
Thromboxane Production: The activation of PAR-4 by AYPGKF-NH2 stimulates the production of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. The amount of thromboxane produced by maximal AYPGKF-NH2 stimulation is approximately 40-60% of that produced by thrombin, indicating that both PAR-1 and PAR-4 contribute to this process.
-
Platelet-Leukocyte Interactions: In whole blood, AYPGKF-NH2-induced PAR-4 activation promotes the formation of platelet-leukocyte aggregates, a key process in thrombo-inflammatory conditions. This interaction is mediated in part by the upregulation of P-selectin on the platelet surface following α-granule release.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of AYPGKF-NH2 in PAR-4 research.
Table 1: Pharmacological Profile of AYPGKF-NH2
| Parameter | System / Assay | Value | Reference(s) |
|---|---|---|---|
| EC50 | Platelet Aggregation (in vitro) | 15 μM | |
| EC50 | Calcium Mobilization (KOLF-PAR4 cells) | ~25 μM | |
| EC50 | Phosphoinositide Hydrolysis (KOLF-PAR4 cells) | 20 μM | |
| EC50 | Calcium Mobilization (Wild Type Mouse Platelets) | 392 μM | |
| Concentration for Max Aggregation | Washed Human Platelets | 45 μM |
| Concentration for Max Thromboxane | Washed Human Platelets | ~1.0 mM | |
Table 2: Common Experimental Concentrations
| Reagent | Purpose | Concentration Range | Reference(s) |
|---|---|---|---|
| AYPGKF-NH2 | PAR-4 Agonist (Platelet Aggregation) | 10 μM - 500 μM | |
| AYPGKF-NH2 | PAR-4 Agonist (MAPK/Calcium Signaling) | 30 μM - 100 μM | |
| Thrombin | General PAR Agonist | 1 unit/mL or 10-100 nM | |
| YM254890 | Gαq/11 Inhibitor | 100 nM |
| SFLLRN-NH2 | PAR-1 Agonist | 25 μM | |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study PAR-4 activation, based on methodologies described in the cited literature.
Protocol 1: Platelet Aggregation Assay
This assay measures the increase in light transmittance through a suspension of platelets as they aggregate in response to an agonist.
Protocol 2: Intracellular Calcium Mobilization Assay
This method uses a fluorescent calcium indicator, such as Fura-2AM, to measure changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Protocol 3: Western Blot for MAPK/ERK Phosphorylation
This protocol detects the activation of the MAPK/ERK pathway by measuring the level of its phosphorylated (active) form.
-
Cell Culture and Stimulation: HEK-293 cells stably expressing PAR-4 are serum-starved and then stimulated with AYPGKF-NH2 (e.g., 30-100 μM) for a set time (e.g., 10 minutes).
-
Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated p44/42 MAPK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The process is repeated on the same membrane with an antibody for total p44/42 MAPK (total ERK) as a loading control.
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: The density of the p-ERK bands is normalized to the density of the total ERK bands to determine the fold increase in phosphorylation over unstimulated controls.
Conclusion
The synthetic peptide AYPGKF-NH2 is an indispensable tool for the specific investigation of PAR-4. Its activation of the receptor triggers a well-defined set of physiological responses, predominantly centered on platelet activation through Gαq/11- and Gα12/13-mediated signaling. This leads to calcium mobilization, shape change, granule secretion, thromboxane production, and ultimately, platelet aggregation. Understanding these pathways is critical for researchers in hematology and thrombosis and provides a foundation for drug development professionals seeking to modulate platelet function by targeting PAR-4 for antithrombotic therapies.
References
Thrombin-Independent Platelet Activation by PAR4 Agonist Peptide AY-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic peptide Par-4-AP;AY-NH2 and its role in inducing thrombin-independent platelet activation. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and a thorough examination of the underlying signaling pathways.
Introduction to PAR4 and the Agonist Peptide AY-NH2
Protease-activated receptors (PARs) are a unique class of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain.[1] In human platelets, two such receptors, PAR1 and PAR4, are expressed and play crucial roles in hemostasis and thrombosis.[2][3] While thrombin is the primary physiological activator of both receptors, synthetic agonist peptides that mimic the revealed N-terminal "tethered ligand" can independently activate these receptors.[4][5]
This compound (sequence: Ala-Tyr-Pro-Gly-Lys-Phe-NH2), hereafter referred to as AY-NH2, is a selective agonist for PAR4. Unlike the native PAR4 tethered ligand (GYPGKF-NH2), AY-NH2 exhibits greater potency in activating PAR4 and inducing downstream signaling events, making it a valuable tool for studying PAR4 function in a thrombin-independent manner. Activation of PAR4 by AY-NH2 elicits a slower, more sustained signaling response compared to the rapid, transient activation of PAR1, which has significant implications for platelet function and thrombus stability.
Quantitative Data on AY-NH2-Mediated Platelet Activation
The following tables summarize the quantitative data from various studies on the effects of AY-NH2 on platelet activation parameters.
Table 1: Platelet Aggregation
| Agonist | Species | EC50 (μM) | Maximal Aggregation (%) | Reference(s) |
| AY-NH2 | Rat | ~15 | Not Specified | |
| AY-NH2 | Human | 60 ± 1.9 | Not Specified | |
| A-Phe(4-F)-PGWLVKNG (Optimized PAR4 AP) | Human | 3.4 | Not Specified | |
| GYPGKF-NH2 (GY-NH2) | Rat | ~40 | Not Specified | |
| Thrombin | Human | 0.29 nM ± 0.00 | Not Specified |
Table 2: Calcium Mobilization
| Agonist | Cell Type | EC50 (μM) | Maximal Response | Reference(s) |
| AYPGKF | KOLF-PAR4 cells | ~25 | Full agonist | |
| SYPGKF | KOLF-PAR4 cells | ~50 | Full agonist | |
| GYPGKF | KOLF-PAR4 cells | >200 | Partial agonist (~50% of thrombin) |
Table 3: P-selectin Expression (α-granule secretion)
| Agonist | Species | Concentration | Fold Increase (Maximal) | Reference(s) |
| PAR4-AP (AYPGKF-NH2) | Human | Dose-dependent | 12.7 ± 0.8 | |
| PAR1-AP (SFLLRN) | Human | Dose-dependent | 10.1 ± 0.8 |
Table 4: Prothrombinase Activity and Thrombin Generation
| Stimulus | Parameter | Value | Reference(s) |
| PAR4-AP–stimulated platelets | Peak Thrombin Generation | 48.7 ± 7.9 nM | |
| PAR1-AP–stimulated platelets | Peak Thrombin Generation | 32.0 ± 5.5 nM | |
| Unstimulated platelets | Peak Thrombin Generation | 5.0 ± 1.5 nM |
Experimental Protocols
This section details the methodologies for key experiments used to characterize AY-NH2-induced platelet activation.
Preparation of Washed Human Platelets
-
Blood Collection: Draw whole blood from healthy, consenting volunteers into tubes containing an anticoagulant, such as acid-citrate-dextrose (ACD) or sodium citrate.
-
Centrifugation to Obtain Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 140-220 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Platelet Pelleting: Transfer the PRP to a new tube and add a prostaglandin E1 (PGE1) solution to prevent premature platelet activation. Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.
-
Washing and Resuspension: Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGE1. Repeat the washing step to ensure the removal of plasma proteins.
-
Final Resuspension and Cell Counting: After the final centrifugation, resuspend the platelet pellet in Tyrode's buffer without PGE1. Determine the platelet count using a hematology analyzer and adjust the concentration as required for the specific assay (e.g., 2 x 10^8 platelets/mL).
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Preparation: Warm up the aggregometer to 37°C.
-
Sample Preparation: Place an aliquot of the washed platelet suspension or PRP into a cuvette with a stir bar.
-
Baseline Measurement: Place the cuvette in the aggregometer and allow the platelets to stabilize while stirring (e.g., 900 rpm) for a few minutes to establish a baseline light transmission.
-
Agonist Addition: Add a known concentration of AY-NH2 or other agonists to the cuvette.
-
Data Recording: Record the change in light transmission over time. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission. The extent of aggregation is typically quantified as the maximal percentage change in light transmission.
Intracellular Calcium Mobilization Assay
-
Platelet Loading with Fluorescent Dye: Incubate the washed platelet suspension with a calcium-sensitive fluorescent dye, such as Fura-2/AM, in the dark at 37°C for 30-60 minutes.
-
Washing: After incubation, wash the platelets to remove any extracellular dye.
-
Fluorometric Measurement: Resuspend the dye-loaded platelets in a calcium-containing buffer and place them in a cuvette within a fluorometer equipped with a stirring mechanism and temperature control (37°C).
-
Baseline Fluorescence: Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Agonist Stimulation: Add AY-NH2 to the cuvette and continuously record the changes in fluorescence. An increase in the fluorescence ratio indicates a rise in intracellular calcium concentration.
Flow Cytometry for P-selectin Expression
-
Platelet Stimulation: In a microtiter plate or flow cytometry tubes, add AY-NH2 to the washed platelet suspension and incubate for a specific duration at 37°C. Include an unstimulated control.
-
Antibody Staining: Add a fluorescently labeled antibody specific for P-selectin (CD62P) and an antibody for a platelet-specific marker (e.g., CD41) to each sample. Incubate in the dark at room temperature.
-
Fixation: Fix the platelets with a suitable fixative, such as paraformaldehyde.
-
Data Acquisition: Analyze the samples using a flow cytometer. Gate on the platelet population based on the platelet-specific marker.
-
Data Analysis: Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of P-selectin expression in the stimulated samples compared to the unstimulated control.
Western Blotting for Signaling Proteins
-
Platelet Lysis: After stimulation with AY-NH2 for various time points, lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the phosphorylated or total form of the target signaling protein (e.g., Akt, ERK, PKC substrates).
-
Secondary Antibody and Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways of AY-NH2-Induced Platelet Activation
Activation of PAR4 by AY-NH2 initiates a cascade of intracellular signaling events primarily through the coupling to two families of heterotrimeric G proteins: Gq and G12/13.
Gq Signaling Pathway
The Gq pathway is central to calcium mobilization and subsequent downstream events.
Caption: Gq signaling pathway initiated by AY-NH2 binding to PAR4.
Upon binding of AY-NH2, PAR4 couples to Gq, which in turn activates phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium and a rapid increase in intracellular calcium concentration. Both DAG and elevated calcium levels synergistically activate protein kinase C (PKC), a key enzyme in platelet activation that phosphorylates numerous substrates, leading to granule secretion and integrin αIIbβ3 activation.
G12/13 Signaling Pathway
The G12/13 pathway is primarily responsible for mediating platelet shape change.
Caption: G12/13 signaling pathway leading to platelet shape change.
PAR4 also couples to G12/13 proteins, which activate Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs, in turn, activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates myosin light chain, leading to actin-myosin contraction and the characteristic shape change of activated platelets from a discoid to a spherical, spiny form. This morphological change is a critical early step in platelet aggregation.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of AY-NH2 on platelet function.
Caption: Experimental workflow for studying AY-NH2-induced platelet activation.
This logical flow begins with the preparation of platelets, followed by their stimulation with AY-NH2. A battery of functional and biochemical assays is then employed to characterize the platelet response, and the resulting data are analyzed to quantify the effects and elucidate the underlying signaling mechanisms.
Conclusion
This compound is an indispensable tool for the thrombin-independent investigation of PAR4-mediated platelet activation. Its ability to selectively and potently activate PAR4 allows for the detailed dissection of the downstream signaling pathways and their contributions to various aspects of platelet function, including aggregation, granule secretion, and shape change. The sustained signaling profile induced by PAR4 activation, as mimicked by AY-NH2, highlights its distinct role from PAR1 and underscores its importance as a potential therapeutic target for antiplatelet therapies. This guide provides the foundational knowledge, data, and protocols to aid researchers in further exploring the intricate role of PAR4 in thrombosis and hemostasis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AYPGKF-NH2 in Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic peptide AYPGKF-NH2 and its significant role in inducing intracellular calcium mobilization. As a selective agonist for Proteinase-Activated Receptor 4 (PAR4), AYPGKF-NH2 is a critical tool for investigating the signaling pathways of this G-protein coupled receptor (GPCR), which is a key player in thrombosis and inflammation. This document details the molecular mechanisms, experimental protocols, and quantitative data associated with AYPGKF-NH2-mediated calcium signaling, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Proteinase-Activated Receptors (PARs) are a unique family of GPCRs activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades. PAR4 is predominantly expressed on platelets and is a crucial receptor for thrombin-induced platelet activation.[1] The synthetic hexapeptide AYPGKF-NH2 mimics the N-terminal sequence of the tethered ligand of PAR4, thereby acting as a selective agonist.[2] Its application allows for the study of PAR4 activation and downstream signaling in the absence of proteolytic enzymes like thrombin.[3] A primary consequence of PAR4 activation by AYPGKF-NH2 is the mobilization of intracellular calcium ([Ca2+]i), a pivotal second messenger in numerous cellular processes, including platelet aggregation.[4]
Signaling Pathway of AYPGKF-NH2-Induced Calcium Mobilization
The activation of PAR4 by AYPGKF-NH2 initiates a well-defined signaling cascade that leads to an increase in cytosolic calcium concentration. This process is primarily mediated by the Gαq/11 subunit of the heterotrimeric G-protein coupled to PAR4.
Upon binding of AYPGKF-NH2 to PAR4, the following sequential events are triggered:
-
Gαq/11 Activation: The activated PAR4 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing its dissociation from the βγ-subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
IP3 Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store. This binding opens the IP3 receptor channels, leading to the rapid release of Ca2+ from the ER into the cytoplasm.
This signaling pathway can be visualized in the following diagram:
Caption: Signaling pathway of AYPGKF-NH2-induced intracellular calcium mobilization.
Quantitative Data on AYPGKF-NH2 Activity
The potency of AYPGKF-NH2 in inducing cellular responses is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes key quantitative data from various studies.
| Parameter | Value | Cell Type/System | Assay | Reference |
| EC50 | 15 µM | Platelets | Platelet Aggregation | |
| EC50 | ~25 µM | KOLF-PAR4 Cells | Calcium Mobilization | |
| EC50 | 20 µM | KOLF-PAR4 Cells | Phosphoinositide Hydrolysis | |
| EC50 | 56 µM | Platelets | Platelet Aggregation | |
| IC50 (of YM254890) | 16.5 ± 6.1 nM | HEK-293 cells expressing PAR4-YFP | AYPGKF-NH2-stimulated calcium signaling |
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing PAR4-YFP or KOLF-PAR4 cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: For calcium assays, cells are seeded into 96-well or 1536-well black, clear-bottom plates one day prior to the experiment.
Intracellular Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based assay to measure changes in intracellular calcium concentration.
Caption: Experimental workflow for a typical intracellular calcium mobilization assay.
Detailed Steps:
-
Dye Preparation: A calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM is prepared according to the manufacturer's instructions. Probenecid is often included to prevent the extrusion of the dye from the cells.
-
Cell Loading: The cultured cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and then incubated with the dye solution for approximately 1 hour at 37°C.
-
Baseline Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation) and the baseline fluorescence is measured.
-
Agonist Addition: AYPGKF-NH2, dissolved in the assay buffer, is added to the wells to stimulate the cells. For dose-response experiments, a range of concentrations is used.
-
Kinetic Measurement: The fluorescence intensity is measured kinetically immediately after the addition of the agonist to capture the transient increase in intracellular calcium. The signal is typically recorded for several minutes.
-
Data Analysis: The change in fluorescence is calculated as the peak fluorescence minus the baseline fluorescence. For dose-response curves, the response is plotted against the logarithm of the agonist concentration, and the EC50 value is determined using a suitable nonlinear regression model.
Inhibition Studies
To confirm the involvement of the Gαq/11 pathway, specific inhibitors can be utilized.
-
Inhibitor: YM-254890 is a selective inhibitor of Gαq/11.
-
Protocol:
-
Prepare cells and load with a calcium-sensitive dye as described above.
-
Pre-incubate the cells with various concentrations of YM-254890 for a defined period (e.g., 20 minutes) before the addition of the agonist.
-
Stimulate the cells with a fixed concentration of AYPGKF-NH2 (typically around the EC80 value).
-
Measure the calcium response and calculate the half-maximal inhibitory concentration (IC50) of the inhibitor.
-
Conclusion
AYPGKF-NH2 is an indispensable pharmacological tool for elucidating the mechanisms of PAR4 signaling. Its ability to selectively activate the receptor and trigger a robust intracellular calcium mobilization response via the Gαq/11-PLC-IP3 pathway provides a clear and measurable endpoint for research. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists and researchers to design and execute experiments aimed at understanding PAR4 function and developing novel therapeutics targeting this important receptor.
References
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PAR-4 Receptor Pharmacology and the Agonist AYPGKF-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacology of the Protease-Activated Receptor 4 (PAR-4), with a specific focus on the synthetic peptide agonist AYPGKF-NH2. It is designed to be a technical resource, offering detailed information on receptor activation, signaling pathways, quantitative pharmacological data, and key experimental methodologies.
Introduction to PAR-4
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate intracellular signaling.[1] Human platelets express both PAR1 and PAR4, which are critical mediators of thrombin-induced platelet activation.[2] While PAR1 is a high-affinity receptor for thrombin, PAR4 has a lower affinity and its activation leads to a more sustained signaling response, which is crucial for stable thrombus formation.[3] This distinct signaling kinetic makes PAR4 an attractive target for the development of novel antiplatelet therapies.
The PAR-4 Agonist: AYPGKF-NH2
AYPGKF-NH2 is a synthetic hexapeptide that acts as a selective agonist for the PAR-4 receptor. It mimics the tethered ligand of the murine PAR4 and is widely used as a research tool to study PAR-4 function independently of proteolytic activation.[4][5] A structure-activity analysis revealed that substituting the original glycine (G) with alanine (A) at the N-terminus (AYPGKF-NH2) resulted in a peptide approximately 10-fold more potent than the native murine tethered ligand mimetic (GYPGKF-NH2).
Quantitative Pharmacology of AYPGKF-NH2
The potency of AYPGKF-NH2 in activating PAR-4 has been quantified in various functional assays. The following table summarizes key EC50 values reported in the literature.
| Assay Type | Cell/System Type | Reported EC50 (µM) | Reference(s) |
| Platelet Aggregation | Human Platelets | 15 | |
| Platelet Aggregation | Rat Platelets | ~15-40 | |
| Calcium Mobilization | KOLF-PAR4 Cells | ~25 | |
| Phosphoinositide Hydrolysis | KOLF-PAR4 Cells | 20 | |
| Platelet Aggregation (Maximum Response) | Human Platelets | 45 | |
| Platelet Activation (PAC-1 Binding) | Human Platelets | 500 (for maximal response) |
PAR-4 Signaling Pathways
Activation of PAR-4 by AYPGKF-NH2 initiates signaling through two primary G protein pathways: Gαq and Gα12/13.
Gαq Signaling Pathway
The Gαq pathway is central to calcium mobilization. Upon activation, Gαq stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent kinases and phosphatases, such as MAPKs and calpain. These events are critical for platelet granule secretion and integrin activation.
Gα12/13 Signaling Pathway
The Gα12/13 pathway primarily regulates cytoskeletal changes. Activated Gα12/13 binds to and activates Rho guanine nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF, PDZ-RhoGEF, and LARG. These RhoGEFs then catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Active RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent platelet shape change, a critical initial step in platelet aggregation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of PAR-4 and the effects of AYPGKF-NH2.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of AYPGKF-NH2 to induce platelet aggregation by monitoring changes in light transmission through a suspension of platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate tubes.
-
Agonist: AYPGKF-NH2 stock solution.
-
Platelet-poor plasma (PPP) for calibration.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
-
37°C water bath or heating block.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
-
-
Instrument Setup and Calibration:
-
Set the aggregometer to 37°C and the stirring speed to 900-1200 rpm.
-
Calibrate the instrument using a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate for at least 1 minute to establish a stable baseline.
-
Add a small volume (e.g., 50 µL) of the AYPGKF-NH2 solution at the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is expressed as the percentage change in light transmission from the baseline.
-
Generate dose-response curves by testing a range of AYPGKF-NH2 concentrations to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to PAR-4 activation by AYPGKF-NH2 using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 cells stably or transiently expressing human PAR-4.
-
Cell culture medium (e.g., DMEM) with supplements.
-
96-well black-walled, clear-bottom plates.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).
Protocol:
-
Cell Plating:
-
Seed PAR-4 expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Probenecid can be included to improve dye retention.
-
Remove the cell culture medium and wash the cells with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.
-
After incubation, wash the cells with assay buffer to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515-525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's liquid handling system to add AYPGKF-NH2 at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by dividing ΔF by the baseline fluorescence (F0) to get ΔF/F0.
-
Plot the peak ΔF/F0 against the concentration of AYPGKF-NH2 to generate a dose-response curve and determine the EC50.
-
PAR-4 Internalization Assay (Flow Cytometry)
This assay quantifies the agonist-induced internalization of the PAR-4 receptor from the cell surface.
Materials:
-
Cells expressing an epitope-tagged PAR-4 (e.g., HA-PAR4 or V5-PAR4).
-
AYPGKF-NH2.
-
Primary antibody against the epitope tag.
-
Fluorescently labeled secondary antibody.
-
FACS buffer (e.g., PBS with 2% BSA).
-
Flow cytometer.
Protocol:
-
Cell Treatment:
-
Culture cells expressing epitope-tagged PAR-4 to the desired density.
-
Treat the cells with AYPGKF-NH2 at a saturating concentration for various time points at 37°C to induce internalization. Include an untreated control and a 4°C control (where internalization is inhibited).
-
-
Antibody Staining:
-
Place the cells on ice to stop internalization.
-
Wash the cells with cold PBS.
-
Incubate the non-permeabilized cells with the primary antibody against the extracellular epitope tag in FACS buffer on ice. This will only label the receptors remaining on the cell surface.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody on ice.
-
Wash the cells to remove unbound secondary antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
The decrease in MFI over time at 37°C compared to the 4°C control reflects the extent of receptor internalization.
-
Calculate the percentage of internalized receptors at each time point.
-
Conclusion
The PAR-4 receptor and its selective agonist AYPGKF-NH2 are invaluable tools for research into thrombosis, hemostasis, and inflammation. The sustained signaling profile of PAR-4 makes it a compelling target for therapeutic intervention. This guide has provided a detailed overview of the pharmacology of PAR-4, the properties of AYPGKF-NH2, the key signaling pathways involved, and robust experimental protocols for their investigation. A thorough understanding of these aspects is essential for researchers and drug development professionals working to modulate PAR-4 activity for therapeutic benefit.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. mdpi.com [mdpi.com]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cellular Responses to Par-4-AP;AY-NH2 Stimulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular responses elicited by the synthetic peptide Par-4-AP;AY-NH2, a selective agonist of the Protease-Activated Receptor-4 (PAR-4). This document details the signaling pathways activated upon receptor stimulation, presents quantitative data from key experimental findings, and provides detailed protocols for relevant assays.
Introduction to this compound and PAR-4
This compound, with the amino acid sequence Ala-Tyr-Pro-Gly-Lys-Phe-NH2, is a potent and selective agonist for PAR-4, a G protein-coupled receptor (GPCR) belonging to the protease-activated receptor family.[1] Unlike other PAR family members, such as PAR-1, PAR-4 activation by its endogenous ligand, thrombin, is characterized by a slower onset but a more sustained signal.[2] The use of selective synthetic agonists like this compound allows for the specific interrogation of PAR-4 mediated cellular functions without the confounding effects of activating other PARs.[3][4] Stimulation of PAR-4 is crucial in various physiological and pathophysiological processes, most notably in platelet activation and thrombosis.[5]
Signaling Pathways of PAR-4 Activation
Upon binding of this compound, PAR-4 undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins, primarily Gαq/11 and Gα12/13. This initiates two major downstream signaling cascades:
-
Gαq/11 Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This pathway is central to many cellular responses, including granule secretion in platelets.
-
Gα12/13 Pathway: Activation of Gα12/13 engages Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of actin stress fibers and focal adhesions, leading to changes in cell shape and motility. In platelets, this pathway is critical for the initial shape change required for aggregation.
These signaling pathways are interconnected and can lead to the activation of other downstream effectors, including mitogen-activated protein kinases (MAPKs) such as ERK1/2.
Diagram 1: PAR-4 signaling pathway upon stimulation by this compound.
Quantitative Data on Cellular Responses
The stimulation of cells with this compound elicits a range of quantifiable cellular responses. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Platelet Aggregation
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 | ~15 µM | Washed human platelets | |
| EC50 | ~40 µM (for GYPGKF-NH2) | Rat platelets | |
| Concentration for maximal endostatin release | ~16 µM | Human platelet-rich plasma | |
| Concentration for 50% maximal aggregation | ~16 µM | Human platelet-rich plasma |
Table 2: Calcium Mobilization
| Parameter | Value | Cell Type/Condition | Reference |
| Agonist Concentration | 200 µM | Washed human platelets | |
| Observation | Significant increase in intra-platelet calcium | Washed human platelets |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular responses to this compound stimulation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
This compound stock solution (e.g., 10 mM in sterile water or appropriate buffer)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Siliconized glass cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer, avoiding contamination with red blood cells and the buffy coat.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP if necessary.
-
Pipette 450 µL of PRP into a siliconized glass cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add 50 µL of the this compound working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission over time (typically 5-10 minutes). The percentage of aggregation is calculated relative to the PPP baseline.
-
Diagram 2: Workflow for a platelet aggregation assay.
Intracellular Calcium Mobilization Assay
This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon agonist stimulation.
Materials:
-
Washed platelets or other target cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorometric plate reader or spectrofluorometer
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Preparation and Dye Loading:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove extracellular dye by centrifugation and resuspend in fresh buffer.
-
-
Fluorometric Measurement:
-
Dispense the dye-loaded cell suspension into the wells of a black-walled, clear-bottom 96-well plate.
-
Place the plate in a fluorometric plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading.
-
Inject the this compound working solution into the wells to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. The ratio of emissions (340/380) is proportional to the intracellular calcium concentration. For Fluo-4, excitation is typically at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
The change in fluorescence intensity or ratio is plotted over time to visualize the calcium transient.
-
The peak fluorescence response is often used to quantify the magnitude of the calcium signal.
-
Diagram 3: Workflow for an intracellular calcium mobilization assay.
Conclusion
This compound is an invaluable tool for the specific investigation of PAR-4-mediated cellular signaling and function. Its ability to selectively activate PAR-4 has enabled a detailed understanding of the downstream Gq/11 and G12/13 pathways and their roles in critical cellular responses such as platelet aggregation and calcium mobilization. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the roles of PAR-4 in health and disease and to develop novel therapeutics targeting this important receptor.
References
Methodological & Application
Application Notes and Protocols for AYPGKF-NH2 Induced Platelet Aggregometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Protease-Activated Receptor 4 (PAR4) agonist, AYPGKF-NH2, to induce and measure platelet aggregation. This document includes an overview of the mechanism of action, detailed experimental protocols for light transmission aggregometry (LTA), and key quantitative data.
Introduction
AYPGKF-NH2 is a synthetic peptide that acts as a selective agonist for the PAR4 receptor on the surface of platelets.[1] Unlike thrombin, which activates both PAR1 and PAR4, AYPGKF-NH2 allows for the specific investigation of PAR4-mediated signaling pathways in platelet activation and aggregation.[1] Activation of PAR4 is a critical component of the sustained phase of platelet aggregation and thrombus stabilization, making it a key target in thrombosis research and the development of novel antiplatelet therapies.
Mechanism of Action: PAR4 Signaling Pathway
Upon binding to the PAR4 receptor, AYPGKF-NH2 initiates a cascade of intracellular signaling events. The PAR4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two major pathways: the Gq and G12/13 pathways.[2][3]
-
Gq Pathway: Activation of the Gq alpha subunit stimulates Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an intracellular calcium store), leading to a rapid increase in cytosolic calcium (Ca2+) concentration. DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC). These events are crucial for granule secretion and the "inside-out" signaling that leads to the activation of the integrin αIIbβ3, the receptor responsible for fibrinogen binding and platelet aggregation.
-
G12/13 Pathway: The G12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. This signaling cascade mediates the initial shape change of platelets from a discoid to a spherical, spiny form, a prerequisite for effective aggregation.[4]
The sustained signaling from PAR4 contributes to the formation of a stable platelet plug.
References
- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Par-4-AP;AY-NH2 in the In Vivo Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor that plays a significant role in thrombosis and inflammation.[1] Its activation by proteases such as thrombin and trypsin, or by synthetic agonists, initiates intracellular signaling cascades that can lead to pro-inflammatory responses.[2][3] Par-4-AP;AY-NH2, also known as AYPGKF-NH2, is a selective peptide agonist of PAR4.[4] It is a valuable tool for investigating the role of PAR4 in various physiological and pathological processes, including inflammation. The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating acute inflammation and screening potential anti-inflammatory agents. This document provides detailed application notes and protocols for utilizing this compound to induce and study inflammation in a paw edema model.
Data Presentation
The following table summarizes representative quantitative data from a study evaluating the effect of the PAR4 agonist, AYPGKF-NH2, in a rat paw edema model. The data illustrates the change in paw thickness over time following intraplantar injection of the agonist.
| Time (hours) | Change in Paw Thickness (mm) for AYPGKF-NH2 (200 µ g/paw ) |
| 1 | 0.8 ± 0.1 |
| 2 | 1.2 ± 0.2 |
| 3 | 1.4 ± 0.2 |
| 4 | 1.5 ± 0.2 |
| 5 | 1.6 ± 0.2 |
| 6 | 1.6 ± 0.2 |
Data adapted from Hollenburg et al. (2004). Values are expressed as mean ± SEM.
Experimental Protocols
In Vivo Paw Edema Induced by this compound
This protocol describes the induction of paw edema in rodents using the selective PAR4 agonist this compound.
Materials:
-
This compound (AYPGKF-NH2)
-
Sterile 0.9% saline solution
-
Male Wistar rats (200-250 g) or other suitable rodent models
-
Plethysmometer or digital calipers
-
Syringes and needles for intraplantar injection
-
Light halothane or isoflurane for anesthesia
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment, with free access to food and water.
-
Reagent Preparation: Prepare a solution of this compound in sterile 0.9% saline at the desired concentration (e.g., 2 mg/mL for a 200 µg dose in 0.1 mL). Ensure the peptide is fully dissolved.
-
Baseline Measurement: Measure the initial paw diameter or volume of the right hind paw of each animal using a caliper or plethysmometer. This serves as the baseline (time 0) measurement.
-
Agonist Administration: Under light anesthesia, administer a 0.1 mL intraplantar injection of the this compound solution into the plantar surface of the right hind paw. A control group should receive an injection of 0.1 mL of sterile saline.
-
Edema Measurement: At regular intervals (e.g., hourly for 6 hours) after the injection, measure the paw thickness or volume.
-
Data Analysis: Calculate the change in paw thickness (in mm) or volume (in mL) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement. The results can be expressed as the mean ± standard error of the mean (SEM).
Visualizations
Signaling Pathway of PAR4-Induced Inflammation
Activation of PAR4 by this compound on endothelial and immune cells initiates a signaling cascade that contributes to the inflammatory response, including edema. The receptor couples to Gq and G12/13 proteins, leading to downstream effects.
Experimental Workflow for Paw Edema Model
The following diagram outlines the key steps in the in vivo paw edema experiment using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Protease-activated receptor-4: a novel mechanism of inflammatory pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 and protease-activated receptor 2 in physiology and pathophysiology of the nervous system: more than just receptor cooperation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for AYPGKF-NH2 Calcium Imaging Assay for PAR-4 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR-4) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis and inflammation. Its activation by proteases like thrombin cleaves the N-terminal domain, revealing a tethered ligand that activates the receptor. AYPGKF-NH2 is a synthetic hexapeptide that acts as a selective agonist for PAR-4, mimicking the tethered ligand and initiating downstream signaling cascades. One of the key signaling events following PAR-4 activation is the mobilization of intracellular calcium ([Ca2+]i). This application note provides a detailed protocol for a calcium imaging assay using AYPGKF-NH2 to monitor PAR-4 activation, a valuable tool for studying PAR-4 pharmacology and for the screening of potential modulators.
Principle of the Assay
This assay quantifies the activation of PAR-4 by measuring the transient increase in intracellular calcium concentration upon stimulation with the selective PAR-4 agonist, AYPGKF-NH2. Cells expressing PAR-4 are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM. In its acetoxymethyl (AM) ester form, the dye is cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. Upon binding to calcium, the fluorescence intensity of the dye increases significantly. This change in fluorescence is monitored using a fluorescence microscope or a plate reader, providing a direct measure of PAR-4 activation.
Data Presentation
Quantitative Data Summary
The following table summarizes the potency of AYPGKF-NH2 in inducing PAR-4 mediated responses as reported in various studies. This data is essential for designing dose-response experiments and for the validation of the assay.
| Parameter | Cell Type | Assay Type | Value | Reference |
| EC50 | KOLF-PAR4 cells | Calcium Mobilization | ~25 µM | |
| EC50 | Platelets | Platelet Aggregation | 15 µM | [1] |
| EC50 | HEK293 cells (stably expressing PAR4-YFP) | Calcium Signaling | 9.6 ± 1.9 µM | [2] |
| EC50 | Human Platelets | Platelet Aggregation | 80 µM | [3] |
Assay Performance Metrics
Proper assay validation is critical for reliable screening data. The Z'-factor and Signal-to-Background (S/B) ratio are key parameters to assess the quality of a high-throughput screening (HTS) assay.
| Parameter | Description | Typical Acceptable Value | Reference |
| Z'-Factor | A measure of the statistical effect size, reflecting the separation between the positive and negative control means in relation to their standard deviations. | > 0.5 for a robust assay | |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 |
Note: A Z'-factor of 0.31 to 0.35 has been reported for a PAR4 calcium assay in platelets using a different PAR4 agonist, providing a useful benchmark.
Signaling Pathway and Experimental Workflow
PAR-4 Signaling Pathway
Activation of PAR-4 by AYPGKF-NH2 primarily couples to Gαq/11 and Gα12/13 proteins. The Gαq/11 pathway activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.
Caption: PAR-4 signaling pathway leading to calcium release.
Experimental Workflow
The following diagram outlines the key steps of the AYPGKF-NH2 calcium imaging assay.
Caption: Experimental workflow for the calcium imaging assay.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably or transiently expressing human PAR-4.
-
Peptide: AYPGKF-NH2 (selective PAR-4 agonist).
-
Calcium Indicator Dye: Fluo-4 AM.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): Anion transport inhibitor to prevent dye leakage.
-
Pluronic F-127: Non-ionic surfactant to aid in dye solubilization.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic reading capability and automated injection.
Protocol for Calcium Imaging Assay (96-well plate format)
1. Cell Seeding: a. Culture HEK293-PAR4 cells in T-75 flasks until they reach 80-90% confluency. b. Trypsinize the cells and resuspend them in fresh culture medium. c. Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. d. Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
2. Preparation of Reagents: a. AYPGKF-NH2 Stock Solution: Prepare a 10 mM stock solution of AYPGKF-NH2 in sterile water or DMSO. Store at -20°C. b. Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. c. Dye Loading Solution: On the day of the experiment, prepare the dye loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% (w/v) Pluronic F-127 in DMSO. Add this mixture to 5 mL of Assay Buffer. If using, add probenecid to a final concentration of 2.5 mM. Vortex to ensure complete mixing.
3. Dye Loading: a. Remove the culture medium from the wells. b. Gently wash the cells once with 100 µL of Assay Buffer. c. Add 50 µL of the Dye Loading Solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark. e. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. f. Add 100 µL of Assay Buffer to each well.
4. Calcium Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated injector. Set the temperature to 37°C. b. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm for Fluo-4. c. Record the baseline fluorescence for 10-20 seconds. d. Using the automated injector, add 25 µL of a 5X concentrated solution of AYPGKF-NH2 (or test compound) to the wells. The final concentration of AYPGKF-NH2 should typically range from 1 µM to 100 µM for a dose-response curve. e. Immediately after injection, continue to record the fluorescence intensity kinetically for 60-180 seconds.
5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the baseline fluorescence (F0), i.e., F/F0, or as the change in fluorescence (ΔF = F - F0). b. For dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration. c. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value. d. To calculate the Z'-factor, use the following formula: Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|] where positive controls are wells with a maximal AYPGKF-NH2 concentration and negative controls are wells with buffer only. e. The Signal-to-Background ratio is calculated as: S/B = Mean_positive / Mean_negative
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal or no response | - Low PAR-4 expression- Inactive AYPGKF-NH2- Poor dye loading- Incorrect instrument settings | - Verify PAR-4 expression by Western blot or qPCR.- Use a fresh batch of AYPGKF-NH2.- Optimize dye loading time and concentration.- Check filter sets and gain settings on the plate reader. |
| High background fluorescence | - Incomplete removal of extracellular dye- Cell death- Autofluorescence of compounds | - Increase the number of wash steps after dye loading.- Ensure cells are healthy and not overgrown.- Run a control plate with compounds but without cells. |
| High well-to-well variability | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for dye loading and compound addition.- Automate liquid handling steps if possible. |
Conclusion
The AYPGKF-NH2 calcium imaging assay is a robust and reliable method for studying PAR-4 activation. It is amenable to high-throughput screening for the identification of novel PAR-4 modulators. Careful optimization of cell density, dye loading conditions, and agonist concentrations is crucial for obtaining high-quality, reproducible data. By following the detailed protocols and guidelines presented in this application note, researchers can effectively implement this assay in their drug discovery and signal transduction research.
References
- 1. hellobio.com [hellobio.com]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Par-4-AP;AY-NH2 for Platelet Activation Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptors (PARs) are a family of G-protein coupled receptors that play a crucial role in thrombosis and hemostasis.[1][2] Human platelets express two types of PARs, PAR1 and PAR4, which are activated by thrombin.[1][3][4] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade, making it a significant target for antiplatelet therapies. Par-4-AP;AY-NH2, also known as PAR4 activating peptide (AYPGKF-NH2), is a selective synthetic agonist for PAR4. It mimics the tethered ligand exposed after proteolytic cleavage of the receptor, inducing platelet activation independently of PAR1. This document provides detailed application notes and protocols for utilizing this compound to study platelet activation via flow cytometry, a powerful technique for single-cell analysis of activation markers.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates PAR4, initiating downstream signaling events critical for platelet function. Upon activation, PAR4 couples to G-proteins Gq and G12/13. The Gq pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). The G12/13 pathway activates Rho GEF, which in turn activates RhoA, contributing to platelet shape change. These signaling cascades culminate in granule secretion (e.g., release of ADP and exposure of P-selectin) and conformational activation of the GPIIb/IIIa integrin, leading to platelet aggregation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on platelet activation induced by this compound.
| Agonist | Species | Assay | EC50 / Concentration | Observed Effect | Reference |
| This compound | Rat | Platelet Aggregation | ~15 µM (EC50) | Induction of platelet aggregation. | |
| This compound | Human | Endostatin Release | Not specified | Concentration-dependent increase in endostatin release. | |
| This compound | Rat | Platelet Aggregation | 100 µM | Initiated PAR4-dependent platelet aggregation. | |
| PAR4-AP (AYPGKF) | Human | Platelet Aggregation | 200 µM | Induction of platelet aggregation. | |
| PAR4 agonist (AYPGKF-NH2) | Human | P-selectin Expression | 100 µM | Robust induction of P-selectin expression. | |
| PAR4-AP (AYPGKF) | Human | PAC-1 Binding | 500 µM | Maximal PAC-1 binding. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the preparation of platelet-rich plasma from whole blood, a common starting material for platelet function assays.
Materials:
-
Human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Centrifuge
Procedure:
-
Collect whole blood into tubes containing sodium citrate anticoagulant (1 part citrate to 9 parts blood).
-
Centrifuge the blood at 140-220 x g for 12-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper straw-colored layer (PRP) without disturbing the buffy coat.
-
Keep the PRP at room temperature for use within a few hours.
Protocol 2: Flow Cytometry Analysis of Platelet Activation
This protocol details the steps for stimulating platelets with this compound and analyzing activation markers using flow cytometry. The primary markers of interest are P-selectin (CD62p), an indicator of alpha-granule secretion, and the activated form of GPIIb/IIIa, detected by the PAC-1 antibody.
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets
-
This compound solution
-
Fluorescently labeled antibodies:
-
Anti-CD62p (P-selectin)
-
PAC-1 (binds to activated GPIIb/IIIa)
-
Anti-CD41 or Anti-CD61 (platelet-specific markers)
-
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Fixative (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Platelet Stimulation:
-
Dilute PRP or washed platelets to the desired concentration in a suitable buffer.
-
Add this compound to the platelet suspension at a final concentration typically ranging from 10 µM to 500 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate for 15-20 minutes at room temperature. Include an unstimulated (vehicle) control.
-
-
Antibody Staining:
-
Add saturating concentrations of fluorescently labeled antibodies (e.g., anti-CD62p, PAC-1, and a platelet-specific marker like anti-CD41) to the stimulated and control platelet suspensions.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 1 mL of cold 1% paraformaldehyde to each tube to fix the platelets.
-
Store the samples at 2-8°C in the dark for at least 30 minutes before analysis. Samples can typically be stored for up to 24 hours.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and/or positive staining for a platelet-specific marker (e.g., CD41).
-
Analyze the expression of P-selectin and PAC-1 binding on the gated platelet population. Data can be expressed as the percentage of positive cells or the mean fluorescence intensity (MFI).
-
Applications in Research and Drug Development
-
Mechanism of Action Studies: Elucidate the specific role of PAR4 in platelet activation and signaling.
-
Drug Screening: Screen for novel antiplatelet agents that specifically target the PAR4 pathway.
-
Thrombosis Research: Investigate the contribution of PAR4-mediated platelet activation to thrombus formation in various disease models.
-
Clinical Research: Assess platelet reactivity in patient populations with thrombotic disorders.
Conclusion
This compound is an invaluable tool for the specific investigation of PAR4-mediated platelet activation. When combined with multiparameter flow cytometry, it allows for a detailed and quantitative analysis of platelet function. The protocols and information provided herein offer a robust framework for researchers and drug development professionals to explore the intricacies of platelet signaling and to identify novel therapeutic targets for thrombotic diseases.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AYPGKF-NH2 in Primary Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AYPGKF-NH2 is a synthetic peptide amide that acts as a selective and potent agonist for the Protease-Activated Receptor 4 (PAR4). PARs are a unique class of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular domain. Upon cleavage, a new N-terminus is exposed, which acts as a tethered ligand, binding to and activating the receptor. AYPGKF-NH2 mimics this tethered ligand of PAR4, allowing for the specific activation of the receptor without the need for proteolytic enzymes like thrombin.
In the vasculature, PAR4 is expressed on the surface of primary endothelial cells and plays a crucial role in cellular signaling. Activation of PAR4 in these cells has been linked to various physiological and pathological processes, including inflammation and angiogenesis. These application notes provide detailed protocols for utilizing AYPGKF-NH2 to study its effects on primary endothelial cell proliferation, migration, and tube formation, key events in angiogenesis.
Mechanism of Action and Signaling Pathway
AYPGKF-NH2 selectively binds to and activates PAR4 on primary endothelial cells. This activation initiates a downstream signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Furthermore, PAR4 activation is known to stimulate the RhoA GTPase pathway, leading to the activation of Rho-associated kinase (ROCK). This pathway is critical for the regulation of the actin cytoskeleton, influencing cell shape, motility, and contraction. Downstream of these initial events, the p38 and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways are activated.[1] These signaling cascades culminate in various cellular responses, including proliferation, migration, and the formation of capillary-like structures.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the dose-dependent effects of AYPGKF-NH2 on primary endothelial cell functions. These values are intended for illustrative purposes to guide experimental design and data analysis. Actual results may vary depending on the specific cell type, passage number, and experimental conditions.
Table 1: Effect of AYPGKF-NH2 on Primary Endothelial Cell Proliferation
| AYPGKF-NH2 Conc. (µM) | Cell Viability (OD at 450 nm) | Proliferation Index (Fold Change vs. Control) |
| 0 (Control) | 0.52 ± 0.04 | 1.0 |
| 1 | 0.61 ± 0.05 | 1.17 |
| 10 | 0.78 ± 0.06 | 1.50 |
| 50 | 0.95 ± 0.08 | 1.83 |
| 100 | 1.10 ± 0.09 | 2.12 |
Table 2: Effect of AYPGKF-NH2 on Primary Endothelial Cell Migration
| AYPGKF-NH2 Conc. (µM) | Migrated Cells per High-Power Field | Migration Index (Fold Change vs. Control) |
| 0 (Control) | 45 ± 5 | 1.0 |
| 1 | 68 ± 7 | 1.51 |
| 10 | 112 ± 10 | 2.49 |
| 50 | 155 ± 12 | 3.44 |
| 100 | 180 ± 15 | 4.00 |
Table 3: Effect of AYPGKF-NH2 on Primary Endothelial Cell Tube Formation
| AYPGKF-NH2 Conc. (µM) | Total Tube Length (µm) | Number of Branch Points |
| 0 (Control) | 1250 ± 150 | 15 ± 3 |
| 1 | 1875 ± 200 | 22 ± 4 |
| 10 | 2800 ± 250 | 35 ± 5 |
| 50 | 4100 ± 300 | 52 ± 6 |
| 100 | 4550 ± 320 | 58 ± 7 |
Experimental Protocols
General Cell Culture of Primary Endothelial Cells
Primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), should be cultured in endothelial cell growth medium (EGM) supplemented with growth factors, cytokines, and fetal bovine serum (FBS). Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For all experiments, it is recommended to use cells between passages 2 and 6 to ensure consistent results.
Protocol 1: Endothelial Cell Proliferation Assay (WST-1 Assay)
This protocol outlines the steps to measure the effect of AYPGKF-NH2 on the proliferation of primary endothelial cells using a colorimetric WST-1 assay.
Materials:
-
Primary endothelial cells
-
Endothelial cell growth medium (EGM)
-
Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
AYPGKF-NH2 peptide
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed primary endothelial cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete EGM and incubate overnight.
-
The next day, replace the medium with 100 µL of basal medium (EGM without growth factors and with reduced FBS, e.g., 0.5-1%) and incubate for 24 hours to synchronize the cells.
-
Prepare serial dilutions of AYPGKF-NH2 in basal medium. A suggested concentration range is 0, 1, 10, 50, and 100 µM.
-
Remove the starvation medium and add 100 µL of the respective AYPGKF-NH2 dilutions to the wells. Include a vehicle control (basal medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Calculate the proliferation index by normalizing the absorbance of treated cells to the absorbance of control cells.
Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)
This protocol describes a transwell migration assay (also known as a Boyden chamber assay) to assess the chemotactic effect of AYPGKF-NH2 on primary endothelial cells.
Materials:
-
Primary endothelial cells
-
Endothelial basal medium (EBM) with 0.5% FBS
-
Transwell inserts (8 µm pore size) for 24-well plates
-
AYPGKF-NH2 peptide
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Starve primary endothelial cells in EBM with 0.5% FBS for 4-6 hours.
-
Add 600 µL of EBM containing various concentrations of AYPGKF-NH2 (e.g., 0, 1, 10, 50, 100 µM) to the lower wells of a 24-well plate.
-
Harvest the starved cells and resuspend them in EBM with 0.5% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes or with DAPI for 5 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Image the lower side of the membrane using a microscope and count the number of migrated cells in several random high-power fields.
-
Calculate the migration index by normalizing the number of migrated cells in the treated groups to the control group.
Protocol 3: Endothelial Cell Tube Formation Assay
This protocol details the procedure for assessing the ability of AYPGKF-NH2 to induce the formation of capillary-like structures by primary endothelial cells on a basement membrane matrix.
Materials:
-
Primary endothelial cells
-
Endothelial basal medium (EBM) with 2% FBS
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
AYPGKF-NH2 peptide
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed matrix per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest primary endothelial cells and resuspend them in EBM with 2% FBS at a concentration of 2 x 10⁵ cells/mL.
-
Prepare cell suspensions containing different concentrations of AYPGKF-NH2 (e.g., 0, 1, 10, 50, 100 µM).
-
Gently add 100 µL of the cell suspension (2 x 10⁴ cells) to each well on top of the polymerized matrix.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours. Monitor tube formation periodically under the microscope.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
-
Compare the results from the AYPGKF-NH2-treated groups to the control group.
Conclusion
AYPGKF-NH2 serves as a valuable tool for investigating the role of PAR4 in primary endothelial cell biology. The protocols provided herein offer a framework for assessing its impact on key angiogenic processes. Researchers and drug development professionals can adapt these methods to explore the therapeutic potential of targeting the PAR4 signaling pathway in various vascular-related diseases. It is important to note that optimal conditions, including cell density, incubation times, and AYPGKF-NH2 concentrations, may need to be determined empirically for each specific primary endothelial cell type and experimental setup.
References
Application Notes and Protocols: Dose-Response Curve of AYPGKF-NH2 in Washed Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide AYPGKF-NH2 is a selective agonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] Activation of PAR4 by agonists such as thrombin or AYPGKF-NH2 is a critical event in hemostasis and thrombosis, leading to platelet shape change, granule secretion, and aggregation.[1][3] Understanding the dose-response relationship of AYPGKF-NH2 in washed platelets is essential for studying PAR4 signaling, screening for PAR4 antagonists, and developing novel antiplatelet therapies.
These application notes provide a detailed protocol for determining the dose-response curve of AYPGKF-NH2 in washed human platelets, including methods for platelet preparation and aggregation assays.
Data Presentation
The following table summarizes the quantitative data on the dose-response of AYPGKF-NH2 in inducing platelet aggregation from various studies. It is important to note that experimental conditions may vary between studies.
| Concentration of AYPGKF-NH2 | Observed Effect on Platelet Aggregation | Reference |
| 26.2 µM | IC50 value for inducing platelet aggregation. | [4] |
| 56 µM | EC50 value in a platelet-rich plasma aggregation assay. | |
| 100 µM | Initiated PAR4-dependent platelet aggregation in washed rat platelets. | |
| > 200 µM | Concentration at which maximal platelet aggregation was observed. | |
| 500 µM | Concentration used to induce aggregation, which was subsequently inhibited by a PAR4 antagonist. |
Experimental Protocols
Preparation of Washed Human Platelets
This protocol is adapted from established methods for isolating platelets from whole blood to study their intrinsic properties without interference from plasma components.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant (2.5% sodium citrate, 71.4 mM citric acid, 2% D-glucose).
-
Tyrode's buffer (pH 7.35) containing 0.35% human serum albumin, 2 mM Ca²⁺, and 1 mM Mg²⁺.
-
Prostacyclin (PGI₂) to prevent platelet activation during preparation.
-
Apyrase to remove residual ADP.
-
Centrifuge with temperature control and swinging buckets.
Procedure:
-
Pre-warm the centrifuge to 37°C.
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the whole blood at 200-250 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer without disturbing the buffy coat and red blood cells.
-
Add PGI₂ (0.5 µmol/L final concentration) to the PRP to prevent platelet activation during subsequent centrifugation steps.
-
Centrifuge the PRP at approximately 2200 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in Tyrode's buffer containing PGI₂.
-
Repeat the centrifugation and resuspension steps (washing) at least once more to ensure the removal of plasma proteins.
-
For the final resuspension, use Tyrode's buffer containing 0.02 U/mL apyrase but without PGI₂.
-
Adjust the final platelet concentration to 2.5-3.0 x 10⁸ platelets/mL with Tyrode's buffer.
-
Keep the washed platelet suspension at 37°C for use in aggregation assays, which should be performed within 5-8 hours.
Platelet Aggregation Assay using Light Transmission Aggregometry
This protocol describes the measurement of platelet aggregation in response to AYPGKF-NH2 using a light transmission aggregometer.
Materials:
-
Washed platelet suspension (2.5-3.0 x 10⁸ platelets/mL).
-
AYPGKF-NH2 stock solution (e.g., 10 mM in saline or appropriate buffer).
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Tyrode's buffer (for blank).
Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer. Use an aliquot of the washed platelet suspension to set the 0% aggregation baseline and Tyrode's buffer for the 100% aggregation baseline.
-
Pipette an aliquot (e.g., 0.5 mL) of the washed platelet suspension into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with constant stirring (e.g., 1200 RPM).
-
Add a specific volume of the AYPGKF-NH2 stock solution to achieve the desired final concentration in the cuvette. A range of concentrations should be tested to generate a dose-response curve (e.g., 1 µM to 500 µM).
-
Record the change in light transmission for at least 9 minutes to monitor platelet aggregation.
-
Repeat the measurement for each concentration of AYPGKF-NH2.
-
The extent of aggregation is typically measured as the maximum percentage change in light transmission.
-
Plot the percentage of aggregation against the logarithm of the AYPGKF-NH2 concentration to generate a dose-response curve.
Mandatory Visualizations
Signaling Pathway of AYPGKF-NH2 in Platelets
Caption: Signaling pathway of AYPGKF-NH2-induced platelet activation via the PAR4 receptor.
Experimental Workflow for Dose-Response Curve Generation
Caption: Experimental workflow for generating a dose-response curve of AYPGKF-NH2 in washed platelets.
References
- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]
- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Visceral Hypersensitivity with Par-4-AP;AY-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain from internal organs. Protease-activated receptor 4 (PAR4), a G-protein coupled receptor, has emerged as a key modulator of visceral nociception.[1][2] Unlike PAR2 which is pro-nociceptive, PAR4 activation can exert analgesic effects, making it a promising therapeutic target.[3] The synthetic peptide PAR4-AP;AY-NH2 (sequence: AYPGKF-NH2) is a selective agonist of PAR4 and a valuable tool for investigating its role in visceral pain pathways.[4][5]
These application notes provide detailed protocols for utilizing PAR4-AP;AY-NH2 to study visceral hypersensitivity in both in vivo and in vitro models. The protocols cover the induction of visceral pain in mice using colorectal distension (CRD) and the assessment of PAR4-AP's analgesic effects on the visceromotor response (VMR). Additionally, a protocol for in vitro calcium imaging in dorsal root ganglion (DRG) neurons is provided to investigate the cellular mechanisms underlying PAR4-mediated inhibition of nociceptive signaling.
Data Presentation
Table 1: In Vivo Efficacy of Intracolonic PAR4-AP;AY-NH2 on Visceromotor Response (VMR) to Colorectal Distension (CRD) in Mice
| Treatment Group | PAR4-AP Dose (intracolonic) | Distension Pressure (mmHg) | Mean VMR (Area Under the Curve, AUC) | % Inhibition of VMR vs. Control | Reference |
| Control (Vehicle) | N/A | 40 | 1.2 ± 0.2 | 0% | |
| PAR4-AP;AY-NH2 | 10 µ g/mouse | 40 | 0.7 ± 0.1 | 42% | |
| Control (Vehicle) | N/A | 60 | 2.5 ± 0.3 | 0% | |
| PAR4-AP;AY-NH2 | 10 µ g/mouse | 60 | 1.5 ± 0.2 | 40% | |
| PAR2 Agonist + Vehicle | N/A | 40 | 2.8 ± 0.4 | 0% | |
| PAR2 Agonist + PAR4-AP;AY-NH2 | 10 µ g/mouse | 40 | 1.6 ± 0.3 | 43% |
Note: Data are representative and synthesized from published studies. Actual values may vary based on experimental conditions.
Table 2: In Vitro Effect of PAR4-AP;AY-NH2 on PAR2-Agonist-Induced Calcium Mobilization in Dorsal Root Ganglion (DRG) Neurons
| Pre-treatment | Challenge | Peak [Ca2+]i (nM) | % Inhibition of Calcium Response | Reference |
| Vehicle | PAR2 Agonist (SLIGRL-NH2) | 350 ± 45 | 0% | |
| PAR4-AP;AY-NH2 (10 µM) | PAR2 Agonist (SLIGRL-NH2) | 180 ± 30 | 49% | |
| Vehicle | TRPV4 Agonist | 420 ± 50 | 0% | |
| PAR4-AP;AY-NH2 (10 µM) | TRPV4 Agonist | 220 ± 35 | 48% |
Note: Data are representative and synthesized from published studies. Actual values may vary based on experimental conditions.
Experimental Protocols
In Vivo Protocol: Assessment of Visceral Hypersensitivity using Colorectal Distension (CRD) in Mice
This protocol details the procedure for measuring the visceromotor response (VMR) to colorectal distension (CRD) in mice to evaluate the analgesic effects of intracolonically administered PAR4-AP;AY-NH2.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
PAR4-AP;AY-NH2 (Tocris Bioscience or equivalent)
-
Control peptide (e.g., YAPGKF-NH2)
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., Isoflurane)
-
Colorectal distension balloon (e.g., 2 cm long, made from a latex glove finger attached to a thin catheter)
-
Pressure transducer and inflation system
-
EMG electrodes (Teflon-coated stainless steel wires)
-
EMG recording system (e.g., PowerLab, ADInstruments)
-
Surgical instruments
Procedure:
-
EMG Electrode Implantation (7 days prior to CRD):
-
Anesthetize the mouse with isoflurane.
-
Make a small midline abdominal incision to expose the external oblique abdominal muscles.
-
Suture a pair of EMG electrodes into the muscle, ensuring good contact.
-
Tunnel the electrode leads subcutaneously to the back of the neck and exteriorize them.
-
Close the incisions and allow the mouse to recover for one week.
-
-
Acclimatization and Fasting:
-
Acclimate the mice to the experimental setup for 2-3 days before the experiment.
-
Fast the mice for 12-18 hours before the CRD procedure, with free access to water.
-
-
Intracolonic Administration of PAR4-AP;AY-NH2:
-
On the day of the experiment, lightly anesthetize the mouse with isoflurane.
-
Gently insert a fine, flexible catheter (e.g., PE-10 tubing) 4 cm into the colon via the anus.
-
Administer 100 µL of PAR4-AP;AY-NH2 solution (e.g., 10 µg in saline) or vehicle/control peptide.
-
Keep the mouse in a head-down position for 1-2 minutes to ensure retention of the solution.
-
Allow the mouse to recover from anesthesia for 30 minutes before CRD.
-
-
Colorectal Distension (CRD) and VMR Recording:
-
Gently insert the lubricated CRD balloon catheter 2 cm into the descending colon and rectum.
-
Connect the exteriorized EMG electrodes to the recording system.
-
Allow the mouse to acclimate in the recording chamber for 15-20 minutes.
-
Perform graded CRD by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for 10-20 seconds, with a 4-5 minute rest interval between distensions.
-
Record the EMG activity continuously throughout the procedure.
-
-
Data Analysis:
-
Rectify and integrate the raw EMG signal to calculate the area under the curve (AUC) during the distension period and a baseline period before distension.
-
The VMR is expressed as the change in AUC from baseline.
-
Compare the VMRs between the PAR4-AP treated group and the control group at each distension pressure using appropriate statistical tests (e.g., two-way ANOVA).
-
In Vitro Protocol: Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of primary mouse DRG neurons and subsequent measurement of intracellular calcium changes in response to PAR agonists using Fura-2 AM.
Materials:
-
Adult mice
-
Collagenase Type IA
-
Dispase II
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and Laminin-coated coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
PAR4-AP;AY-NH2
-
PAR2 agonist (e.g., SLIGRL-NH2)
-
Fluorescence imaging system with 340/380 nm excitation and 510 nm emission capabilities.
Procedure:
-
Isolation and Culture of DRG Neurons:
-
Euthanize the mouse and dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Transfer the ganglia to a tube containing ice-cold HBSS.
-
Digest the ganglia in an enzyme solution containing collagenase and dispase at 37°C for 45-60 minutes.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips in culture medium supplemented with FBS, penicillin/streptomycin, and NGF.
-
Culture the neurons for 24-48 hours before imaging.
-
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cultured DRG neurons once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS and incubate for a further 30 minutes to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the chamber of the fluorescence imaging system.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Pre-treat the neurons by perfusing with PAR4-AP;AY-NH2 (e.g., 10 µM) for 2-5 minutes.
-
Challenge the cells with a PAR2 agonist (e.g., 10 µM SLIGRL-NH2) in the continued presence of PAR4-AP.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration ([Ca2+]i).
-
Quantify the peak calcium response to the PAR2 agonist in both control and PAR4-AP pre-treated cells.
-
Compare the responses using appropriate statistical tests (e.g., t-test).
-
Mandatory Visualizations
PAR4 Signaling Pathway in Sensory Neurons
Caption: PAR4 signaling cascade in sensory neurons.
Experimental Workflow for In Vivo Visceral Hypersensitivity Study
Caption: Workflow for the in vivo visceral pain study.
Logical Relationship of PAR4-Mediated Analgesia
References
- 1. PAR4: A new role in the modulation of visceral nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4: a new role in the modulation of visceral nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-Activated Receptors as Therapeutic Targets in Visceral Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteinase-activated receptor-4 evoked colorectal analgesia in mice: an endogenously activated feed-back loop in visceral inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AYPGKF-NH2 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AYPGKF-NH2 is a synthetic peptide amide that acts as a selective agonist for the Protease-Activated Receptor 4 (PAR4). PARs are a unique subclass of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. AYPGKF-NH2 mimics this tethered ligand of PAR4, allowing for the study of PAR4 activation and its downstream signaling pathways in the absence of proteolytic enzymes.[1][2] In smooth muscle tissues, PAR4 activation is implicated in the regulation of vascular tone and contractility. These application notes provide detailed protocols for utilizing AYPGKF-NH2 in smooth muscle contraction assays.
Mechanism of Action and Signaling Pathway
AYPGKF-NH2 selectively binds to and activates PAR4. PAR4 is coupled to the Gq family of G-proteins. Upon activation, the Gαq subunit activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a primary trigger for smooth muscle contraction.
Quantitative Data
The following table summarizes the effective concentrations of PAR4 activating peptides in functional assays. Note that the potency can vary between different tissues and species.
| Agonist | Assay Type | Tissue | Species | EC50 / Effective Concentration | Reference |
| AYPGKF-NH2 | Platelet Aggregation | Platelets | Human | 15 µM | [3] |
| GYPGKF-NH2 | Relaxation | Aorta | Rat | 300 - 400 µM | [1] |
| GYPGQV-NH2 | Contraction | Gastric Longitudinal Muscle | Rat | 300 - 400 µM | [1] |
| GYPGQV-NH2 | Relaxation | Human Coronary Artery (after IL-1α treatment) | Human | Significant relaxation at 100 µM |
Experimental Protocols
Two common methods for assessing smooth muscle contraction in response to AYPGKF-NH2 are the isolated tissue organ bath assay and the collagen gel contraction assay.
Isolated Tissue Organ Bath Assay
This ex vivo method measures the isometric contraction of a smooth muscle strip in response to pharmacological agents.
Materials:
-
AYPGKF-NH2 stock solution (e.g., 10 mM in sterile water)
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and bubbled with 95% O2 / 5% CO2
-
High potassium solution (e.g., PSS with KCl replacing NaCl)
-
Isolated tissue organ bath system with force-displacement transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold PSS.
-
Clean the tissue of adhering fat and connective tissue.
-
For vascular studies, cut the vessel into rings of 2-3 mm in width. For other tissues like trachea or bladder, prepare longitudinal or circular strips.
-
-
Mounting and Equilibration:
-
Mount the tissue strips or rings in the organ bath chambers filled with PSS at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the tissue to the isometric force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes, replacing the PSS every 15-20 minutes.
-
-
Determining Optimal Tension and Viability:
-
Gradually increase the passive tension on the tissue to its optimal resting tension (this varies by tissue type, e.g., 1.5-2.0 g for rat aorta).
-
After equilibration at optimal tension, assess the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Wash the tissue with fresh PSS and allow it to return to baseline tension.
-
-
Dose-Response Curve Generation:
-
Once the baseline is stable, add AYPGKF-NH2 to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 µM) and increasing in half-log increments until a maximal response is achieved or the concentration reaches the upper micromolar range (e.g., 1 mM).
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the high potassium solution.
-
Plot the concentration of AYPGKF-NH2 against the contractile response to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of AYPGKF-NH2 that produces 50% of the maximal response).
-
Collagen Gel Contraction Assay
This in vitro method is suitable for cultured smooth muscle cells and measures their ability to contract a collagen matrix.
Materials:
-
Cultured smooth muscle cells
-
Cell culture medium
-
Type I collagen solution
-
Neutralization buffer (e.g., sterile 0.1 M NaOH)
-
AYPGKF-NH2
-
24-well cell culture plates
-
Digital imaging system
Protocol:
-
Cell Preparation:
-
Culture smooth muscle cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in serum-free medium at a desired concentration (e.g., 2 x 10^5 cells/mL).
-
-
Collagen Gel Preparation and Polymerization:
-
On ice, mix the type I collagen solution with the cell suspension and neutralization buffer to achieve a final collagen concentration of approximately 1.5-2.0 mg/mL.
-
Quickly dispense 0.5 mL of the cell-collagen mixture into each well of a pre-warmed 24-well plate.
-
Allow the gels to polymerize at 37°C for 30-60 minutes.
-
-
Contraction Assay:
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add 1 mL of serum-free medium containing the desired concentration of AYPGKF-NH2 to each well. Include a vehicle control.
-
Incubate the plate at 37°C.
-
-
Data Acquisition and Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), capture images of the gels.
-
Measure the area of the collagen gels using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Plot the percentage of contraction against time for each concentration of AYPGKF-NH2.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak contraction in organ bath | Tissue damage during dissection | Use gentle dissection techniques. |
| Suboptimal passive tension | Perform a length-tension curve to determine the optimal resting tension for your specific tissue. | |
| Low viability of the tissue | Ensure fresh PSS is used and proper gassing is maintained. Check the response to KCl. | |
| AYPGKF-NH2 degradation | Prepare fresh stock solutions and store them properly at -20°C. | |
| High variability between samples | Inconsistent tissue preparation | Ensure uniform size and preparation of tissue strips/rings. |
| Incomplete equilibration | Allow for a sufficient equilibration period before starting the experiment. | |
| No contraction in collagen gel assay | Low cell density | Increase the number of cells embedded in the gel. |
| Poor cell health | Use cells at a low passage number and ensure they are healthy before starting the assay. | |
| Collagen gel did not polymerize properly | Ensure proper neutralization and temperature for polymerization. |
References
- 1. Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
Measuring P-selectin Expression with Par-4-AP;AY-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin (CD62P) is a crucial cell adhesion molecule expressed on the surface of activated platelets and endothelial cells. Its primary function is to mediate the initial tethering and rolling of leukocytes, a critical step in the inflammatory response and thrombus formation. The rapid translocation of P-selectin from intracellular storage granules (alpha-granules in platelets and Weibel-Palade bodies in endothelial cells) to the cell surface makes it a key biomarker for cellular activation. Accurate measurement of P-selectin expression is therefore vital in thrombosis, inflammation, and cardiovascular disease research, as well as in the development of novel antiplatelet and anti-inflammatory therapies.
Par-4 (Protease-Activated Receptor 4) is a G protein-coupled receptor that, upon activation, triggers intracellular signaling cascades leading to platelet activation and degranulation. Par-4-AP;AY-NH2 is a synthetic peptide agonist that selectively activates PAR4.[1][2] This selectivity allows for the specific investigation of the PAR4 signaling pathway and its role in P-selectin expression, independent of other platelet activation pathways. These application notes provide detailed protocols for utilizing this compound to measure P-selectin expression, primarily focusing on flow cytometry as a quantitative and high-throughput method.
Principle of the Assay
The assay is based on the principle of immuno-fluorescence labeling of surface P-selectin on platelets or endothelial cells following stimulation with the PAR4 agonist, this compound. Upon activation by the peptide, the cells undergo degranulation, leading to the expression of P-selectin on their plasma membrane. A fluorescently-conjugated monoclonal antibody specific for P-selectin is then used to label the activated cells. The intensity of the fluorescence, which is proportional to the amount of P-selectin expressed, is then quantified using a flow cytometer. This allows for the determination of the percentage of P-selectin-positive cells and the mean fluorescence intensity, providing a robust measure of cellular activation.
Applications
-
Drug Discovery and Development: Screening and characterization of novel PAR4 antagonists or inhibitors of downstream signaling pathways.
-
Thrombosis Research: Investigating the role of PAR4 in platelet activation, aggregation, and thrombus formation.
-
Inflammation and Immunology: Studying the involvement of PAR4-mediated P-selectin expression in inflammatory and immune responses.
-
Cardiovascular Disease Research: Assessing platelet hyperactivity and the efficacy of antiplatelet therapies in cardiovascular disease models.
-
Basic Science Research: Elucidating the molecular mechanisms of PAR4 signaling and P-selectin trafficking.
Data Presentation
Table 1: Quantitative Data on PAR4 Agonist-Induced P-selectin Expression
| Agonist | Concentration | Cell Type | Measurement Method | Key Finding |
| Par-4-AP (AYPGKF-NH2) | 200 µM | Washed Human Platelets | Flow Cytometry | Stimulation with PAR4 AP resulted in a significant increase in P-selectin exposure, which was blocked by PAR4 inhibitors. |
| Par-4-AP (AYPGKF-NH2) | 80 µM | Washed Human Platelets | Flow Cytometry (Calcium Mobilization) | Induced a robust calcium mobilization response. |
| Par-4-AP (AYPGKF-NH2) | 200 µM | Washed Human Platelets | Flow Cytometry | PAR4-AP-induced P-selectin expression was used to evaluate the specificity of PAR1 and PAR4 antagonists. |
| AY-NH2 (AYPGKF-NH2) | EC50 = 15 µM | Platelet-Rich Plasma | Platelet Aggregation | Stimulates platelet aggregation in vitro. |
Experimental Protocols
Protocol 1: Measurement of P-selectin Expression on Washed Human Platelets by Flow Cytometry
This protocol details the steps for isolating human platelets, stimulating them with this compound, and quantifying P-selectin expression using flow cytometry.
Materials:
-
This compound peptide
-
Human whole blood collected in acid-citrate-dextrose (ACD) tubes
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
HEPES-Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 12 mM NaHCO3, 10 mM HEPES, pH 7.4)
-
Prostacyclin (PGI2)
-
Apyrase (Type VII)
-
Fluorescently-conjugated anti-human CD62P (P-selectin) antibody (e.g., FITC, PE, or APC conjugate)
-
Fluorescently-conjugated anti-human CD41a or CD61 antibody (platelet-specific marker)
-
Paraformaldehyde (PFA)
-
Flow cytometer
Procedure:
-
Platelet Isolation:
-
Collect human whole blood into ACD tubes.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add PGI2 (1 µM final concentration) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in HEPES-Tyrode's buffer containing 1 µM PGI2 and 1 U/mL apyrase.
-
Centrifuge the washed platelets at 800 x g for 10 minutes.
-
Resuspend the final platelet pellet in HEPES-Tyrode's buffer to a final concentration of 2 x 10^8 platelets/mL.
-
-
Platelet Stimulation:
-
Aliquot 50 µL of the washed platelet suspension into flow cytometry tubes.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Add the desired concentration of this compound (e.g., 10-200 µM) to the platelet suspension. For dose-response experiments, prepare a serial dilution of the agonist. Include a vehicle control (solvent only).
-
Incubate the platelets for 15-20 minutes at room temperature.
-
-
Immunostaining:
-
Add the fluorescently-conjugated anti-human CD62P and anti-human CD41a/CD61 antibodies to the stimulated platelet suspension at the manufacturer's recommended concentration.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 200 µL of 1% PFA in PBS to each tube to fix the platelets.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 500 µL of PBS to each tube.
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41a or CD61).
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the P-selectin signal within the platelet gate.
-
Mandatory Visualizations
Signaling Pathway
Caption: PAR4 signaling pathway leading to P-selectin expression.
Experimental Workflow
Caption: Workflow for measuring agonist-induced P-selectin expression.
References
Application Notes and Protocols for Studying Platelet-Leukocyte Interactions Using AYPGKF-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexapeptide AYPGKF-NH2 is a potent and selective synthetic agonist for Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets and other cells.[1][2] Activation of PAR4 by agonists like thrombin or AYPGKF-NH2 plays a crucial role in thrombosis and inflammation.[3] This document provides detailed protocols for utilizing AYPGKF-NH2 to study platelet activation and subsequent interactions with leukocytes, a key process in various thrombo-inflammatory diseases.[4][5]
Mechanism of Action
AYPGKF-NH2 mimics the "tethered ligand" that is unmasked upon proteolytic cleavage of the PAR4 N-terminus by enzymes such as thrombin. Binding of AYPGKF-NH2 to PAR4 primarily initiates Gαq/11-coupled signaling, leading to intracellular calcium mobilization, which is a critical step for platelet aggregation. The receptor also couples to Gα12/13, inducing Rho-dependent cytoskeletal changes essential for platelet shape change. Furthermore, PAR4 activation can trigger β-arrestin recruitment. These signaling cascades result in platelet granule secretion, integrin activation, and the expression of adhesion molecules like P-selectin on the platelet surface, which facilitates the formation of platelet-leukocyte aggregates (PLAs).
Figure 1: Simplified signaling pathway of PAR4 activation by AYPGKF-NH2 in platelets.
Quantitative Data Summary
The following tables summarize key quantitative parameters for AYPGKF-NH2 in functional platelet assays.
Table 1: AYPGKF-NH2 Potency in Platelet Aggregation
| Parameter | Value | Cell Type/System | Reference |
|---|---|---|---|
| EC50 | 5 - 100 µM | Varies by setting | |
| EC50 | ~15 µM | In vitro platelet aggregation |
| Concentration for Maximal Aggregation | >200 µM | Human Platelets | |
Table 2: Recommended Concentration Ranges for Various Assays
| Assay | AYPGKF-NH2 Concentration | Notes | Reference |
|---|---|---|---|
| Platelet Aggregation | 10 - 500 µM | A full dose-response curve is recommended. | |
| Platelet-Leukocyte Aggregate Formation | 30 µM - 100 µM | Concentration may need optimization based on donor variability. | |
| Dense Granule Secretion (ATP release) | 100 µM | Used to induce robust secretion. |
| Calcium Mobilization | 30 µM | Effective for stimulating calcium signaling in cell lines. | |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Materials:
-
AYPGKF-NH2 (soluble in water, store at -20°C)
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes
-
Tyrode's buffer
-
Lumi-aggregometer or 96-well plate reader capable of absorbance measurement
-
Half-area clear bottom 96-well plates (for microplate method)
Procedure:
-
PRP Preparation:
-
Draw whole blood from healthy, consenting donors using a 21-gauge needle.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. The PPP will be used as a blank (100% aggregation).
-
-
Platelet Count Adjustment:
-
Count the platelets in the PRP and adjust the concentration to 2.5-3.0 x 108 platelets/mL using autologous PPP.
-
-
Aggregation Measurement (Microplate Method):
-
Aliquot adjusted PRP into the wells of a 96-well plate.
-
Add various concentrations of AYPGKF-NH2 (e.g., 10-200 µM) to the wells.
-
Place the plate in a plate reader pre-warmed to 37°C.
-
Shake the plate for 5-10 minutes at 37°C. Shaking may not be strictly required for PAR4-AP but is often included.
-
Measure the change in light transmission (absorbance) over time.
-
-
Data Analysis:
-
Calculate the percentage of aggregation relative to the PPP control.
-
Plot the percentage of aggregation against the log concentration of AYPGKF-NH2 to determine the EC50.
-
Figure 2: Workflow for the in vitro platelet aggregation assay.
Protocol 2: Flow Cytometry Analysis of Platelet-Leukocyte Aggregates
This protocol details the measurement of platelet-monocyte and platelet-neutrophil aggregates in whole blood following stimulation with AYPGKF-NH2.
Materials:
-
AYPGKF-NH2
-
Whole blood collected in 3.8% trisodium citrate containing PPACK (50 µM final).
-
Phosphate-buffered saline (PBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD41 (platelet marker)
-
Anti-CD45 (pan-leukocyte marker)
-
Anti-CD14 (monocyte marker)
-
Anti-CD66b or Ly6G (neutrophil marker)
-
-
Fix/Lyse solution (e.g., BD FacsLyse)
-
Flow cytometer
Procedure:
-
Blood Collection and Dilution:
-
Collect venous blood into citrate/PPACK anticoagulant.
-
Dilute the blood 1:1 (v:v) with PBS.
-
-
Stimulation and Staining:
-
In a FACS tube, prepare an antibody cocktail containing anti-CD41, anti-CD45, and a leukocyte subset marker (e.g., anti-CD14).
-
Add AYPGKF-NH2 to the antibody mix to achieve the desired final concentration (e.g., 100 µM).
-
Add 60 µl of the diluted blood to the FACS tube containing 20 µl of the antibody and agonist mixture.
-
Incubate for 20 minutes at room temperature, protected from light.
-
-
Fixation and Lysis:
-
Add fix/lyse solution according to the manufacturer's instructions to lyse red blood cells and fix the leukocytes and platelets.
-
Incubate for 10-15 minutes at room temperature.
-
-
Acquisition:
-
Analyze the samples on a flow cytometer.
-
Set up gates to identify leukocyte populations (neutrophils, monocytes) based on their forward and side scatter characteristics and CD45 expression.
-
-
Data Analysis:
-
Within each leukocyte gate (e.g., monocytes), quantify the percentage of cells that are also positive for the platelet marker (CD41). These are the platelet-leukocyte aggregates.
-
Compare the percentage of aggregates in AYPGKF-NH2-stimulated samples to unstimulated controls.
-
Figure 3: Workflow for analyzing platelet-leukocyte aggregates by flow cytometry.
Concluding Remarks
The PAR4 agonist AYPGKF-NH2 is an invaluable tool for dissecting the molecular mechanisms of platelet activation and their subsequent interactions with leukocytes. The protocols provided herein offer standardized methods for assessing platelet aggregation and the formation of platelet-leukocyte aggregates. Researchers should note that optimal agonist concentrations and incubation times may vary between donors and experimental systems, necessitating preliminary optimization experiments. These application notes serve as a foundational guide for scientists and drug development professionals aiming to investigate the role of PAR4 in thrombo-inflammatory conditions.
References
- 1. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 4 activity promotes platelet granule release and platelet-leukocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for an In Vitro Model of Thrombosis Using PAR4-AP (AYPGKF-NH2)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing an in vitro model of thrombosis by activating the Protease-Activated Receptor 4 (PAR4) on human platelets with the synthetic peptide agonist AYPGKF-NH2 (also referred to as Par-4-AP). This model is instrumental in studying the sustained signaling pathways in platelet activation and for screening potential anti-thrombotic agents.
Introduction
Thrombin is the most potent activator of platelets, playing a critical role in both hemostasis and thrombosis. It exerts its effects on human platelets primarily through two G-protein coupled receptors: Protease-Activated Receptor 1 (PAR1) and PAR4.[1][2][3] While PAR1 is a high-affinity receptor that mediates a rapid and transient platelet response, PAR4 is a lower-affinity receptor responsible for a more prolonged and sustained signaling cascade, which is crucial for stable thrombus formation.[4][5]
Selective activation of these receptors using synthetic peptide agonists allows for the dissection of their individual contributions to platelet activation. AYPGKF-NH2 is a selective PAR4 agonist peptide that mimics the tethered ligand exposed after thrombin cleavage of the receptor. By utilizing AYPGKF-NH2, researchers can specifically induce the sustained, PAR4-mediated signaling pathway in an in vitro setting, thereby creating a robust model to study the later phases of platelet aggregation and thrombus consolidation.
Principle of the Model
This in vitro model is based on the principle of selectively activating the PAR4 signaling pathway in isolated human platelets or platelet-rich plasma (PRP). Upon binding of AYPGKF-NH2, PAR4 undergoes a conformational change, initiating downstream signaling through Gq and G12/13 proteins. This leads to the activation of Phospholipase C (PLC), subsequent mobilization of intracellular calcium (Ca2+), platelet shape change, secretion of dense and alpha granules, and ultimately, platelet aggregation and thrombus formation. By measuring these various platelet responses, the efficacy of novel anti-platelet therapies targeting PAR4 or downstream signaling components can be assessed.
Signaling Pathway
The activation of PAR4 by AYPGKF-NH2 triggers a well-defined signaling cascade. The following diagram illustrates the key events following receptor activation.
Caption: PAR4 signaling cascade initiated by AYPGKF-NH2.
Experimental Protocols
The following are detailed protocols for key experiments to assess PAR4-mediated platelet activation.
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
A crucial first step for in vitro platelet assays is the careful preparation of either platelet-rich plasma (PRP) or washed platelets from whole blood.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acid-Citrate-Dextrose (ACD) solution.
-
Prostacyclin (PGI2).
-
Apyrase.
-
Tyrode's buffer.
Protocol for PRP Preparation:
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer, which is the PRP.
-
The remaining packed red and white blood cells can be centrifuged at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Protocol for Washed Platelet Preparation:
-
To the PRP, add ACD solution (1:9 v/v) and PGI2 (1 µM final concentration) to prevent platelet activation during processing.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase (to remove residual ADP) and PGI2.
-
Repeat the centrifugation and washing step.
-
Finally, resuspend the platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a platelet suspension as platelets aggregate.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-poor plasma (PPP) or Tyrode's buffer (for baseline).
-
AYPGKF-NH2 stock solution.
-
Light Transmission Aggregometer.
Protocol:
-
Adjust the platelet count in PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Pipette the adjusted PRP or washed platelet suspension into the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP/washed platelets and the 100% aggregation mark with PPP/Tyrode's buffer.
-
Incubate the platelet suspension at 37°C for 2 minutes with stirring.
-
Add the desired concentration of AYPGKF-NH2 to initiate aggregation. The EC50 for AYPGKF-NH2-induced platelet aggregation is approximately 15 µM. A typical concentration range to test is 10-100 µM.
-
Record the change in light transmission for at least 5-10 minutes.
-
To test inhibitors, pre-incubate the platelets with the compound for a specified time before adding AYPGKF-NH2.
Flow Cytometry for P-Selectin Expression
This method quantifies the surface expression of P-selectin, a marker of alpha-granule secretion.
Materials:
-
Washed platelets or PRP.
-
AYPGKF-NH2 stock solution.
-
FITC- or PE-conjugated anti-CD62P (P-selectin) antibody.
-
Isotype control antibody.
-
Paraformaldehyde (PFA) for fixing.
-
Flow cytometer.
Protocol:
-
Adjust platelet concentration to 1 x 10^7 platelets/mL in Tyrode's buffer.
-
In separate tubes, add the platelet suspension.
-
Add the anti-CD62P antibody or isotype control.
-
Stimulate the platelets with various concentrations of AYPGKF-NH2 (e.g., 50-200 µM). Include an unstimulated control.
-
Incubate for 15 minutes at room temperature in the dark.
-
Stop the reaction by adding 1% PFA.
-
Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter.
-
Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity.
ATP Secretion Assay (Luminometry)
This assay measures the release of ATP from dense granules, a key event in platelet activation, using a luciferin-luciferase reaction.
Materials:
-
Washed platelets or PRP.
-
AYPGKF-NH2 stock solution.
-
Chrono-Lume® reagent (luciferin-luciferase).
-
Luminometer or a plate reader with luminescence capabilities.
Protocol:
-
Prepare platelet samples as for the aggregation assay.
-
Add the Chrono-Lume® reagent to the platelet suspension according to the manufacturer's instructions.
-
Place the samples in the luminometer at 37°C.
-
Inject AYPGKF-NH2 (e.g., 50 µM) to initiate the reaction.
-
Record the luminescence signal over time. The signal is proportional to the amount of ATP released.
-
A known concentration of ATP can be used to generate a standard curve for quantification.
Experimental Workflow
The following diagram outlines the general workflow for conducting in vitro thrombosis studies using AYPGKF-NH2.
Caption: General workflow for in vitro platelet studies.
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear comparison.
Table 1: Platelet Aggregation in Response to AYPGKF-NH2
| Parameter | Value | Reference |
| Agonist | AYPGKF-NH2 | |
| EC50 (Rat Platelets) | 15 µM | |
| Typical Concentration Range (Human Platelets) | 50 - 200 µM | |
| Maximum Aggregation (at 100 µM) | Comparable to Thrombin (1 unit/mL) |
Table 2: PAR4-Mediated Thrombin Generation on Platelets
| Stimulation | Peak Thrombin (nM) | Lag Time | Reference |
| Unstimulated | 5.0 ± 1.5 | - | |
| PAR1-AP | 32.0 ± 5.5 | - | |
| PAR4-AP (AYPGKF-NH2) | 48.7 ± 7.9 | Shorter than PAR1-AP |
Table 3: Factor V Secretion and Microparticle Generation
| Parameter | PAR1-AP Stimulation | PAR4-AP Stimulation | Reference |
| Factor V Association | Baseline | 1.6-fold greater than PAR1-AP | |
| Microparticle Release | Baseline | 3-fold greater than PAR1-AP |
Conclusion
The in vitro model of thrombosis using the PAR4-specific agonist AYPGKF-NH2 is a powerful tool for investigating the mechanisms of sustained platelet activation and for the preclinical evaluation of novel anti-thrombotic compounds. The protocols and data presented here provide a solid foundation for researchers to establish and utilize this model effectively in their studies of thrombosis and hemostasis.
References
- 1. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Studies with AYPGKF-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AYPGKF-NH2 is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor involved in thrombosis and inflammation.[1][2] As a research tool, AYPGKF-NH2 is instrumental in elucidating the physiological and pathological roles of PAR4 in various in vivo models. These application notes provide detailed protocols for the preparation and administration of AYPGKF-NH2 for in vivo rodent studies, focusing on thrombosis and inflammation models.
Peptide Specifications and Preparation
Synthesis and Purity
AYPGKF-NH2 (Ala-Tyr-Pro-Gly-Lys-Phe-NH2) is typically synthesized by solid-phase peptide synthesis.[2] For in vivo studies, it is crucial to use a highly purified peptide preparation, typically with a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).[3] The identity of the peptide should be confirmed by mass spectrometry.
Formulation for In Vivo Administration
AYPGKF-NH2 is soluble in aqueous solutions. For in vivo administration, the peptide should be dissolved in a sterile, pyrogen-free vehicle.
Recommended Vehicle:
-
Sterile 0.9% saline
-
Sterile Phosphate-Buffered Saline (PBS)
Preparation Protocol:
-
Calculate the required amount of AYPGKF-NH2 based on the desired final concentration and the total volume needed for the study.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the lyophilized AYPGKF-NH2 powder in the appropriate volume of sterile vehicle.
-
Gently vortex or pipette to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for AYPGKF-NH2 from various in vitro and in vivo studies.
| Parameter | Species | Assay System | Value | Reference |
| EC50 (Platelet Aggregation) | Human | In vitro platelet aggregation | ~15-56 µM | [4] |
| Concentration (Platelet Aggregation) | Mouse | In vivo platelet aggregation | 250 µM | |
| Concentration (Platelet Aggregation) | Mouse | In vivo platelet aggregation | 500 µM | |
| Dose (Inflammation) | Rat | Paw Edema Model | 2 mg/paw (intraplantar) |
Table 1: In Vitro and In Vivo Activity of AYPGKF-NH2.
Signaling Pathway
AYPGKF-NH2 activates PAR4, which couples to multiple G protein signaling pathways, primarily Gαq and Gα12/13. Activation of these pathways leads to downstream signaling cascades that mediate various cellular responses, including platelet activation and inflammation.
Caption: PAR4 Signaling Pathway.
Experimental Protocols
In Vivo Platelet Aggregation in Mice
This protocol is designed to assess the effect of AYPGKF-NH2 on platelet aggregation in vivo by measuring the drop in circulating platelet count.
Materials:
-
AYPGKF-NH2 solution (formulated as described above)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Anticoagulant (e.g., EDTA-coated micro-collection tubes)
-
Automated hematology analyzer or hemocytometer
-
Sterile syringes and needles (e.g., 30G)
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Collect a baseline blood sample (e.g., 20-50 µL) from the tail vein into an anticoagulant-coated tube.
-
Administer AYPGKF-NH2 via tail vein injection. A typical dose to induce platelet aggregation is in the range of 250-500 µM final concentration in blood, which can be estimated based on the average blood volume of a mouse (~2 mL).
-
At predetermined time points (e.g., 1, 5, and 15 minutes) post-injection, collect subsequent blood samples.
-
Determine the platelet count in each blood sample using an automated hematology analyzer or a hemocytometer.
-
Calculate the percentage change in platelet count from baseline for each time point. A significant drop in platelet count indicates in vivo platelet aggregation.
Caption: In Vivo Platelet Aggregation Workflow.
Rat Paw Edema Model of Inflammation
This model is used to evaluate the pro-inflammatory effects of AYPGKF-NH2.
Materials:
-
AYPGKF-NH2 solution
-
Pletysmometer
-
Sterile syringes and needles (e.g., 30G)
Protocol:
-
Measure the basal volume of the rat's hind paw using a pletysmometer.
-
Administer AYPGKF-NH2 by intraplantar injection into the hind paw. A typical dose is 2 mg in a volume of 50-100 µL.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after injection.
-
The increase in paw volume compared to the basal measurement is an indicator of edema and inflammation.
-
A control group injected with the vehicle alone should be included to account for any non-specific swelling caused by the injection.
Caption: Rat Paw Edema Experimental Workflow.
Rose Bengal-Induced Thrombosis Model in Mice
This model assesses the potential pro-thrombotic effects of AYPGKF-NH2.
Materials:
-
AYPGKF-NH2 solution
-
Rose Bengal solution (e.g., 50 mg/kg in saline)
-
Anesthetic
-
Fiber-optic light source with a filter (540 nm)
-
Doppler flow probe or intravital microscope
Protocol:
-
Anesthetize the mouse.
-
Surgically expose the carotid artery.
-
Administer AYPGKF-NH2 via tail vein injection. The dose should be determined based on preliminary dose-response studies.
-
Administer Rose Bengal solution via tail vein injection.
-
Immediately following Rose Bengal injection, expose the carotid artery to the filtered light source to induce photochemical injury and thrombus formation.
-
Monitor blood flow using a Doppler flow probe or visualize thrombus formation using intravital microscopy.
-
The time to vessel occlusion is the primary endpoint. A shorter time to occlusion in the AYPGKF-NH2 treated group compared to a vehicle control group would indicate a pro-thrombotic effect.
Pharmacokinetic Study Protocol
Protocol:
-
Administer a single bolus dose of AYPGKF-NH2 to a cohort of rodents (rats or mice) via intravenous (IV) injection.
-
Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of AYPGKF-NH2 using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Conclusion
AYPGKF-NH2 is a valuable pharmacological tool for investigating the in vivo functions of PAR4 in rodent models of thrombosis and inflammation. The protocols outlined in these application notes provide a framework for conducting reproducible and reliable in vivo studies. Researchers should optimize dosages and time points for their specific experimental conditions and animal models. Adherence to proper peptide handling, formulation, and administration techniques is critical for obtaining meaningful and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteinase-activated receptor-4: evaluation of tethered ligand-derived peptides as probes for receptor function and as inflammatory agonists in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Neuronal Activation Studies Using Par-4-AP;AY-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by the proteolytic cleavage of their extracellular N-terminus.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[1][3] Protease-Activated Receptor 4 (PAR4) is a member of this family, activated by proteases such as thrombin and trypsin.[4] It is expressed in various tissues, including on sensory neurons, where it is implicated in pain and inflammation.
Par-4-AP;AY-NH2 (also known as AYPGKF-NH2) is a selective and potent synthetic peptide agonist designed to mimic the tethered ligand sequence of mouse PAR4. This peptide allows for the direct and selective activation of PAR4 without the need for proteolytic enzymes, making it an invaluable tool for studying PAR4-mediated neuronal signaling. It has been shown to have no effect on PAR1 or PAR2, ensuring targeted investigation of PAR4 pathways. These notes provide an overview of the signaling pathways activated by this compound and detailed protocols for its application in key neuronal activation assays.
Mechanism of Action and Signaling Pathway
In neurons, PAR4 activation by this compound primarily couples to Gαq/11 proteins. This initiates a well-characterized signaling cascade beginning with the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium ([Ca2+]i). The subsequent rise in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), particularly the epsilon isoform (PKCε) in sensory neurons. Activated PKCε can then phosphorylate various downstream targets, including ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1), leading to their sensitization and enhanced neuronal excitability.
Caption: PAR4 signaling cascade in neurons initiated by this compound.
Data Presentation
The following tables summarize quantitative data from studies utilizing PAR activating peptides to probe neuronal function.
Table 1: Expression and Functional Response of PARs in Dorsal Root Ganglion (DRG) Neurons
| Receptor | Expression (% of Neurons) | Functional Response (% of Neurons) | Method of Detection | Reference |
|---|---|---|---|---|
| PAR1 | 10 - 15% | ~15.2% (Thrombin-induced Ca²+ signal) | Immunocytochemistry, In Situ Hybridization |
| PAR4 | 10 - 15% | Smaller proportion than PAR1 (PKCε translocation) | Immunocytochemistry, In Situ Hybridization | |
Table 2: Example Concentrations and Effects of this compound in Neuronal Assays
| Peptide | Concentration | Assay | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|---|
| Par-4-AP (AYPGKF) | 200 µM | PKCε Translocation | Caused translocation to the cell membrane | Adult Mouse DRG Neurons | |
| Par-4-AP (AYPGKF-NH₂) | N/A | Calcium Mobilization | Inhibited Ca²+ mobilization evoked by KCl and capsaicin | Rat DRG Neurons |
| Par-4-AP (AYPGKF-NH₂) | EC₅₀ = 15 µM | Platelet Aggregation | Stimulated platelet aggregation | Rat Platelets | |
Note: The inhibitory effect on calcium mobilization in one study contrasts with the expected calcium release via the Gq pathway, suggesting complex modulatory roles for PAR4 in different neuronal subpopulations or under different experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging of Cultured Neurons
This protocol details the measurement of intracellular calcium ([Ca²⁺]i) changes in cultured neurons following stimulation with this compound. This is a common method to assess the functional response to PAR4 activation.
Caption: Experimental workflow for neuronal calcium imaging.
Methodology
-
Cell Preparation:
-
Culture primary neurons (e.g., dorsal root ganglion neurons) on sterile glass coverslips suitable for microscopy.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-8 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cultured neurons in the loading solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells 2-3 times with fresh, warm buffer to remove extracellular dye.
-
Allow cells to de-esterify the dye for at least 20 minutes before imaging.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera.
-
Continuously perfuse the cells with buffer.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
-
Stimulation:
-
Switch the perfusion to a buffer containing the desired concentration of this compound (e.g., 10-200 µM).
-
Record the change in fluorescence intensity for several minutes until the response peaks and returns toward baseline.
-
-
Positive Control:
-
At the end of the experiment, apply a high-potassium (e.g., 50 mM KCl) solution or a calcium ionophore (e.g., ionomycin) to confirm cell viability and responsiveness.
-
-
Data Analysis:
-
Identify individual neurons as regions of interest (ROIs).
-
Quantify the change in fluorescence intensity over time.
-
Express the response as a ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀). A cell is typically considered responsive if the ratiometric change exceeds a defined threshold (e.g., 20-40% increase over baseline).
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording changes in neuronal electrical activity, such as membrane potential and action potential firing, in response to this compound.
Caption: Experimental workflow for whole-cell patch-clamp recordings.
Methodology
-
Preparation:
-
Use either dissociated neurons plated on coverslips or acute brain/spinal cord slices.
-
Place the preparation in a recording chamber on a microscope stage and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Pipette and Solutions:
-
Prepare borosilicate glass micropipettes with a resistance of 3-6 MΩ when filled with intracellular solution.
-
The intracellular solution typically contains K-gluconate, KCl, MgCl₂, EGTA or BAPTA, HEPES, and ATP/GTP, with pH adjusted to ~7.3.
-
-
Recording:
-
Using a micromanipulator, approach a target neuron and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and baseline action potential firing in response to current injections.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record baseline currents.
-
-
Stimulation:
-
Record stable baseline activity for several minutes.
-
Switch the perfusion to aCSF containing this compound at the desired concentration.
-
Continue recording to observe changes in neuronal properties, such as membrane depolarization, increased firing frequency, or inward currents.
-
-
Data Analysis:
-
Analyze key parameters before and after peptide application, including resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
Compare the data using appropriate statistical tests to determine the significance of the peptide's effect.
-
Storage and Handling
This compound is a peptide and should be handled with care to ensure its stability and activity.
-
Storage: Store the lyophilized powder at -20°C or -80°C for long-term stability.
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer. For stock solutions, it is often recommended to use water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in the appropriate physiological buffer (e.g., aCSF, HBSS). If the stock is in water, ensure the final solution is isotonic. If using a solvent like DMSO, ensure the final concentration is non-toxic to cells (typically <0.1%).
References
- 1. Protease-activated receptor-1 modulates hippocampal memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 1 (PAR1) inhibits synaptic NMDARs in mouse nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease activated receptors 1 and 4 sensitize TRPV1 in nociceptive neurones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Pro-Inflammatory Effects of AYPGKF-NH2 in 3D Macrophage Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological process central to numerous diseases. Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the in vivo microenvironment compared to traditional 2D cultures. This document provides detailed application notes and protocols for utilizing AYPGKF-NH2, a selective Protease-Activated Receptor 4 (PAR4) agonist, to induce and study inflammatory responses in a 3D macrophage spheroid model.
Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. PAR4 activation is known to play a role in thrombosis and inflammation. The synthetic peptide AYPGKF-NH2 acts as a selective agonist for PAR4, initiating downstream signaling cascades that can lead to inflammatory responses.[1] These protocols will guide researchers in establishing a 3D inflammation model and using AYPGKF-NH2 as a tool to investigate PAR4-mediated inflammatory signaling.
Data Presentation
Table 1: Expected Dose-Dependent Effect of AYPGKF-NH2 on Pro-Inflammatory Cytokine Secretion in 3D Macrophage Spheroids
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 0 | Baseline | Baseline | Baseline |
| AYPGKF-NH2 | 10 | Low Increase | Low Increase | Low Increase |
| AYPGKF-NH2 | 50 | Moderate Increase | Moderate Increase | Moderate Increase |
| AYPGKF-NH2 | 100 | High Increase | High Increase | High Increase |
| LPS (Positive Control) | 1 µg/mL | High Increase | High Increase | High Increase |
Note: This table presents hypothetical data to illustrate the expected pro-inflammatory effect of AYPGKF-NH2. Actual values will need to be determined experimentally.
Signaling Pathways and Experimental Workflow
PAR4-Mediated Inflammatory Signaling Pathway
Activation of PAR4 by AYPGKF-NH2 is expected to initiate intracellular signaling cascades leading to the production of pro-inflammatory mediators. The diagram below illustrates the key components of this pathway.
Caption: PAR4 signaling cascade initiated by AYPGKF-NH2.
Experimental Workflow for 3D Macrophage Spheroid Inflammation Model
The following diagram outlines the major steps for establishing the 3D cell culture model, inducing inflammation with AYPGKF-NH2, and subsequent analysis.
Caption: Workflow for studying AYPGKF-NH2 in a 3D inflammation model.
Experimental Protocols
Protocol 1: Formation of 3D Macrophage Spheroids
This protocol describes the generation of macrophage spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture macrophage cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and adjust the cell density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-3 days to allow for spheroid formation. Spheroid integrity can be monitored daily using a light microscope.
Protocol 2: Induction of Inflammation with AYPGKF-NH2
This protocol details the treatment of macrophage spheroids with AYPGKF-NH2 to induce an inflammatory response.
Materials:
-
3D macrophage spheroids (from Protocol 1)
-
AYPGKF-NH2 peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of AYPGKF-NH2 by reconstituting the lyophilized peptide in sterile water to a concentration of 10 mM. Aliquot and store at -20°C.
-
Prepare a stock solution of LPS at 1 mg/mL in sterile water.
-
On the day of the experiment, thaw the AYPGKF-NH2 and LPS aliquots.
-
Prepare working solutions of AYPGKF-NH2 at various concentrations (e.g., 10 µM, 50 µM, 100 µM) and LPS at 1 µg/mL in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of the peptide solvent).
-
Carefully remove 50 µL of the old medium from each well containing a macrophage spheroid.
-
Add 50 µL of the prepared treatment solutions (Vehicle, AYPGKF-NH2 concentrations, LPS) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time course (e.g., 24 hours).
Protocol 3: Quantification of Pro-Inflammatory Cytokines by ELISA
This protocol describes the measurement of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Culture supernatants from treated spheroids (from Protocol 2)
-
Commercially available ELISA kits for the cytokines of interest (e.g., mouse or human TNF-α, IL-6, IL-1β)
-
ELISA plate reader
Procedure:
-
After the treatment period, centrifuge the 96-well plate containing the spheroids at 300 x g for 5 minutes to pellet the spheroids.
-
Carefully collect the supernatant from each well without disturbing the spheroid and transfer to a new microfuge tube.
-
Store the supernatants at -80°C until use or proceed directly with the ELISA.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.[2] This typically involves: a. Coating the ELISA plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding standards and samples (the collected supernatants). d. Adding a detection antibody. e. Adding an enzyme conjugate (e.g., streptavidin-HRP). f. Adding a substrate solution to produce a colorimetric signal. g. Stopping the reaction and reading the absorbance on a plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve.
By following these detailed protocols, researchers can effectively utilize AYPGKF-NH2 to investigate the pro-inflammatory role of PAR4 activation in a physiologically relevant 3D macrophage spheroid model. This approach can provide valuable insights into inflammatory mechanisms and aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Light Transmission Aggregometry with AYPGKF-NH2
These application notes provide a detailed protocol for utilizing the PAR4 agonist peptide, AYPGKF-NH2, in light transmission aggregometry (LTA) to study platelet activation. This guide is intended for researchers, scientists, and drug development professionals investigating platelet function and developing antiplatelet therapeutics.
Introduction
Protease-activated receptors (PARs) are a family of G-protein coupled receptors that play a crucial role in platelet activation. PAR4, in particular, is a key receptor for thrombin-induced platelet aggregation.[1][2] The synthetic peptide AYPGKF-NH2 is a selective agonist for PAR4, capable of activating platelets and inducing aggregation independently of proteolytic cleavage.[1] This makes it a valuable tool for studying PAR4-specific signaling pathways and for screening potential PAR4 antagonists. Light transmission aggregometry (LTA) is the gold standard method for monitoring platelet aggregation in vitro.[3][4] This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle of the Assay
In LTA, a beam of light is passed through a cuvette containing stirred platelet-rich plasma (PRP) maintained at 37°C. In resting PRP, platelets are discoid and in suspension, causing the light to scatter, resulting in low light transmission. Upon the addition of an agonist like AYPGKF-NH2, platelets are activated, change shape, and begin to aggregate. As these aggregates form, the suspension becomes clearer, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, providing a quantitative measure of the extent and rate of platelet aggregation.
Data Presentation
Table 1: Potency of PAR4 Agonist Peptides in Platelet Aggregation
| Agonist | Species | EC50 (µM) | Maximal Aggregation (%) | Reference |
| AYPGKF-NH2 | Rat | ~15 | Not Specified | |
| GYPGKF-NH2 | Rat | ~40 | Not Specified | |
| AYPGKF-NH2 | Human | 45 (for maximal aggregation) | Not Specified | |
| A-Phe(4-F)-PGWLVKNG | Human | 3.4 | Not Specified |
Note: EC50 values and maximal aggregation can vary depending on the experimental conditions and donor variability.
Experimental Protocols
Materials and Reagents
-
AYPGKF-NH2 peptide: Synthesized and purified.
-
Human whole blood: Collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% (0.109 M) trisodium citrate.
-
Saline: 0.9% NaCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Light Transmission Aggregometer: (e.g., Chrono-log Model 700).
-
Aggregometer cuvettes with stir bars.
-
Pipettes and tips.
-
Centrifuge.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into vacutainer tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio. Mix gently by inversion.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
PRP Collection: Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat and transfer it to a clean polypropylene tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cells.
-
PPP Collection: Collect the supernatant, which is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Light Transmission Aggregometry Procedure
-
Instrument Warm-up: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place the cuvette in the appropriate well of the aggregometer.
-
Pipette the same volume of PPP into a separate cuvette and place it in the reference well.
-
Set the baseline for 0% aggregation with the PRP and 100% aggregation with the PPP.
-
-
Incubation: Allow the PRP to incubate at 37°C with stirring (e.g., 1200 RPM) for at least 2 minutes to equilibrate.
-
Agonist Addition: Add a small volume (e.g., 50 µL) of the AYPGKF-NH2 working solution to the PRP cuvette to achieve the desired final concentration (e.g., 10-500 µM).
-
Data Recording: Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation response has reached a plateau.
-
Data Analysis: The primary endpoint is the maximal percentage of aggregation. The rate of aggregation can also be determined from the slope of the aggregation curve.
Visualizations
PAR4 Signaling Pathway in Platelets
References
Troubleshooting & Optimization
Par-4-AP;AY-NH2 solubility and stability in DMSO
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of the PAR-4 agonist peptide, Par-4-AP;AY-NH2, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide agonist for the Proteinase-Activated Receptor-4 (PAR-4).[1][2][3] Its sequence is Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (AYPGKF-NH2).[1] It is used in research to study the activation and signaling pathways of PAR-4.
Q2: What is the recommended solvent for reconstituting this compound?
Due to its hydrophobic nature, DMSO is the recommended solvent for initial reconstitution.[1] For subsequent use in aqueous systems, such as cell culture, the DMSO stock solution should be slowly diluted into the aqueous buffer to the final working concentration.
Q3: What is the maximum recommended concentration for a stock solution in DMSO?
Multiple suppliers report high solubility in DMSO. A concentration of 10 mM is readily achievable, and some suppliers indicate solubility up to 100 mg/mL (146.88 mM) or even higher. It is always best practice to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can reduce solubility.
Q4: How should I store the lyophilized peptide and the DMSO stock solution?
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C, protected from moisture and light. It can be stable for up to three years under these conditions.
-
DMSO Stock Solution: Once dissolved in DMSO, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the solution is stable for at least 6 months to a year. For shorter-term storage (up to one month), -20°C is acceptable.
Q5: My peptide is not dissolving completely in DMSO. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution. This is a recommended method to aid dissolution. A typical procedure is to sonicate for 10-second intervals, chilling the tube on ice in between to prevent heating.
-
Gentle Warming: Gently warm the solution to no more than 40°C.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Old DMSO can absorb moisture from the air, which negatively impacts the solubility of hydrophobic peptides.
Q6: The peptide was dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I fix this?
This is a common issue when working with hydrophobic peptides and indicates that the peptide's solubility limit has been exceeded in the final aqueous solution.
-
Slow Dilution: Add the DMSO stock solution drop-by-drop into the aqueous buffer while vortexing or stirring vigorously. This helps prevent localized high concentrations that can lead to precipitation.
-
Lower Final Concentration: You may need to prepare a more dilute final solution. It is recommended to lyophilize the precipitated peptide to remove the solvent before attempting to redissolve it at a lower concentration.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment. While most cell lines can tolerate up to 0.5% DMSO, sensitive primary cells may require concentrations below 0.1%.
Quantitative Data Summary
Solubility in DMSO
| Parameter | Value | Source(s) |
| Molar Concentration | 10 mM | TargetMol |
| Mass Concentration | ≥ 100 mg/mL | MedchemExpress, Selleck Chemicals |
| Molar Equivalent | ≥ 146.89 mM | MedchemExpress, Selleck Chemicals |
| Note | Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO. |
Stability of Stock Solution in DMSO
| Storage Temperature | Duration | Source(s) |
| -80°C | 6 months - 1 year | MedchemExpress, Selleck Chemicals, TargetMol |
| -20°C | 1 month | MedchemExpress, Selleck Chemicals |
| Note | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Workflows
Protocol 1: Reconstitution of Lyophilized this compound in DMSO
This protocol describes the standard procedure for dissolving the peptide to create a stock solution.
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature, preferably in a desiccator. This prevents condensation of atmospheric moisture onto the peptide.
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to ensure all the lyophilized powder is at the bottom of the tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution: Vortex the solution thoroughly. If the peptide does not dissolve completely, sonicate the vial in a water bath for brief 10-second intervals, placing it on ice between sonications.
-
Visual Inspection: A successfully dissolved peptide solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes and store immediately at -80°C.
Caption: Workflow for reconstituting this compound peptide in DMSO.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
This protocol outlines the procedure for safely diluting the DMSO stock for use in aqueous experimental systems.
-
Prepare Buffer: Have your target aqueous buffer (e.g., PBS, cell culture media) ready in a sterile tube. It is recommended to have the buffer stirring gently.
-
Slow Addition: Using a pipette, take up the required volume of the DMSO peptide stock solution.
-
Dispense Dropwise: Slowly add the DMSO stock solution drop-by-drop to the surface of the stirring aqueous buffer. Do not dispense the entire volume at once or below the surface of the liquid.
-
Mix Gently: Once the addition is complete, continue to mix the solution gently for a few moments to ensure homogeneity.
-
Inspect for Precipitation: Visually inspect the final solution against a dark background to ensure no turbidity or precipitate has formed. If precipitation occurs, the peptide has exceeded its solubility limit in the final buffer composition.
Caption: Workflow for diluting a DMSO peptide stock into an aqueous buffer.
PAR-4 Signaling Overview
This compound acts as an agonist at the PAR-4 receptor, a G-protein coupled receptor (GPCR). Activation by agonists like this peptide or its natural ligand, thrombin, leads to receptor cleavage and the unmasking of a tethered ligand, which initiates downstream signaling cascades, primarily through Gαq and Gα12/13 proteins, influencing processes like platelet activation and nociception.
Caption: Simplified PAR-4 receptor signaling pathway upon agonist activation.
References
AYPGKF-NH2: Off-Target Effects on PAR1 and PAR2 - Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of the PAR4 agonist, AYPGKF-NH2, on Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 2 (PAR2).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of AYPGKF-NH2?
AYPGKF-NH2 is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 4 (PAR4).[1][2] It mimics the tethered ligand sequence exposed after proteolytic cleavage of PAR4, thereby activating the receptor and initiating downstream signaling pathways.
Q2: Does AYPGKF-NH2 have any known off-target effects on PAR1 or PAR2?
Current research indicates that AYPGKF-NH2 is highly selective for PAR4 and does not exhibit significant off-target effects on PAR1 or PAR2. One study investigating the effects of various PAR agonists on guinea-pig lower esophageal sphincter strips found that while PAR1 and PAR2 agonists induced relaxation, AYPGKF-NH2 had no effect, suggesting a lack of activity at these receptors in this tissue.[3] Furthermore, a study on a PAR2 antagonist demonstrated its selectivity for PAR2 over the PAR4-mediated effects induced by AYPGKF-NH2, indirectly supporting the selectivity of AYPGKF-NH2 for PAR4.[4]
Q3: Is there any quantitative data available on the binding affinity or activation of AYPGKF-NH2 on PAR1 or PAR2?
The available scientific literature does not provide specific quantitative data, such as EC50 or Ki values, for AYPGKF-NH2 binding to or activating PAR1 or PAR2. The general consensus in the field is that AYPGKF-NH2 is a potent and selective PAR4 agonist, and thus, extensive characterization of its off-target effects on other PAR family members has not been a primary focus of research.
Troubleshooting Guide
Issue: Unexpected experimental results when using AYPGKF-NH2, potentially suggesting off-target effects.
If you are observing unexpected results in your experiments with AYPGKF-NH2 that you suspect might be due to off-target effects on PAR1 or PAR2, consider the following troubleshooting steps:
-
Confirm the Purity and Integrity of AYPGKF-NH2: Ensure the peptide you are using is of high purity and has been stored correctly to prevent degradation. Impurities or degradation products could potentially have off-target activities.
-
Use Specific Antagonists for PAR1 and PAR2: To rule out the involvement of PAR1 or PAR2, perform your experiment in the presence of selective antagonists for these receptors. If the unexpected effect is blocked by a PAR1 or PAR2 antagonist, it would suggest an off-target interaction.
-
Employ a Control Peptide: Use a scrambled or inactive version of the AYPGKF-NH2 peptide as a negative control. This will help to ensure that the observed effects are specific to the PAR4 activation sequence.
-
Cell Line/Tissue Validation: Confirm the expression profile of PAR receptors in your experimental system. The relative expression levels of PAR1, PAR2, and PAR4 can influence the cellular response to different agonists.
-
Dose-Response Curve: Perform a full dose-response curve for AYPGKF-NH2 in your assay. Off-target effects, if any, might only occur at very high concentrations that are not physiologically relevant.
Quantitative Data
The following table summarizes the known quantitative data for AYPGKF-NH2 on its primary target, PAR4. No quantitative data is available for its effects on PAR1 or PAR2.
| Ligand | Target | Assay | Species | EC50 | Reference |
| AYPGKF-NH2 | PAR4 | Platelet Aggregation | Human | 15 µM | [1] |
| AYPGKF-NH2 | PAR4 | Thromboxane Production | Human | ~1 mM (for maximal response) | |
| AYPGKF-NH2 | PAR4 | Platelet Aggregation | Not Specified | 56 µM |
Experimental Protocols
As there are no specific published protocols detailing the investigation of AYPGKF-NH2 off-target effects on PAR1 and PAR2, a generalized experimental workflow for assessing GPCR activation is provided below. This can be adapted to study the effects of AYPGKF-NH2 on cells expressing PAR1 or PAR2.
Calcium Mobilization Assay to Assess PAR1/PAR2 Activation
This protocol describes a common method to measure the activation of Gq-coupled receptors like PAR1 and PAR2, which leads to an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human PAR1 or PAR2.
-
AYPGKF-NH2 peptide.
-
Positive control agonists (e.g., TFLLR-NH2 for PAR1, SLIGKV-NH2 for PAR2).
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Seed the PAR1- or PAR2-expressing HEK293 cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well and incubate for 30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Compound Preparation: Prepare serial dilutions of AYPGKF-NH2 and the positive control agonists in HBSS.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the AYPGKF-NH2 or control agonist solutions into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response induced by the positive control agonist.
-
Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value, if any.
-
Visualizations
Caption: Simplified signaling pathway of PAR4 activation by thrombin or AYPGKF-NH2.
Caption: Experimental workflow for evaluating potential off-target effects of AYPGKF-NH2.
References
- 1. AY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
PAR-4 Receptor Desensitization by AYPGKF-NH2: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the desensitization of the Protease-Activated Receptor 4 (PAR-4) by its activating peptide, AYPGKF-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of PAR-4 receptor desensitization?
A1: PAR-4 receptor desensitization is the process by which the receptor's signaling is attenuated following activation by an agonist like AYPGKF-NH2. Unlike some other PAR family members, PAR-4 exhibits slower desensitization kinetics. The primary mechanism is receptor internalization, where the activated receptor is removed from the cell surface via a clathrin- and dynamin-dependent pathway.[1][2] This process is independent of β-arrestins and the receptor's C-terminal tail.[2] The internalized receptor is then trafficked through the endosomal-lysosomal pathway for degradation, terminating the signal.[1][3]
Q2: How does AYPGKF-NH2 activate the PAR-4 receptor?
A2: AYPGKF-NH2 is a synthetic peptide that acts as a selective agonist for the PAR-4 receptor. It mimics the receptor's natural "tethered ligand" that is exposed after proteolytic cleavage by enzymes like thrombin. By binding to the receptor, AYPGKF-NH2 induces a conformational change that initiates downstream signaling cascades.
Q3: What are the primary signaling pathways activated by PAR-4 upon stimulation with AYPGKF-NH2?
A3: Upon activation by AYPGKF-NH2, PAR-4 couples to Gαq/11 and Gα12/13 G-proteins.
-
Gαq/11 pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gα12/13 pathway: This pathway can activate RhoGEFs, leading to RhoA activation and subsequent downstream effects, including platelet shape change.
-
β-arrestin recruitment: While internalization is β-arrestin-independent, PAR-4 activation can still lead to the recruitment of β-arrestins, which can mediate distinct signaling events.
Troubleshooting Guides
Calcium Imaging Experiments
Issue: No or low calcium signal upon AYPGKF-NH2 stimulation.
| Possible Cause | Troubleshooting Step |
| Cell health issues | Ensure cells are healthy and not overgrown. Use cells at a consistent and optimal passage number. |
| AYPGKF-NH2 degradation | Prepare fresh AYPGKF-NH2 solutions. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. |
| Incorrect AYPGKF-NH2 concentration | Perform a dose-response curve to determine the optimal concentration for your cell type. The EC50 for AYPGKF-NH2 can vary. |
| Problems with calcium indicator dye loading | Optimize dye concentration (e.g., Fura-2 AM) and loading time. Ensure complete de-esterification of the AM ester form. Use a gentle wash buffer to avoid cell detachment. |
| Instrument settings | Check the excitation and emission wavelengths for your chosen calcium indicator. Ensure the detector gain is set appropriately. |
| Low PAR-4 expression | Verify PAR-4 expression in your cell line using techniques like qPCR, western blotting, or flow cytometry. |
Issue: High background fluorescence or noisy signal.
| Possible Cause | Troubleshooting Step |
| Incomplete dye washing | Wash cells thoroughly with buffer after dye loading to remove extracellular dye. |
| Dye compartmentalization | Uneven dye loading can lead to compartmentalization in organelles. Optimize loading conditions (time, temperature, concentration). |
| Phototoxicity or photobleaching | Reduce the intensity and duration of excitation light. Use an anti-fade reagent if possible. |
| Cell movement | Ensure cells are well-adhered to the plate. Use a plate coating (e.g., poly-D-lysine, fibronectin) if necessary. |
Receptor Internalization Assays (In-Cell ELISA)
Issue: No significant decrease in cell surface PAR-4 after AYPGKF-NH2 treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time | PAR-4 internalization is slower than for other PARs. Optimize the incubation time with AYPGKF-NH2 (e.g., 30-60 minutes or longer). |
| Suboptimal AYPGKF-NH2 concentration | Use a saturating concentration of AYPGKF-NH2 to induce maximal internalization. |
| Antibody issues | Ensure the primary antibody specifically recognizes an extracellular epitope of PAR-4. Titrate the primary antibody to find the optimal concentration. |
| Fixation and permeabilization problems | Use a fixation method that preserves cell morphology and antigenicity (e.g., paraformaldehyde). For detecting total receptor levels, ensure complete permeabilization (e.g., with Triton X-100 or saponin). For surface detection, perform the assay without permeabilization. |
| Low signal-to-noise ratio | Block non-specific antibody binding with a suitable blocking buffer (e.g., BSA or non-fat dry milk). Optimize the concentration of the secondary antibody. |
Quantitative Data Summary
Table 1: Agonist Potency for PAR-4 Activation
| Agonist | Assay | Cell Type/System | EC50 | Reference |
| AYPGKF-NH2 | Platelet Aggregation | Rat Platelets | ~15 µM | |
| AYPGKF-NH2 | Platelet Aggregation | In vitro | 15 µM | |
| GYPGKF-NH2 | Platelet Aggregation | Rat Platelets | ~40 µM |
Experimental Protocols
Calcium Flux Assay Protocol
This protocol outlines the measurement of intracellular calcium mobilization following PAR-4 activation using the fluorescent indicator Fura-2 AM.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 expressing PAR-4) onto black-walled, clear-bottom 96-well plates.
-
Grow cells to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium and wash the cells gently with the buffer.
-
Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with the buffer to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader capable of ratiometric measurement.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to ~510 nm.
-
Establish a stable baseline fluorescence ratio for a few minutes.
-
Add AYPGKF-NH2 at the desired concentration using an automated injector.
-
Record the change in fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensity at 340 nm to 380 nm is proportional to the intracellular calcium concentration.
-
Calculate the change in the 340/380 ratio to quantify the calcium response.
-
PAR-4 Internalization Assay (In-Cell ELISA)
This protocol describes a method to quantify the amount of PAR-4 receptor on the cell surface following agonist stimulation.
-
Cell Treatment:
-
Seed cells expressing an epitope-tagged PAR-4 (e.g., HA- or FLAG-tagged) in a 96-well plate and grow to confluency.
-
Treat cells with AYPGKF-NH2 at a saturating concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Cell Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining (Surface Receptor):
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the extracellular epitope tag for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells thoroughly with PBS.
-
-
Detection:
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
A decrease in absorbance corresponds to a reduction in cell surface PAR-4, indicating internalization.
-
Normalize the data to the untreated control (time 0).
-
Visualizations
Caption: PAR-4 Gαq/11 signaling pathway activated by AYPGKF-NH2.
Caption: Workflow for PAR-4 receptor internalization assay (In-Cell ELISA).
References
- 1. mdpi.com [mdpi.com]
- 2. Protease-activated Receptor-4 Signaling and Trafficking Is Regulated by the Clathrin Adaptor Protein Complex-2 Independent of β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Par-4-AP;AY-NH2 for Platelet Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the PAR4 agonist peptide, Par-4-AP;AY-NH2 (also known as AYPGKF-NH2), in platelet function studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for my platelet experiments?
A1: The optimal concentration of this compound can vary depending on the specific platelet function assay being performed and the source of the platelets (e.g., human, rat). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. However, the table below provides a general guide based on published literature.
Q2: I am observing high variability in my platelet aggregation results with this compound. What could be the cause?
A2: Variability in platelet aggregation studies is a common issue. Several factors can contribute to this when using this compound:
-
Platelet Preparation: Platelet reactivity can be influenced by the preparation method. Ensure consistent and careful handling during the isolation of platelet-rich plasma (PRP) or washed platelets. Minimize centrifugation speeds and times to avoid premature platelet activation.
-
Donor Variability: Platelet responsiveness to agonists can differ significantly between individual donors. It is advisable to use platelets from a pool of healthy donors or to test a sufficient number of individual donors to account for this biological variability.
-
Peptide Potency: this compound is a relatively low-potency agonist.[1] This means that small variations in pipetting or peptide concentration can lead to larger differences in platelet response. Ensure accurate and consistent preparation of your peptide stock and working solutions.
-
Time-Dependent Effects: Platelets have a limited ex vivo lifespan. Try to perform your experiments within a consistent and short timeframe after blood collection to minimize changes in platelet reactivity.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is soluble in water.[2] For optimal stability, it is recommended to:
-
Reconstitute the lyophilized peptide in sterile, nuclease-free water to a stock concentration of 1-2 mg/ml.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below.[2]
Q4: Can I use this compound in whole blood assays?
A4: While many studies utilize isolated platelets (PRP or washed platelets), this compound can be used in whole blood assays to study platelet-leukocyte interactions. However, the presence of other blood cells and plasma components may influence the required concentration and the overall response. Optimization for whole blood applications is necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak platelet response to this compound | 1. Suboptimal peptide concentration: The concentration may be too low to elicit a response. 2. Degraded peptide: Improper storage or multiple freeze-thaw cycles may have reduced the peptide's activity. 3. Poor platelet viability: The platelets may have been activated or damaged during preparation. 4. Presence of inhibitors: Anticoagulants or other substances in the buffer may be interfering with platelet activation. | 1. Perform a dose-response curve to determine the optimal concentration for your system. 2. Use a fresh aliquot of the peptide. Prepare new stock solutions regularly. 3. Review your platelet preparation protocol. Ensure gentle handling and appropriate buffer conditions. 4. Check the composition of your buffers and anticoagulants. For some assays, using heparin instead of citrate might be an option, but this needs to be validated. |
| Inconsistent results between experiments | 1. Inconsistent platelet count: Variation in the number of platelets per well will affect the magnitude of the response. 2. Temperature fluctuations: Platelet function is sensitive to temperature changes. 3. Variable incubation times: Inconsistent timing of reagent addition and incubation can lead to variability. | 1. Standardize the platelet count in your PRP or washed platelet suspension for all experiments. 2. Maintain a constant temperature (typically 37°C) throughout the experiment using a temperature-controlled aggregometer or plate reader. 3. Use a multichannel pipette for simultaneous addition of agonists and ensure precise timing for all steps. |
| High background signal in fluorescence/luminescence assays | 1. Autofluorescence/luminescence of reagents: The peptide or other buffer components may be contributing to the background signal. 2. Spontaneous platelet activation: Platelets may be activated during handling, leading to a high baseline signal. | 1. Run a control with all reagents except the platelets to determine the background signal. 2. Handle platelets gently and minimize the time between preparation and the start of the experiment. Include a resting platelet control in every experiment. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound commonly used in various platelet function assays.
| Platelet Assay | Organism | Typical Concentration Range | EC50 | Reference |
| Platelet Aggregation | Human | 50 - 1000 µM | ~80 µM | |
| Rat | 15 - 40 µM | ~15 µM | ||
| Dense Granule Secretion (ATP Release) | Human | 200 - 500 µM | Not Reported | |
| Calcium Mobilization | Human | 200 µM | Not Reported |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper straw-colored PRP layer using a sterile pipette.
-
Determine the platelet count using a hematology analyzer and adjust to the desired concentration with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
Light Transmission Aggregometry (LTA)
This protocol is a standard method for measuring platelet aggregation.
-
Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Add the desired concentration of this compound to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate. The percentage of aggregation is calculated based on the increase in light transmission.
Dense Granule Secretion (ATP Release) Assay
This assay measures the release of ATP from dense granules as an indicator of platelet activation.
-
Prepare washed platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the platelet suspension at 37°C.
-
Add a luciferin-luciferase reagent to the platelets.
-
Add this compound to initiate platelet activation and ATP release.
-
Measure the resulting luminescence, which is proportional to the amount of ATP released, using a luminometer.
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration upon platelet activation using a fluorescent calcium indicator like Fura-2 AM.
-
Load washed platelets with Fura-2 AM by incubating them with the dye.
-
Wash the platelets to remove extracellular dye.
-
Resuspend the Fura-2 loaded platelets in a suitable buffer.
-
Place the platelet suspension in a fluorometer cuvette or a microplate.
-
Add this compound and immediately begin recording the fluorescence at the appropriate excitation and emission wavelengths for Fura-2 (ratiometric measurement at 340/380 nm excitation and ~510 nm emission).
Signaling Pathway and Experimental Workflow Diagrams
PAR4 Signaling Pathway in Platelets
Caption: PAR4 signaling cascade in platelets.
Experimental Workflow for Platelet Aggregation Study
Caption: Workflow for LTA platelet aggregation.
References
AYPGKF-NH2 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AYPGKF-NH2, a selective Protease-Activated Receptor 4 (PAR4) agonist.
Frequently Asked Questions (FAQs)
1. What is AYPGKF-NH2 and what is its primary application?
AYPGKF-NH2 is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 4 (PAR4). Its primary application is in in vitro and in vivo studies to probe PAR4 signaling pathways, particularly in platelet aggregation and inflammation models.[1][2][3]
2. What is the mechanism of action of AYPGKF-NH2?
AYPGKF-NH2 mimics the endogenous tethered ligand of PAR4 that is exposed after proteolytic cleavage by enzymes like thrombin.[4][5] Binding of AYPGKF-NH2 to PAR4, a G-protein-coupled receptor (GPCR), primarily activates the Gαq/11 signaling pathway, leading to downstream events such as calcium mobilization and protein kinase C (PKC) activation, which in platelets results in thromboxane production and aggregation.
3. What are the recommended storage and handling conditions for AYPGKF-NH2?
-
Storage: Lyophilized AYPGKF-NH2 should be stored at -20°C.
-
Reconstitution: The peptide is soluble in water. For stock solutions, use sterile, nuclease-free water or an appropriate buffer. It is recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.
-
Stability: Avoid frequent freeze-thaw cycles of the reconstituted solution as this can lead to peptide degradation.
4. What are the typical purity specifications for AYPGKF-NH2?
Commercially available AYPGKF-NH2 is typically supplied with a purity of ≥95% or ≥98% as determined by High-Performance Liquid Chromatography (HPLC). For detailed information on a specific lot, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of AYPGKF-NH2 in functional assays (e.g., platelet aggregation, calcium flux).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Variability | - Review Certificate of Analysis (CoA): Compare the purity and peptide content of the new lot with previous lots. Minor differences in purity can affect the effective concentration. - Perform a Dose-Response Curve: Always perform a new dose-response curve with each new lot to determine the EC50 and ensure consistent potency. |
| Improper Storage and Handling | - Aliquot Stock Solutions: Ensure that the peptide is aliquoted after the initial reconstitution to avoid multiple freeze-thaw cycles. - Confirm Storage Temperature: Verify that the lyophilized peptide and reconstituted solutions have been consistently stored at -20°C or lower. |
| Peptide Degradation | - Use Freshly Prepared Solutions: For sensitive experiments, use freshly reconstituted peptide or solutions that have been stored for a short period. - Check for Contamination: Ensure that the solvent used for reconstitution is sterile and free of contaminants. |
| Incorrect Peptide Concentration | - Account for Net Peptide Content: The actual peptide concentration may be lower than the calculated concentration due to the presence of counter-ions (e.g., TFA) and water. Refer to the CoA for the net peptide content to calculate the precise concentration. - Verify Pipetting Accuracy: Ensure that pipettes are properly calibrated. |
| Assay-Specific Issues | - Cell Health and Density: For cell-based assays, ensure that cells are healthy, within the optimal passage number, and plated at the correct density. - Reagent Quality: Check the quality and expiration dates of all other reagents used in the assay. |
Issue 2: High background signal or non-specific effects in experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Impurities | - Check Purity on CoA: Review the HPLC purity on the Certificate of Analysis. Significant impurities could lead to off-target effects. - Consider a Higher Purity Grade: For highly sensitive assays, using a higher purity grade of AYPGKF-NH2 (>98%) may be necessary. |
| Presence of Trifluoroacetic Acid (TFA) | - TFA Removal: AYPGKF-NH2 is often supplied as a TFA salt, which can be cytotoxic or interfere with cellular assays. If high concentrations of the peptide are used, consider purchasing a TFA-removed or acetate salt form, or performing a salt exchange. |
| Endotoxin Contamination | - Use Endotoxin-Free Peptide: For in vivo studies or experiments with immune cells, endotoxin contamination can cause significant non-specific activation. Ensure the peptide is specified as low-endotoxin or endotoxin-free. |
| Off-Target Receptor Activation | - Use Specific Antagonists: In complex biological systems, consider using a specific PAR4 antagonist to confirm that the observed effects are mediated through PAR4. - Control Peptides: Include inactive control peptides, such as the reverse sequence (FKGPYA-NH2) or a partial reverse sequence (YAPGKF-NH2), to demonstrate specificity. |
Quantitative Data Summary
Table 1: AYPGKF-NH2 Specifications and Biological Activity
| Parameter | Value | Reference |
| Molecular Weight | 680.8 g/mol | |
| Sequence | H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 | |
| Purity (HPLC) | ≥95% or ≥98% | |
| Appearance | Lyophilized white powder | |
| Solubility | Water | |
| Storage | -20°C | |
| EC50 in Platelet Aggregation | ~15 µM |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay
This protocol provides a general framework for assessing platelet aggregation induced by AYPGKF-NH2.
1. Preparation of Platelet-Rich Plasma (PRP):
- Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
- Carefully collect the upper PRP layer.
2. Platelet Count Adjustment:
- Determine the platelet count in the PRP using a hematology analyzer.
- Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
3. Aggregation Measurement:
- Pre-warm the PRP samples to 37°C for at least 10 minutes.
- Add a small volume of the PRP to a cuvette with a stir bar in a light transmission aggregometer.
- Establish a baseline reading (0% aggregation).
- Add various concentrations of AYPGKF-NH2 to the PRP to initiate aggregation.
- Record the change in light transmission for a set period (e.g., 5-10 minutes). Maximum aggregation is typically calibrated using a known agonist like thrombin or ADP.
4. Data Analysis:
- The percentage of aggregation is calculated based on the change in light transmission.
- Plot the percentage of aggregation against the log concentration of AYPGKF-NH2 to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway of AYPGKF-NH2
Caption: AYPGKF-NH2 activates the PAR4 receptor, leading to Gαq-mediated signaling and platelet activation.
Experimental Workflow for AYPGKF-NH2 Quality Control
Caption: A logical workflow for the quality control and validation of new lots of AYPGKF-NH2.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Proteinase-activated receptor-4: evaluation of tethered ligand-derived peptides as probes for receptor function and as inflammatory agonists in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low response to Par-4-AP;AY-NH2 in vitro
Technical Support Center: Par-4-AP;AY-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AYPGKF-NH2, is a selective synthetic peptide agonist for the Protease-Activated Receptor 4 (PAR4).[1][2][3][4] It mimics the tethered ligand that is exposed after proteolytic cleavage of the N-terminus of the PAR4 receptor by proteases like thrombin.[5] Activation of PAR4 by this compound initiates intracellular signaling cascades primarily through the coupling of G-proteins Gq and G12/13. This leads to downstream events such as phospholipase C (PLC) activation, intracellular calcium mobilization, and Rho activation, which are crucial for cellular responses like platelet aggregation. Importantly, this compound is selective for PAR4 and does not activate PAR1 or PAR2.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the peptide's activity. The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years) and protected from moisture. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. For stock solutions prepared in water, it is advisable to filter-sterilize the solution before use.
Q3: In what solvents can I dissolve this compound?
This compound is soluble in water and DMSO. For aqueous stock solutions, solubility is reported to be up to 2 mg/ml. Higher concentrations can be achieved in DMSO. Sonication can be used to aid dissolution.
Troubleshooting Guide: Low or No Response to this compound
A diminished or absent response to this compound in your in vitro experiments can be due to a variety of factors. This guide provides a systematic approach to troubleshooting these issues.
Potential Cause 1: Peptide Integrity and Activity
| Question | Possible Explanation | Recommended Action |
| Is the peptide properly stored and handled? | Improper storage (e.g., at room temperature, exposure to moisture) or multiple freeze-thaw cycles can lead to peptide degradation. | Ensure the lyophilized peptide and reconstituted solutions are stored at the recommended temperatures (-20°C or -80°C). Aliquot stock solutions to minimize freeze-thaw cycles. |
| Has the peptide solution been prepared correctly? | Incorrect solvent or incomplete dissolution can result in a lower effective concentration. | Confirm the solubility of this compound in your chosen solvent. Use sonication if necessary to ensure complete dissolution. Prepare fresh working solutions from a properly stored stock solution for each experiment. |
| Is the peptide concentration appropriate for the assay? | The effective concentration of this compound can vary significantly between cell types and assays. | Review the literature for the typical EC50 values in your experimental system (see Table 1). Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. |
Potential Cause 2: Experimental System and Cell Health
| Question | Possible Explanation | Recommended Action |
| Are the cells expressing sufficient levels of PAR4? | Low or absent PAR4 expression on the cell surface will result in a weak or no response. PAR4 expression can vary between cell lines and can be influenced by culture conditions. | Confirm PAR4 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to have robust PAR4 expression or transiently transfecting your cells with a PAR4 expression vector. |
| Are the cells healthy and in the optimal growth phase? | Cells that are stressed, senescent, or overly confluent may exhibit altered receptor expression and signaling capacity. | Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. Visually inspect cells for any signs of stress or contamination before starting the experiment. |
| Is the assay buffer or media compatible with the peptide and cells? | Components in the assay buffer or cell culture media could interfere with the peptide's activity or cell signaling. | Use a simple, buffered saline solution (e.g., PBS, HBSS) for acute stimulation experiments where possible. If using complex media, ensure it does not contain components that could degrade the peptide or interfere with G-protein signaling. |
Potential Cause 3: Assay-Specific Parameters
| Question | Possible Explanation | Recommended Action |
| Is the stimulation time sufficient to observe a response? | PAR4 activation kinetics can be slower compared to other receptors like PAR1, leading to a delayed but more sustained signal. | Perform a time-course experiment to determine the optimal stimulation time for your specific endpoint. |
| Is the downstream signaling readout sensitive enough? | The chosen assay may not be sensitive enough to detect subtle changes in signaling. | Ensure your detection method (e.g., calcium imaging, western blot for phosphorylated proteins, aggregation measurement) is validated and has a sufficient signal-to-noise ratio. Consider measuring a more proximal signaling event (e.g., calcium flux) to confirm receptor activation. |
Quantitative Data Summary
Table 1: Reported EC50 Values for this compound in Various In Vitro Assays
| Assay | System | Reported EC50 | Reference |
| Platelet Aggregation | Human Platelets | 15 µM | |
| Platelet Aggregation | Rat Platelets | 100 µM | |
| Calcium Signaling | COS cells transfected with human PAR4 | ~100 µM | |
| Relaxation of preconstricted tissue | Rat Aorta | 300-400 µM | |
| Contractile response | Rat Gastric Longitudinal Muscle | 300-400 µM |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing platelet aggregation in response to this compound.
Materials:
-
Freshly drawn human blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
This compound stock solution.
-
Platelet aggregometer.
-
Appropriate agonist and antagonist controls.
Methodology:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Adjust the platelet count of the PRP if necessary.
-
Pre-warm the PRP aliquots to 37°C.
-
Calibrate the platelet aggregometer with PRP (as 0% aggregation) and platelet-poor plasma (as 100% aggregation).
-
Add a baseline recording of the PRP for a few minutes.
-
Add the desired concentration of this compound to the PRP and record the change in light transmission over time, which corresponds to platelet aggregation.
-
Continue recording until a maximal aggregation response is observed or for a predetermined amount of time.
-
For antagonist studies, pre-incubate the PRP with the antagonist for a specified time before adding this compound.
Protocol 2: Calcium Mobilization Assay in Cultured Cells
This protocol outlines a general procedure for measuring intracellular calcium changes in response to this compound in adherent cell lines.
Materials:
-
Adherent cells expressing PAR4 (e.g., transfected HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound stock solution.
-
Fluorescence plate reader or fluorescence microscope.
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate and grow to the desired confluency.
-
Prepare the calcium indicator loading solution by diluting the dye in HBSS. The addition of Pluronic F-127 can aid in dye loading.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the wells.
-
Measure the baseline fluorescence for a short period.
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Visualizations
Caption: Simplified PAR4 signaling cascade initiated by this compound.
Caption: A logical workflow for troubleshooting low response to this compound.
References
- 1. PAR-4 Agonist Peptide, amide TFA | TargetMol [targetmol.com]
- 2. AY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of AYPGKF-NH2 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the peptide AYPGKF-NH2 in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving AYPGKF-NH2, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of AYPGKF-NH2. | Peptide degradation by proteases in the cell culture medium, particularly if supplemented with serum. | 1. Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. 2. Heat-inactivate the serum before use to denature complement proteins and some proteases. 3. Reduce the serum concentration to the lowest level that maintains cell viability. 4. Use a serum-free or reduced-serum medium formulation if compatible with the cell line. 5. Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs. |
| High variability between experimental replicates. | Inconsistent handling and storage of the AYPGKF-NH2 stock solution, leading to variable degradation before addition to the culture. | 1. Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. 2. Store aliquots at -80°C for long-term stability. 3. Use low-protein-binding tubes to prevent loss of peptide due to surface adsorption. 4. Prepare fresh dilutions for each experiment from a frozen aliquot. |
| Complete loss of AYPGKF-NH2 activity over time. | Chemical instability of the peptide due to factors like pH, oxidation, or light exposure. | 1. Ensure the pH of the cell culture medium is stable and within the optimal range for the peptide (typically pH 7.2-7.4). 2. Protect the peptide stock solution and culture plates from light by using amber tubes and covering plates with foil. 3. Consider using a modified, more stable analog of the peptide if available. |
| Difficulty in quantifying the concentration of intact AYPGKF-NH2. | Inefficient extraction of the peptide from the complex cell culture medium for analysis. | 1. Optimize the protein precipitation step (e.g., with acetonitrile or ethanol) to efficiently remove larger proteins while keeping the peptide in the supernatant. 2. Use a suitable internal standard during LC-MS analysis for accurate quantification. 3. Consult a detailed protocol for peptide extraction and analysis from biological matrices. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of AYPGKF-NH2 degradation in cell culture?
A1: The primary cause of degradation is enzymatic activity from proteases present in the cell culture medium. These proteases can be secreted by the cells themselves or, more commonly, are introduced as components of animal-derived supplements like Fetal Bovine Serum (FBS).[1][2][3] Serine proteases are a major class of enzymes found in serum that can cleave peptides.[4][5]
Q2: How can I minimize proteolytic degradation of AYPGKF-NH2?
A2: Several strategies can be employed:
-
Use of Protease Inhibitors: Adding a commercially available, broad-spectrum protease inhibitor cocktail to your culture medium is a highly effective method.
-
Serum Heat-Inactivation: Heating serum at 56°C for 30 minutes can denature some heat-labile proteases.
-
Serum-Reduced or Serum-Free Media: If your cell line permits, using media with a lower serum concentration or a completely serum-free formulation will reduce the protease load.
-
Peptide Modification: For long-term or in vivo studies, consider using a chemically modified version of the peptide (e.g., with D-amino acids or terminal modifications) to enhance stability.
Q3: What is the expected half-life of AYPGKF-NH2 in standard cell culture medium?
A3: The exact half-life can vary significantly depending on the cell type, cell density, serum concentration, and specific media formulation. Peptides in serum-containing media can have half-lives ranging from minutes to hours. It is recommended to perform a stability assay under your specific experimental conditions to determine the degradation rate.
Q4: How should I properly store and handle AYPGKF-NH2 to ensure its stability?
A4: For optimal stability, lyophilized AYPGKF-NH2 should be stored at -20°C or -80°C. Once reconstituted (e.g., in sterile water or a buffer), it is crucial to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.
Q5: Can the degradation of AYPGKF-NH2 be monitored experimentally?
A5: Yes, the concentration of intact AYPGKF-NH2 in cell culture supernatant can be quantified over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the determination of the peptide's degradation rate and half-life.
Quantitative Data Summary
The following tables present hypothetical data from a representative experiment designed to assess the stability of AYPGKF-NH2 in cell culture medium and the effectiveness of a protease inhibitor cocktail.
Table 1: Stability of AYPGKF-NH2 in Cell Culture Medium (10% FBS) at 37°C
| Time (hours) | AYPGKF-NH2 Remaining (%) |
| 0 | 100 |
| 1 | 85 |
| 2 | 68 |
| 4 | 45 |
| 8 | 20 |
| 24 | < 5 |
Table 2: Effect of Protease Inhibitor Cocktail on AYPGKF-NH2 Stability in Cell Culture Medium (10% FBS) at 37°C
| Time (hours) | AYPGKF-NH2 Remaining (%) (Without Inhibitor) | AYPGKF-NH2 Remaining (%) (With Inhibitor) |
| 0 | 100 | 100 |
| 8 | 20 | 92 |
| 24 | < 5 | 78 |
| 48 | Not Detected | 55 |
Experimental Protocols
Protocol 1: AYPGKF-NH2 Stability Assay in Cell Culture Medium using HPLC
This protocol outlines a method to determine the degradation rate of AYPGKF-NH2 in your specific cell culture conditions.
Materials:
-
AYPGKF-NH2 peptide
-
Cell culture medium (with and without serum/supplements)
-
Cells of interest
-
Protease inhibitor cocktail (optional)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% TFA
-
HPLC system with a C18 column
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare Peptide Solution: Prepare a stock solution of AYPGKF-NH2 in an appropriate solvent (e.g., sterile water) at a concentration of 1 mM.
-
Cell Seeding: Seed your cells in a multi-well plate at your desired density and allow them to adhere overnight.
-
Initiate Experiment:
-
Spike the cell culture medium with AYPGKF-NH2 to a final concentration of 10 µM. Include wells with and without cells to assess both enzymatic and chemical degradation.
-
If testing inhibitors, add the protease inhibitor cocktail to the designated wells at the manufacturer's recommended concentration.
-
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect 100 µL of the cell culture supernatant from each well.
-
Protein Precipitation:
-
To each 100 µL supernatant sample, add 200 µL of ice-cold ACN with 0.1% TFA.
-
Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate proteins.
-
-
Sample Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a standard volume (e.g., 20 µL) onto the HPLC system.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to elute the peptide.
-
Monitor the absorbance at 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact AYPGKF-NH2 based on the retention time of a freshly prepared standard.
-
Calculate the peak area at each time point and normalize it to the peak area at time 0 to determine the percentage of remaining peptide.
-
Visualizations
Signaling Pathway of PAR4 Activation by AYPGKF-NH2
Caption: PAR4 signaling cascade initiated by AYPGKF-NH2.
Experimental Workflow for AYPGKF-NH2 Stability Assay
References
- 1. Inhibitor Mediated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein synthesis in vitro by procollagen-derived fragments is associated with changes in protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: PAR-4 Activation by Thrombin vs. AYPGKF-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the activation of Protease-Activated Receptor 4 (PAR-4) by its physiological agonist, thrombin, versus the synthetic peptide agonist, AYPGKF-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of PAR-4 activation by thrombin versus AYPGKF-NH2?
A1: The primary difference lies in their mode of action. Thrombin, a serine protease, activates PAR-4 by cleaving the N-terminal exodomain of the receptor at a specific site (Arg47/Gly48).[1][2] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[3][4][5] In contrast, AYPGKF-NH2 is a synthetic peptide that mimics this tethered ligand. It directly binds to and activates PAR-4 without the need for proteolytic cleavage, serving as an exogenous agonist.
Q2: Why do I observe different signaling kinetics between thrombin and AYPGKF-NH2 in my calcium mobilization assays?
A2: The distinct kinetics are expected. Thrombin-mediated PAR-4 activation is generally slower and more sustained compared to the rapid and transient signal often seen with PAR-1 activation. This is partly due to the lower affinity of thrombin for PAR-4 compared to PAR-1. AYPGKF-NH2, as a direct agonist, can elicit a more immediate response, but the overall signal profile can still differ from thrombin. Thrombin's interaction with other platelet receptors, like GPIbα, and its enzymatic nature contribute to a more complex and prolonged signaling cascade.
Q3: Can AYPGKF-NH2 fully replicate the physiological effects of thrombin on platelets?
A3: Not entirely. While AYPGKF-NH2 is a valuable tool to specifically probe PAR-4 function, it may not reproduce the full spectrum of thrombin's effects. Thrombin activates both PAR-1 and PAR-4 on human platelets, leading to a coordinated response where PAR-1 initiates a rapid signal and PAR-4 sustains it. Furthermore, thrombin's interaction with other platelet surface molecules can influence signaling. Therefore, while AYPGKF-NH2 is excellent for isolating PAR-4-specific pathways, results should be interpreted in the context of the more complex physiological activation by thrombin.
Q4: Are there species-specific differences in the potency of AYPGKF-NH2?
A4: Yes, it's important to be aware of species differences. The commonly used AYPGKF-NH2 sequence is more closely related to the mouse PAR-4 tethered ligand. The human PAR-4 tethered ligand sequence is GYPGQV-NH2. While AYPGKF-NH2 does activate human PAR-4, the potency can differ. For instance, GYPGQV-NH2 is reported to be about 50% as potent as GYPGKF-NH2 in human platelet aggregation.
Troubleshooting Guides
Issue 1: Low or No Platelet Aggregation with AYPGKF-NH2
Possible Causes & Solutions:
-
Peptide Quality/Concentration:
-
Verify Peptide Integrity: Ensure the AYPGKF-NH2 peptide has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.
-
Confirm Concentration: Use a spectrophotometer or other quantitative method to verify the peptide concentration. The EC50 for AYPGKF-NH2-induced platelet aggregation is in the micromolar range (e.g., 15 µM).
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific platelet preparation and experimental conditions.
-
-
Platelet Preparation:
-
Platelet Viability: Ensure platelets are fresh and handled gently to prevent premature activation.
-
Washed Platelets vs. Platelet-Rich Plasma (PRP): The response can vary between washed platelets and PRP. If using washed platelets, ensure the washing procedure does not damage the platelets.
-
-
Calcium Signaling Defect: Platelet aggregation downstream of PAR-4 is dependent on calcium signaling.
-
Troubleshoot Calcium Mobilization: If possible, perform a calcium mobilization assay to confirm that AYPGKF-NH2 is inducing an intracellular calcium increase. A peptide that fails to activate calcium signaling will not cause platelet aggregation.
-
Issue 2: Unexpected Results in Downstream Signaling Assays (e.g., MAPK activation)
Possible Causes & Solutions:
-
Biased Agonism: AYPGKF-NH2 and its analogs can exhibit biased agonism, meaning they may preferentially activate one signaling pathway over another (e.g., Gαq/11-mediated calcium signaling vs. β-arrestin recruitment).
-
Characterize Multiple Pathways: If you are studying a specific downstream pathway, it is crucial to also measure other key signaling events (e.g., calcium mobilization, β-arrestin recruitment) to get a complete picture of the peptide's activity. Peptides that are poor activators of calcium signaling may not trigger MAPK activation.
-
-
Cell System:
-
Receptor Expression Levels: In transfected cell lines, ensure stable and appropriate expression levels of PAR-4.
-
Endogenous Receptors: Be aware of endogenous PARs in your cell line that might interfere with your results.
-
Issue 3: Discrepancies Between Thrombin and AYPGKF-NH2 Results
Possible Causes & Solutions:
-
PAR-1 Co-activation by Thrombin: At lower concentrations, thrombin preferentially activates PAR-1, which can synergize with PAR-4 signaling.
-
Use PAR-1 Inhibitors: To isolate thrombin's effect on PAR-4, use a specific PAR-1 antagonist (e.g., vorapaxar) or desensitize PAR-1 with a specific PAR-1 activating peptide (e.g., SFLLRN) prior to thrombin stimulation.
-
-
Thrombin Exosite Interactions: Thrombin possesses exosites that interact with other molecules on the platelet surface, such as GPIbα, which can modulate its activity. AYPGKF-NH2 lacks these interactions.
-
Acknowledge Inherent Differences: Recognize that AYPGKF-NH2 provides a cleaner but potentially less physiologically complete picture of PAR-4 activation.
-
Quantitative Data Summary
Table 1: Agonist Potency for PAR-4 Activation
| Agonist | Assay | Species/System | EC50 / IC50 | Reference |
|---|---|---|---|---|
| AYPGKF-NH2 | Platelet Aggregation | In vitro | 15 µM | |
| AYPGKF-NH2 | Calcium Mobilization | Mouse Platelets | 392 µM | |
| Thrombin | Calcium Influx (PAR-4) | Human Platelets | ≥125 nM | |
| BMS-986120 (Antagonist) | Platelet Activation (γ-thrombin induced) | Human Platelet Rich Plasma | <10 nM |
| YD-3 (Antagonist) | Platelet Aggregation (PAR-4-AP induced) | Human Platelets | 0.13 µM | |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Preparation:
-
For adherent cells (e.g., HEK293 expressing PAR-4), seed them in a 96-well plate to achieve optimal confluence on the day of the assay.
-
For platelets, prepare washed platelets or platelet-rich plasma from fresh blood.
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., HEPES-Tyrode's buffer) for a specified time (e.g., 1 hour) at 37°C.
-
-
Washing:
-
Gently wash the cells multiple times with the buffer to remove extracellular dye.
-
-
Agonist Stimulation:
-
Place the plate in a fluorometer or plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Add AYPGKF-NH2 or thrombin at the desired concentration.
-
-
Data Acquisition:
-
Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence or the area under the curve to quantify the calcium response.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Platelet Preparation:
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Prepare platelet-rich plasma (PRP) by centrifuging fresh whole blood at a low speed.
-
Adjust the platelet count to a standardized concentration with platelet-poor plasma (PPP).
-
-
Instrumentation:
-
Pre-warm the aggregometer cuvettes to 37°C.
-
-
Assay Procedure:
-
Pipette PRP into the cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the agonist (AYPGKF-NH2 or thrombin) to the PRP.
-
-
Data Recording:
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Analysis:
-
Determine the maximal percentage of aggregation and the slope of the aggregation curve.
-
Visualizations
Caption: Mechanisms of PAR-4 Activation.
Caption: Key PAR-4 Downstream Signaling Pathways.
Caption: Troubleshooting Platelet Aggregation.
References
- 1. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
Species-specific potency of AYPGKF-NH2 (human vs mouse)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR4 agonist peptide, AYPGKF-NH2. The content focuses on the species-specific differences in potency between human and mouse systems.
Frequently Asked Questions (FAQs)
Q1: What is AYPGKF-NH2 and what is its primary target?
A1: AYPGKF-NH2 is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 4 (PAR4).[1][2] It is commonly used in research to study PAR4 signaling and function, particularly in platelets.[1]
Q2: Why am I observing different potencies of AYPGKF-NH2 in my human and mouse platelet experiments?
A2: You are likely observing species-specific differences due to variations in the PAR4 receptor between humans and mice. The tethered ligand sequence, which is exposed upon receptor cleavage and initiates signaling, differs between the two species. The human PAR4 tethered ligand is GYPGQV, while the mouse Par4 tethered ligand is GYPGKF.[3][4] The widely used agonist AYPGKF-NH2 more closely resembles the mouse tethered ligand sequence.
Q3: How significant is the difference in potency?
A3: The potency of AYPGKF-NH2 is generally higher in mouse platelets compared to human platelets. For instance, in mouse platelets, EC50 values for P-selectin expression and αIIbβ3 integrin activation have been reported to be in the range of 144-180 μM. In human platelets, while AYPGKF-NH2 does induce aggregation and thromboxane production, higher concentrations are often required, and its potency relative to the endogenous human PAR4 activating peptide (GYPGQV-NH2) is different. One study noted that GYPGQV-NH2 is approximately 50% as potent as GYPGKF-NH2 in inducing human platelet aggregation.
Troubleshooting Guide
Issue: Low or no response to AYPGKF-NH2 in human platelet aggregation assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Human PAR4 may require higher concentrations of AYPGKF-NH2 for full activation compared to mouse Par4. Perform a dose-response curve to determine the optimal concentration for your specific assay. Concentrations up to 1 mM have been used for maximal thromboxane production in human platelets. |
| Peptide Degradation | Ensure the peptide has been stored correctly at -20°C and is freshly prepared in an appropriate solvent like water before use. |
| Platelet Preparation | The method of platelet preparation (e.g., washed platelets, platelet-rich plasma) can influence responsiveness. Ensure your protocol for human platelet isolation and washing is optimized and consistent. |
| Receptor Desensitization | Prolonged exposure to low concentrations of the agonist can lead to receptor desensitization. Ensure that the addition of AYPGKF-NH2 initiates the measurement promptly. |
| Genetic Variants of Human PAR4 | A common single nucleotide polymorphism in human PAR4 (Ala120Thr) can affect receptor reactivity, with the Thr120 variant showing increased activity. Consider the genetic background of your human platelet donors if inconsistent results are observed. |
Issue: Unexpectedly high response in mouse platelet assays.
| Possible Cause | Explanation & Solution |
| High Affinity of AYPGKF-NH2 for Mouse PAR4 | As AYPGKF-NH2 closely mimics the mouse Par4 tethered ligand, a strong response is expected. If the response is saturating or difficult to resolve, consider using a lower concentration range in your dose-response experiments. |
| Cofactor Involvement in Mouse Platelets | Mouse platelets express Par3, which acts as a cofactor for Par4, potentially enhancing the signaling response to thrombin and its mimics. This is a key difference from human platelets which express PAR1 and PAR4. |
Data Presentation
Table 1: Species-Specific Potency of AYPGKF-NH2 on Platelet Activation
| Species | Assay | Endpoint | EC50 (μM) | Reference |
| Mouse (Wild-Type) | Flow Cytometry | P-selectin Expression | 180 | |
| Mouse (Wild-Type) | Flow Cytometry | αIIbβ3 Integrin Activation | 144 | |
| Human | Platelet Aggregation | In vitro aggregation | ~15 | |
| Human | Thromboxane Production | Thromboxane B2 levels | Requires ~1000 µM for maximal response |
Note: EC50 values can vary depending on experimental conditions, such as platelet preparation and specific assay protocols.
Experimental Protocols
1. Mouse Platelet Preparation and Flow Cytometry for PAR4 Activation
This protocol is adapted from studies investigating PAR4 function in mice.
-
Blood Collection: Collect blood from anesthetized mice via cardiac puncture into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.
-
Platelet Stimulation: Add varying concentrations of AYPGKF-NH2 (e.g., 50 to 1600 μM) to the PRP and incubate at room temperature.
-
Antibody Staining: Add fluorescently labeled antibodies specific for activated αIIbβ3 integrin (e.g., JON/A-PE) and P-selectin (e.g., anti-CD62P-FITC) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of platelets positive for activated αIIbβ3 and P-selectin.
2. Human Platelet Aggregation Assay
This protocol is a general guide based on standard platelet aggregation methods.
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma.
-
Aggregation Monitoring: Place the PRP in an aggregometer cuvette with a stir bar at 37°C. Add AYPGKF-NH2 to initiate aggregation and monitor the change in light transmittance for a defined period (e.g., 10 minutes).
Visualizations
Caption: General PAR4 signaling pathway activated by AYPGKF-NH2.
Caption: Comparative experimental workflows for human and mouse platelets.
Caption: Logical relationship of AYPGKF-NH2 potency and PAR4 sequence.
References
Optimizing AYPGKF-NH2 incubation time for maximal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of AYPGKF-NH2 for a maximal response in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AYPGKF-NH2 and what is its primary mechanism of action?
A1: AYPGKF-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 4 (PAR4).[1][2] PARs are a family of G-protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminus.[3][4] This cleavage reveals a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[3] AYPGKF-NH2 mimics this tethered ligand, activating PAR4 without the need for proteolytic cleavage. PAR4 activation primarily couples to Gq/11 and G12/13 proteins, leading to downstream signaling cascades.
Q2: Why is optimizing the incubation time for AYPGKF-NH2 crucial?
A2: The optimal incubation time is critical for achieving a maximal and reproducible response. Insufficient incubation may lead to an underestimation of the peptide's efficacy, while prolonged incubation could lead to receptor desensitization, internalization, or secondary effects that confound results. The ideal time point captures the peak of the specific signaling event being measured (e.g., calcium mobilization, platelet aggregation). This timing is highly dependent on the cell type and the specific downstream signaling pathway being investigated.
Q3: What is the typical kinetic profile of PAR4 activation by AYPGKF-NH2?
A3: Compared to PAR1, PAR4 activation is known to induce a slower but more sustained signal. This results in a prolonged response, which is important for later-phase events like the stable formation of a thrombus in platelets. For instance, PAR4 activation leads to a slower, more sustained increase in intracellular calcium compared to the rapid, transient signal from PAR1. Therefore, the "maximal response" may not be an immediate peak but rather a sustained plateau.
Q4: What are typical concentrations of AYPGKF-NH2 used in experiments?
A4: The effective concentration of AYPGKF-NH2 can vary significantly depending on the assay. For in vitro platelet aggregation, the EC50 (the concentration that elicits a half-maximal response) is approximately 15 µM. Full platelet aggregation is often observed at concentrations around 100 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Response | 1. Suboptimal Incubation Time: The selected time point may have missed the peak response. 2. Peptide Degradation: Improper storage or handling may have degraded the peptide. 3. Low Receptor Expression: The cell line used may not express sufficient levels of PAR4. 4. Incorrect Peptide Concentration: The concentration used may be too low to elicit a response. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 5, 15, 30, 60, 90, 120 minutes) to identify the optimal duration. 2. Ensure Proper Handling: Store AYPGKF-NH2 at -20°C. Prepare fresh solutions in an appropriate solvent like water. 3. Verify PAR4 Expression: Confirm PAR4 expression in your cell line using techniques like Western Blot, qPCR, or flow cytometry. 4. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 1 µM to 200 µM) to find the optimal dose. |
| High Variability Between Replicates | 1. Inconsistent Timing: Minor variations in the timing of peptide addition or signal reading can cause variability. 2. Cell Health/Density: Inconsistent cell numbers or poor cell viability across wells. 3. Reagent Preparation: Inconsistent dilution of the peptide or other reagents. | 1. Use a Multichannel Pipette: For simultaneous addition of the peptide to multiple wells. Automate reading where possible. 2. Standardize Cell Seeding: Ensure a uniform cell density and check for viability before starting the experiment. 3. Prepare Master Mixes: Make a master mix of the peptide solution to add to all relevant wells, ensuring consistency. |
| Response Declines at Later Time Points | 1. Receptor Desensitization/Internalization: Prolonged agonist exposure can lead to the receptor being phosphorylated and internalized, shutting off the signal. 2. Substrate Depletion: In enzymatic assays, the substrate may be depleted over time. 3. Cell Death: Long incubation periods with certain reagents can induce cytotoxicity. | 1. Select an Earlier Time Point: Based on your time-course experiment, choose the time point that gives a robust and stable signal before the decline begins. 2. Monitor Substrate Levels: Ensure that the substrate is not a limiting factor in your assay. 3. Perform a Viability Assay: Check for cell toxicity at the later time points. |
Experimental Protocols & Data
Protocol: Time-Course Experiment for Optimal Incubation Time
This protocol describes a general method to determine the optimal incubation time of AYPGKF-NH2 for a maximal response in a cell-based calcium mobilization assay using a fluorescent plate reader.
1. Cell Preparation:
- Seed cells (e.g., HEK293 cells stably expressing PAR4, or a megakaryoblastic cell line like MEG-01) in a 96-well clear-bottom black plate at an appropriate density.
- Culture overnight to allow for adherence.
- On the day of the experiment, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
- Wash cells gently with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
2. Agonist Preparation:
- Prepare a stock solution of AYPGKF-NH2 in water.
- Dilute the stock solution in the assay buffer to a working concentration that is 2X the final desired concentration (e.g., 200 µM for a final concentration of 100 µM). This concentration should be determined from a prior dose-response experiment.
3. Time-Course Measurement:
- Place the 96-well plate in a fluorescent plate reader capable of kinetic reads at 37°C.
- Set the reader to measure fluorescence (e.g., Ex/Em ~485/525 nm for Fluo-4) every 30 seconds for a total period of up to 30-60 minutes.
- Establish a baseline reading for 2-5 minutes.
- Using a multichannel pipette, add an equal volume of the 2X AYPGKF-NH2 solution to the wells.
- Continue reading the fluorescence kinetically. The time of maximal response is the point at which the fluorescence signal reaches its peak or a stable plateau.
Sample Data Table
The table below summarizes hypothetical results from a time-course experiment measuring intracellular calcium levels.
| Incubation Time (minutes) | Mean Fluorescence Intensity (RFU) | % of Maximal Response |
| 0 (Baseline) | 1500 | 0% |
| 5 | 8500 | 70% |
| 10 | 10500 | 90% |
| 15 | 11500 | 99% |
| 20 | 11600 | 100% |
| 30 | 11200 | 97% |
| 45 | 10100 | 87% |
| 60 | 9200 | 79% |
Based on this data, the optimal incubation time to achieve a maximal response is approximately 20 minutes.
Visualizations
PAR4 Signaling Pathway
Caption: Simplified PAR4 signaling pathway initiated by AYPGKF-NH2.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for determining optimal peptide incubation time.
References
Buffers and media compatible with Par-4-AP;AY-NH2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR4 agonist peptide, Par-4-AP;AY-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as AYPGKF-NH2, is a selective synthetic peptide agonist for the Proteinase-Activated Receptor 4 (PAR4).[1][2][3] It is primarily used in research to activate PAR4 and study its downstream signaling pathways, particularly in the context of platelet aggregation and inflammation.[2][3] It allows for the specific activation of PAR4 without the need for enzymatic cleavage by proteases like thrombin.
Q2: How should I reconstitute and store this compound?
For optimal stability, this compound should be stored at -20°C or -80°C as a lyophilized powder. For reconstitution, sterile, distilled water is a suitable solvent. Alternatively, DMSO can be used to prepare a concentrated stock solution. It is recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. If using a water-based stock solution for cell-based assays, it is advisable to filter-sterilize the working solution through a 0.22 µm filter before use.
Q3: What is the typical working concentration for this compound in in-vitro experiments?
The optimal working concentration of this compound can vary depending on the specific assay and cell type. For in-vitro platelet aggregation assays, concentrations typically range from 50 µM to 1000 µM. The EC50 for platelet aggregation has been reported to be approximately 15 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound specific for PAR4?
Yes, this compound is a selective agonist for PAR4 and has been shown to have no significant effect on PAR1 or PAR2.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sequence | Ala-Tyr-Pro-Gly-Lys-Phe-NH2 | |
| Molecular Weight | ~680.8 g/mol | |
| EC50 (Platelet Aggregation) | ~15 µM | |
| Typical Working Concentration (Platelet Aggregation) | 50 - 1000 µM | |
| Solubility in Water | Soluble to 2 mg/mL | |
| Solubility in DMSO | ≥ 250 mg/mL | |
| Storage (Lyophilized) | -20°C or -80°C | |
| Storage (Reconstituted) | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
Detailed Methodology: Platelet Aggregation Assay
This protocol describes the preparation of washed platelets and subsequent aggregation analysis upon stimulation with this compound.
Materials:
-
Whole blood from healthy donors
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Acid-Citrate-Dextrose (ACD) solution (39 mM citric acid, 75 mM sodium citrate, 135 mM dextrose, pH 7.4)
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Tyrode's buffer (134 mM NaCl, 12 mM NaHCO₃, 2.9 mM KCl, 0.34 mM Na₂HPO₄, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)
-
Prostaglandin E1 (PGE1)
-
Apyrase
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Bovine Serum Albumin (BSA)
-
This compound
Procedure:
-
Blood Collection: Collect whole blood into tubes containing ACD anticoagulant (1 volume of ACD for 6 volumes of blood). Mix gently by inversion.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off. Carefully collect the upper platelet-rich plasma layer.
-
Platelet Washing:
-
Add PGE1 (1 µM final concentration) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at 800 x g for 15-20 minutes at room temperature.
-
Discard the supernatant and gently rinse the platelet pellet with Tyrode's buffer.
-
Resuspend the pellet in Tyrode's buffer containing 5 mM glucose, 3 mg/mL BSA, and 0.2 U/mL apyrase.
-
-
Platelet Count Adjustment: Count the platelets using a hemocytometer or an automated cell counter and adjust the concentration to 1-3 x 10⁸ platelets/mL with Tyrode's buffer.
-
Platelet Aggregation:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add the platelet suspension to an aggregometer cuvette with a stir bar.
-
Add this compound at the desired final concentration and record the change in light transmittance over time.
-
Detailed Methodology: Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization in a cell line (e.g., HEK293 cells) expressing PAR4 in response to this compound.
Materials:
-
HEK293 cells stably expressing human PAR4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional)
-
Probenecid (optional)
-
This compound
Procedure:
-
Cell Seeding: Seed the PAR4-expressing HEK293 cells in a 96-well or 384-well black, clear-bottom plate and culture overnight to reach 80-100% confluency.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be added to aid in dye solubilization. Probenecid can be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Cell Washing (if required): Depending on the specific Fluo-4 kit, a wash step with HBSS may be necessary to remove extracellular dye. Some kits are "no-wash" formulations.
-
Calcium Measurement:
-
Prepare a solution of this compound in HBSS at the desired concentration.
-
Place the cell plate in a fluorescence plate reader capable of kinetic reads with excitation at ~490 nm and emission at ~525 nm.
-
Record a baseline fluorescence reading for a short period.
-
Inject the this compound solution into the wells and continue to record the fluorescence intensity over time to measure the calcium influx.
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Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peptide precipitation upon reconstitution or dilution in aqueous buffer. | The peptide may have low solubility in aqueous solutions at high concentrations. The pH of the buffer might be close to the isoelectric point of the peptide. | Reconstitute the peptide in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing. Ensure the pH of the final buffer is at least one unit away from the peptide's isoelectric point. Consider using a buffer with a different salt composition or ionic strength. |
| Low or no response in platelet aggregation assay. | Platelets may have been activated during preparation. The concentration of this compound may be too low. The peptide may have degraded due to improper storage or handling. | Handle platelets gently, avoid vigorous pipetting, and use PGE1 during the washing steps. Perform a dose-response curve to determine the optimal agonist concentration. Ensure the peptide has been stored correctly and use freshly prepared solutions. |
| High background or no signal in calcium flux assay. | Incomplete removal of extracellular dye. Cells are not healthy or have low receptor expression. The concentration of this compound is not optimal. The calcium indicator dye is not loaded properly. | If using a "wash" kit, ensure thorough but gentle washing. For "no-wash" kits, ensure the quencher is working correctly. Confirm cell viability and receptor expression. Optimize the agonist concentration. Verify the loading efficiency of the calcium dye. |
| Inconsistent results between experiments. | Variation in cell passage number or confluency. Inconsistent preparation of reagents or platelet suspensions. Differences in incubation times or temperatures. | Use cells within a consistent passage number range and seed them to achieve similar confluency. Prepare fresh reagents for each experiment. Standardize all incubation times and temperatures. |
| Unexpected desensitization of the receptor. | Prolonged exposure to the agonist. | In kinetic assays, measure the initial response. For endpoint assays, carefully optimize the incubation time with the agonist. |
Visualizations
Caption: PAR4 signaling pathway activated by this compound.
Caption: Experimental workflow for a platelet aggregation assay.
Caption: Experimental workflow for a calcium flux assay.
References
Technical Support Center: AYPGKF-NH2 Dose-Response Interpretation
Welcome to the technical support center for researchers utilizing the PAR4 agonist, AYPGKF-NH2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected dose-response curves, particularly biphasic (or hormetic) responses, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AYPGKF-NH2 and its primary mechanism of action?
AYPGKF-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor (GPCR) that is endogenously activated by proteases like thrombin.[3][4] AYPGKF-NH2 mimics the receptor's "tethered ligand," allowing for direct activation of PAR4 without proteolytic cleavage. Its primary signaling pathway involves coupling to Gαq/11, which leads to phosphoinositide hydrolysis and a subsequent increase in intracellular calcium. It can also trigger β-arrestin recruitment and activate the mitogen-activated protein kinase (MAPK) pathway.
Q2: What is a biphasic dose-response curve?
A biphasic dose-response, often referred to as hormesis, is a phenomenon where a substance elicits opposite effects at low versus high concentrations. Typically, this involves a stimulatory or beneficial effect at low doses, which is then reversed, leading to an inhibitory or toxic effect as the concentration increases. This contrasts with a monotonic dose-response, where the effect continuously increases with the dose until it reaches a plateau.
Q3: I am observing a biphasic effect with AYPGKF-NH2 (stimulation at low doses, inhibition at high doses). What are the potential biological causes?
Observing a biphasic response to a specific agonist like AYPGKF-NH2 can be complex, but it often points to intricate cellular signaling mechanisms. Several plausible biological explanations exist, which are summarized in the table below.
| Potential Mechanism | Description |
| Biased Agonism | AYPGKF-NH2 may preferentially activate different signaling pathways at varying concentrations. For example, low concentrations might favor the Gαq/11-calcium pathway (promoting a specific response), while higher concentrations could predominantly engage β-arrestin-mediated pathways that lead to receptor desensitization or initiate opposing cellular signals. |
| Receptor Desensitization | High concentrations of an agonist can lead to rapid phosphorylation of the GPCR, followed by β-arrestin binding. This uncouples the receptor from its G-protein and can lead to its internalization, effectively reducing the number of available receptors on the cell surface and diminishing the cellular response. |
| Off-Target Effects | While AYPGKF-NH2 is considered a selective PAR4 agonist, extremely high concentrations may lead to interactions with other receptors or cellular targets, producing unintended inhibitory effects that are not mediated by PAR4. |
| Activation of Opposing Pathways | PAR4 activation can trigger multiple downstream effectors. It's possible that low-level, transient signaling promotes a measured response (e.g., proliferation), whereas sustained, high-intensity signaling at higher agonist concentrations activates negative feedback loops or pro-apoptotic pathways. |
Q4: Could the observed biphasic response be an experimental artifact?
Yes, it is crucial to rule out experimental artifacts. Inconsistent results can stem from issues with reagent stability, cell culture conditions, or assay setup. Refer to the Troubleshooting Guide section for detailed steps on how to confirm the validity of your observations.
Visualizing PAR4 Signaling
To understand how a biphasic response might arise, it is helpful to visualize the primary signaling pathways activated by AYPGKF-NH2.
Caption: Simplified overview of PAR4 receptor signaling pathways.
Troubleshooting Guide
Issue 1: My dose-response curve for AYPGKF-NH2 is biphasic. How do I confirm this is a real biological effect and not an artifact?
A systematic approach is needed to validate your findings. Follow this workflow to ensure the observed effect is robust.
Caption: Logical workflow for troubleshooting a biphasic dose-response.
Issue 2: The biphasic curve is not consistently reproducible. What are the potential sources of experimental variability?
Reproducibility issues can often be traced to subtle variations in experimental setup.
| Source of Variability | Recommended Action |
| Peptide Preparation | AYPGKF-NH2 is soluble in water. Prepare fresh stock solutions for each experiment and dilute serially. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Use cells within a narrow passage number range. Ensure cell seeding density is consistent across all wells and experiments. Starve cells of serum for a consistent period before the experiment if appropriate for your assay. |
| Assay Timing | The kinetics of PAR4 signaling can be rapid (calcium) or delayed (gene expression). Ensure your assay endpoint is measured at a consistent and optimal time point post-treatment. |
| Data Analysis | A standard sigmoidal dose-response model will not fit biphasic data. Use a non-linear regression model specifically designed for hormetic curves (e.g., Brain-Cousens model). |
| Plate Edge Effects | Evaporation and temperature gradients can affect outer wells in microplates. Avoid using the outermost wells for experimental data or ensure proper plate sealing and incubation. |
Issue 3: How can I investigate the molecular mechanism behind a confirmed biphasic response?
Once you have confirmed the biphasic response is real, you can design experiments to dissect the underlying mechanism.
Caption: Model illustrating dose-dependent pathway selection.
-
Test for Biased Agonism: Measure the dose-response for multiple signaling outputs simultaneously.
-
G-protein signaling: Perform a calcium mobilization assay.
-
β-arrestin recruitment: Use a BRET or FRET-based assay.
-
If the EC50 for β-arrestin recruitment is significantly higher than for calcium mobilization, it could support a biased agonism model where high concentrations are needed to trigger the inhibitory/desensitizing pathway.
-
-
Investigate Receptor Desensitization: Pre-treat cells with a high, inhibitory concentration of AYPGKF-NH2 for a short period. Then, wash out the peptide and stimulate with a range of concentrations. A rightward shift in the dose-response curve would suggest receptor desensitization.
-
Use Pathway-Specific Inhibitors: To confirm which signaling arms are responsible for the stimulatory and inhibitory phases, use specific pharmacological inhibitors. For example, blocking PLC with U73122 should inhibit the Gαq/11-mediated response.
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the Gαq/11-mediated response to AYPGKF-NH2.
-
Methodology:
-
Cell Preparation: Seed PAR4-expressing cells (e.g., HEK293-PAR4, or primary cells like platelets) into a 96-well black, clear-bottom plate.
-
Dye Loading: The following day, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Peptide Dilution: Prepare a serial dilution of AYPGKF-NH2 in an appropriate assay buffer. A recommended range is from 100 pM to 300 µM to capture both phases of the response. Include a vehicle control and a positive control (e.g., thrombin or ionomycin).
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Inject the AYPGKF-NH2 dilutions and immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the AYPGKF-NH2 concentration. Fit the stimulatory and inhibitory phases of the data using a suitable non-linear regression model for biphasic responses.
-
Disclaimer: This information is for research guidance only. Researchers must determine the suitability of protocols for their specific applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paw Edema Assay with Par-4-AP;AY-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in paw edema assays utilizing the PAR-4 activating peptide, Par-4-AP;AY-NH2 (also commonly known as AYPGKF-NH2).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and sources of variability encountered during the this compound-induced paw edema assay.
Q1: What is this compound and how does it induce paw edema?
A: this compound is a selective synthetic peptide agonist for the Protease-Activated Receptor 4 (PAR-4).[1] PAR-4 is a G-protein coupled receptor that, upon activation, initiates intracellular signaling cascades involved in inflammation.[2][3][4] In the paw edema assay, local injection of this compound activates PAR-4 on various cells, including those of the vasculature and immune cells, leading to an acute inflammatory response characterized by increased vascular permeability, plasma extravasation, and subsequent swelling (edema).[5]
Q2: My paw edema measurements are highly variable between animals in the same group. What are the potential causes and solutions?
A: High inter-animal variability is a common challenge. Here are the primary factors and how to address them:
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Animal Characteristics:
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Age and Weight: The inflammatory response can be dependent on the age and weight of the animals.
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Solution: Use animals of a consistent age and within a narrow weight range for all experimental groups.
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Strain: Different rodent strains can exhibit varying sensitivities to inflammatory stimuli.
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Solution: Use a single, consistent strain of rat or mouse throughout your studies.
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Acclimatization: Insufficient acclimatization to the facility and handling can lead to stress, which can affect physiological responses.
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Solution: Allow animals to acclimate for at least one week prior to the experiment and handle them gently and consistently.
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-
-
Technical Inconsistencies:
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Injection Volume and Site: Even small variations in the injection volume or the precise anatomical location of the subplantar injection can significantly alter the resulting edema.
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Solution: Use a calibrated micropipette or a precision syringe for all injections. Ensure all personnel are trained to inject into the same location on the paw.
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Measurement Technique: Inconsistent placement of the paw in the plethysmometer or calipers will lead to variable readings.
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Solution: Mark the paw at the level of the lateral malleolus to ensure consistent immersion depth in the plethysmometer for every measurement. If using calipers, measure the paw thickness at the same anatomical point each time.
-
-
Q3: The onset and peak of the edema seem to vary between experiments. How can I standardize the timing of my measurements?
A: The kinetics of the inflammatory response to this compound are crucial. Published data suggests that paw edema induced by this peptide is rapid, with a peak response occurring around 1 hour after injection and persisting for 4 to 6 hours.
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Solution:
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Establish a strict and consistent timeline for measurements.
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Based on the known kinetics, it is recommended to take a baseline measurement immediately before injection (t=0) and then at regular intervals, with a focus on the 1-hour post-injection time point to capture the peak edema. Subsequent measurements at 2, 4, and 6 hours can provide a more complete picture of the response.
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Q4: I am not observing a significant edematous response, or the response is weaker than expected. What could be the issue?
A: A weak or absent response can be due to several factors:
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Peptide Integrity and Dose:
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Peptide Stability: Peptides can degrade if not stored or handled correctly.
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Solution: Store the this compound peptide according to the manufacturer's instructions, typically at -20°C or -80°C. Reconstitute the peptide in a suitable vehicle immediately before use and avoid repeated freeze-thaw cycles.
-
-
Dose: The dose of the agonist may be insufficient to elicit a robust response.
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Solution: Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and experimental conditions.
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-
-
Injection Technique:
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Subcutaneous vs. Intradermal Injection: An improper injection may lead to the peptide not reaching the target tissue effectively.
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Solution: Ensure a proper subplantar injection technique to deliver the agonist to the desired tissue compartment.
-
-
Q5: How can I minimize bias in my experimental measurements?
A: Blinding is a critical component of reducing experimental bias.
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Solution: The individual measuring the paw edema should be unaware of the treatment group assignments for each animal. This prevents any subconscious bias from influencing the measurements.
Data Presentation
Effective data presentation is crucial for interpreting the results of your paw edema assay. The following tables provide a template for organizing your quantitative data.
Table 1: Effect of this compound on Paw Volume Over Time
| Treatment Group | Dose | N | Paw Volume (mL) ± SEM |
| Time Post-Injection | |||
| 0 hr | |||
| Vehicle Control | - | 6 | 1.20 ± 0.05 |
| This compound | X µ g/paw | 6 | 1.21 ± 0.04 |
| Test Compound + this compound | Y mg/kg | 6 | 1.19 ± 0.05 |
*p < 0.05 compared to Vehicle Control #p < 0.05 compared to this compound
Table 2: Inhibition of Peak Paw Edema by a Test Compound
| Treatment Group | Dose | N | Peak Increase in Paw Volume (mL) ± SEM (at 1 hr) | % Inhibition of Edema |
| Vehicle Control | - | 6 | 0.05 ± 0.01 | - |
| This compound | X µ g/paw | 6 | 0.64 ± 0.07 | 0% |
| Test Compound + this compound | Y mg/kg | 6 | 0.21 ± 0.04# | 67.2% |
#p < 0.05 compared to this compound
Experimental Protocols
This section provides a detailed methodology for conducting the this compound-induced paw edema assay.
Materials:
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This compound (AYPGKF-NH2)
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Sterile, pyrogen-free saline
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Test compound and appropriate vehicle
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Male Wistar or Sprague-Dawley rats (180-220 g)
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Plethysmometer or digital calipers
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Micropipettes or precision syringes
Procedure:
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Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment, with free access to food and water.
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Animal Grouping: Randomly assign animals to experimental groups (n=6 per group is a common sample size).
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Group 1: Vehicle Control (receives saline injection in the paw)
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Group 2: this compound Control (receives this compound injection in the paw)
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Group 3: Test Compound Group (receives test compound at a specified dose and route of administration prior to this compound injection)
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Test Compound Administration: Administer the test compound or its vehicle at the appropriate time before the induction of edema. The timing will depend on the pharmacokinetic profile of the compound.
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Baseline Paw Volume Measurement: Just before the injection of the inflammatory agent, measure the volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading (V₀).
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Induction of Paw Edema: Inject 0.1 mL of this compound (at a predetermined optimal dose, dissolved in sterile saline) into the subplantar region of the right hind paw. The vehicle control group receives an injection of 0.1 mL of sterile saline.
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Paw Volume Measurement Post-Injection: Measure the paw volume at 1, 2, 4, and 6 hours after the this compound injection (Vₜ).
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Data Analysis:
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Calculate the increase in paw volume (edema) at each time point for each animal: Edema = Vₜ - V₀.
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Calculate the percentage inhibition of edema for the test compound group compared to the this compound control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
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Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.
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Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway involved in this compound-induced inflammation.
Caption: Experimental workflow for the this compound-induced paw edema assay.
Caption: Simplified PAR-4 signaling pathway in inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin receptor PAR4 drives canonical NLRP3 inflammasome signaling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteinase-activated receptor-4: evaluation of tethered ligand-derived peptides as probes for receptor function and as inflammatory agonists in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AYPGKF-NH2 Tachyphylaxis in Repeated Stimulation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering tachyphylaxis with the PAR4 agonist peptide AYPGKF-NH2 in repeated stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is AYPGKF-NH2 and why is it used in my experiments?
A1: AYPGKF-NH2 is a selective synthetic peptide agonist for Protease-Activated Receptor 4 (PAR4).[1] It mimics the tethered ligand that is exposed after proteolytic cleavage of the receptor's N-terminus by proteases like thrombin. Researchers use AYPGKF-NH2 to study PAR4 activation and downstream signaling in a controlled manner, independent of proteolytic cleavage. It is commonly used in studies involving platelet aggregation and inflammation.[2][3]
Q2: What is tachyphylaxis and why am I observing it with AYPGKF-NH2?
A2: Tachyphylaxis is a rapid decrease in the response to a drug or agonist after repeated administration. In the context of your experiments, repeated stimulation of PAR4 with AYPGKF-NH2 leads to a diminished cellular response. This phenomenon is a form of receptor desensitization, a protective mechanism to prevent overstimulation. While the desensitization of PAR4 is generally slower compared to other receptors like PAR1, it still occurs and is an important consideration in experimental design.[3]
Q3: What are the known mechanisms of PAR4 desensitization?
A3: PAR4 desensitization, while not as fully elucidated as for other PARs, is thought to involve several mechanisms common to G protein-coupled receptors (GPCRs):
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Receptor Phosphorylation: Agonist-bound receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).[4]
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β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder further G protein coupling, thus dampening the signal.
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Receptor Internalization: The PAR4-β-arrestin complex is targeted for internalization into endosomes via a clathrin-mediated pathway. This removes the receptors from the cell surface, making them unavailable for further stimulation. Studies have shown that approximately 45% of surface PAR4 can be internalized within 60 minutes of agonist stimulation.
Q4: How quickly does tachyphylaxis to AYPGKF-NH2 develop?
A4: The onset of tachyphylaxis can vary depending on the experimental system (cell type, receptor expression level) and the concentration of AYPGKF-NH2 used. Generally, a noticeable decrease in response can be observed after the first stimulation. In mouse platelets, preincubation with AYPGKF-NH2 for 30 minutes can significantly reduce the calcium response to a subsequent stimulation.
Troubleshooting Guide
Issue 1: Inconsistent or no tachyphylaxis observed.
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Question: I am repeatedly stimulating my cells with AYPGKF-NH2, but the response is not consistently decreasing. What could be wrong?
-
Answer:
-
Insufficient Agonist Concentration: Ensure you are using a concentration of AYPGKF-NH2 that is at or above the EC50 to induce a robust initial response and subsequent desensitization. The EC50 for AYPGKF-NH2 in platelet aggregation is approximately 15 µM, but higher concentrations may be needed for other responses.
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Inadequate Stimulation Time: The initial stimulation period may be too short to induce significant desensitization. PAR4 desensitization is slower than that of PAR1. Try increasing the duration of the first stimulation.
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Cell Health and Density: Unhealthy cells or inconsistent cell plating densities can lead to variable receptor expression and signaling capacity. Ensure your cells are healthy and plated at a consistent density for each experiment.
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Receptor Reserve: The cell line you are using might have a high level of spare receptors (receptor reserve), which can mask the effects of desensitization of a fraction of the receptor population.
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Washing Procedure: Inadequate washing between stimulations can leave residual AYPGKF-NH2, leading to continuous low-level stimulation and altered desensitization kinetics. Ensure a thorough but gentle washing protocol.
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Issue 2: The response to AYPGKF-NH2 diminishes too quickly.
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Question: My second stimulation with AYPGKF-NH2 shows a much lower response than expected, making it difficult to study the effects of my test compound. How can I mitigate this?
-
Answer:
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Lower Agonist Concentration: Using a very high concentration of AYPGKF-NH2 can lead to rapid and profound desensitization. Try using a concentration closer to the EC50 for your specific assay.
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Shorter Stimulation Time: Reduce the duration of the initial stimulation to induce a less complete desensitization.
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Allow for Resensitization: If your experimental design allows, introduce a recovery period (agonist-free medium) between stimulations to allow for some degree of receptor resensitization (recycling of receptors back to the cell surface). The kinetics of PAR4 resensitization are not well-defined, so this may require empirical optimization.
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Consider a Different Agonist: If available, a partial agonist for PAR4 might induce less desensitization than a full agonist like AYPGKF-NH2.
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Issue 3: High variability between replicate experiments.
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Question: I am seeing significant well-to-well or day-to-day variability in my tachyphylaxis experiments. What are the potential sources of this variability?
-
Answer:
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Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.
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Reagent Preparation: Prepare fresh dilutions of AYPGKF-NH2 for each experiment from a concentrated stock to avoid degradation.
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Temperature and Incubation Times: Precisely control temperature and incubation times for all steps of the assay, as these can significantly impact biological processes.
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Platelet Preparation (if applicable): If using platelets, ensure a standardized preparation protocol, as platelet activation state can vary between donors and preparations.
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Genetic Variation: Be aware that polymorphisms in the PAR4 gene (e.g., rs773902) can affect receptor function and desensitization, which could contribute to variability if using primary cells from different donors.
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Quantitative Data Summary
The following table summarizes key quantitative parameters related to AYPGKF-NH2 and PAR4.
| Parameter | Value | Cell Type/System | Reference |
| AYPGKF-NH2 EC50 (Platelet Aggregation) | ~15 µM | Rat Platelets | |
| PAR4 Internalization (60 min stimulation) | ~45% | HeLa cells expressing FLAG-PAR4 | |
| PAR4 Internalization Peak Colocalization with Early Endosomes | ~30 min | HeLa cells expressing FLAG-PAR4 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess Tachyphylaxis
This protocol outlines a general procedure for measuring intracellular calcium changes in response to repeated AYPGKF-NH2 stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
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Cells expressing PAR4 (e.g., HEK293 or CHO cells)
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AYPGKF-NH2
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Fluo-4 AM or other suitable calcium indicator dye
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Black, clear-bottom 96-well plates
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Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Procedure:
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Cell Plating: Seed cells into a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
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Dye Loading: a. Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. b. Remove the cell culture medium and add the Fluo-4 AM loading solution to each well. c. Incubate for 45-60 minutes at 37°C in the dark.
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Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of 100 µL of HBSS in each well.
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Baseline Reading: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). Record the baseline fluorescence for 1-2 minutes.
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First Stimulation: a. Prepare a 5X solution of AYPGKF-NH2 in HBSS. b. Use the instrument's injector to add 25 µL of the AYPGKF-NH2 solution to the wells while continuously recording the fluorescence. c. Continue recording for 3-5 minutes to capture the peak and subsequent plateau of the calcium response.
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Washing (for repeated stimulation): a. Carefully aspirate the medium from the wells. b. Gently wash the cells 3-4 times with warm HBSS to completely remove the agonist. c. Add 100 µL of fresh warm HBSS to each well.
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Second Stimulation: a. Allow the cells to rest for a defined period (e.g., 15-30 minutes). b. Record a new baseline fluorescence. c. Inject the same concentration of AYPGKF-NH2 as in the first stimulation and record the fluorescence response.
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Data Analysis: a. Measure the peak fluorescence response for both the first and second stimulations (subtracting the baseline). b. Calculate the percentage of the second response relative to the first response to quantify the degree of tachyphylaxis.
Protocol 2: Receptor Internalization Assay (ELISA-based)
This protocol provides a method to quantify the amount of PAR4 remaining on the cell surface after agonist stimulation.
Materials:
-
Cells expressing N-terminally tagged PAR4 (e.g., FLAG-PAR4)
-
AYPGKF-NH2
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Primary antibody against the tag (e.g., anti-FLAG antibody)
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HRP-conjugated secondary antibody
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TMB substrate
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Stop solution (e.g., 1 M H2SO4)
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Phosphate-Buffered Saline (PBS)
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Blocking buffer (e.g., PBS with 1% BSA)
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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96-well cell culture plates
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Microplate reader
Procedure:
-
Cell Plating: Seed cells expressing tagged PAR4 into a 96-well plate and grow to confluence.
-
Stimulation: a. Treat the cells with AYPGKF-NH2 at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. b. Include an unstimulated control (time 0).
-
Fixation: a. Wash the cells with ice-cold PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: a. Wash the cells with PBS. b. Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Incubate the cells with the primary antibody (e.g., anti-FLAG) diluted in blocking buffer for 1-2 hours at room temperature.
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Secondary Antibody Incubation: a. Wash the cells three times with wash buffer. b. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: a. Wash the cells five times with wash buffer. b. Add TMB substrate and incubate until a blue color develops. c. Stop the reaction by adding the stop solution.
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Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Normalize the absorbance values of the stimulated samples to the unstimulated control to determine the percentage of surface receptor remaining.
Visualizations
References
- 1. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
Impact of AYPGKF-NH2 on cell viability and cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR4 agonist peptide, AYPGKF-NH2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AYPGKF-NH2 and what is its primary biological activity?
AYPGKF-NH2 is a synthetic hexapeptide that acts as a selective agonist for the Proteinase-Activated Receptor 4 (PAR4).[1] Its primary and most well-documented biological activity is the stimulation of platelet aggregation in vitro, with an EC50 of approximately 15 µM.[1] It is widely used as a tool to probe PAR4 signaling pathways in various experimental systems, particularly in platelets and cultured cells.[1]
Q2: Is there established data on the cytotoxic effects of AYPGKF-NH2 on cancer cell lines?
Currently, there is a notable lack of publicly available studies that have specifically investigated the cytotoxic effects of AYPGKF-NH2 on cancer cell lines or other non-platelet cell types. The majority of research has focused on its role in platelet activation and aggregation. Therefore, standard cytotoxicity metrics such as IC50 values for specific cell lines have not been established for this peptide.
Q3: What are the known signaling pathways activated by AYPGKF-NH2?
As a PAR4 agonist, AYPGKF-NH2 initiates intracellular signaling cascades upon binding to the receptor. PAR4 activation is known to couple with G-protein subunits Gq and G12/13.[2] This leads to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the activation of RhoA pathways.[3] Additionally, PAR4 signaling can be mediated through β-arrestin pathways.
Troubleshooting Guides
Issue 1: Inconsistent or no cellular response to AYPGKF-NH2 in my cell-based assay.
-
Peptide Solubility and Storage:
-
Problem: The peptide may not be fully solubilized or may have degraded.
-
Solution: AYPGKF-NH2 is soluble in water. Prepare fresh solutions for each experiment using sterile, high-purity water or an appropriate buffer. Avoid repeated freeze-thaw cycles. Lyophilized peptides should be stored at -20°C, protected from light.
-
-
Cell Line Expression of PAR4:
-
Problem: The cell line you are using may not express PAR4 at sufficient levels to elicit a response.
-
Solution: Confirm PAR4 expression in your cell line of interest using techniques such as RT-PCR for mRNA expression or Western blot for protein expression.
-
-
Peptide Purity and Counter-ions:
-
Problem: Impurities or counter-ions from peptide synthesis (e.g., trifluoroacetic acid - TFA) can interfere with cellular assays.
-
Solution: Use a high-purity grade (≥95%) of the peptide. If you observe unexpected effects on cell proliferation or viability, consider obtaining a TFA-free version of the peptide or performing a salt exchange.
-
Issue 2: High background or variability in cell viability/cytotoxicity assays.
-
Endotoxin Contamination:
-
Problem: Bacterial endotoxins (lipopolysaccharides) can be present in peptide preparations and can cause non-specific immune responses and affect cell viability.
-
Solution: Use peptides that are certified to have low endotoxin levels, especially when working with immune cells or in assays sensitive to inflammatory responses.
-
-
Assay Conditions:
-
Problem: The concentration of the peptide, incubation time, and cell seeding density can all contribute to variability.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for AYPGKF-NH2 in your specific assay. Optimize incubation times and ensure consistent cell seeding densities across all wells.
-
Quantitative Data Summary
As direct cytotoxicity data for AYPGKF-NH2 is limited, the following table summarizes its known biological activities and characteristics.
| Parameter | Value/Description | Cell/System Type | Reference |
| Primary Target | Proteinase-Activated Receptor 4 (PAR4) | Various | |
| Biological Activity | Selective Agonist | N/A | |
| EC50 (Platelet Aggregation) | ~15 µM | Platelets | |
| Solubility | Soluble in water | N/A | |
| Storage | -20°C (lyophilized) | N/A |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using a Metabolic Assay (e.g., MTT/XTT)
This protocol provides a general framework for assessing the effect of AYPGKF-NH2 on the viability of adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Peptide Preparation: Prepare a stock solution of AYPGKF-NH2 in sterile water or a suitable buffer. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing different concentrations of AYPGKF-NH2. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Metabolic Assay: Add the metabolic reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Release Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-4 from the cell viability protocol above.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture and measuring the absorbance over time.
-
Lysis Control: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from the lysis control.
Visualizations
References
Validation & Comparative
A Comparative Guide to Protease-Activated Receptor Agonists: PAR4-AP (AY-NH2) versus SFLLRN-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the selective PAR4 agonist peptide, Par-4-AP (also known as AY-NH2 or AYPGKF-NH2), and the canonical PAR1 agonist, SFLLRN-NH2. We will delve into their mechanisms of action, comparative performance based on experimental data, and the detailed protocols used in these assessments.
Overview of Agonists
Protease-activated receptors (PARs) are a unique subclass of G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes, most notably thrombosis, inflammation, and vascular biology.[1] PAR1 and PAR4 are the primary thrombin receptors on human platelets.[2] While both contribute to platelet activation, they exhibit distinct signaling kinetics and functional outcomes.[1][3] This guide focuses on two synthetic peptides widely used to selectively probe the function of these receptors.
| Feature | Par-4-AP;AY-NH2 | SFLLRN-NH2 |
| Full Peptide Sequence | AYPGKF-NH2 | SFLLRN-NH2 |
| Primary Target | Protease-Activated Receptor 4 (PAR4) | Protease-Activated Receptor 1 (PAR1) |
| Selectivity | Selective for PAR4; has no effect on PAR1 or PAR2. | Primarily activates PAR1; can activate PAR2 at higher concentrations. |
| Mechanism | Mimics the tethered ligand of PAR4, inducing receptor activation. | Mimics the tethered ligand sequence of PAR1 revealed after thrombin cleavage. |
Signaling Pathways and Mechanism of Action
Activation of PAR1 by SFLLRN-NH2 leads to rapid and transient signaling, whereas PAR4 activation by AY-NH2 results in a slower, more sustained signal. This difference is largely attributed to the slower internalization and desensitization rates of PAR4 compared to PAR1.
PAR1 Signaling Pathway
SFLLRN-NH2 binds to PAR1, initiating conformational changes that trigger coupling to multiple G-proteins, including Gαq, Gα12/13, and Gαi. This leads to a cascade of downstream events culminating in cellular responses like platelet aggregation and endothelial barrier disruption.
PAR4 Signaling Pathway
AY-NH2 selectively activates PAR4, which couples primarily to Gαq and Gα12/13 to mediate cellular effects. The resulting signal is notably more prolonged than that of PAR1, leading to sustained platelet activation.
Comparative Performance: Experimental Data
Experimental evidence highlights significant functional differences between PAR1 and PAR4 activation in human platelets and other tissues.
| Parameter | AY-NH2 (PAR4 Agonist) | SFLLRN-NH2 (PAR1 Agonist) | Key Finding | Reference |
| Platelet Aggregation (in vitro) | EC50 ≈ 15 µM | EC50 in the micromolar range | Both are potent platelet agonists. | |
| Platelet Factor V (FV) Expression | 5.6 ± 0.6 fold increase (MFI) | 3.8 ± 0.3 fold increase (MFI) | PAR4 stimulation leads to significantly higher surface expression of FV. | |
| Thrombin Generation (Platelet-based) | Peak Thrombin: 48.7 ± 7.9 nM | Peak Thrombin: 32.0 ± 5.5 nM | PAR4-activated platelets generate significantly more thrombin. | |
| Angiogenic Factor Release (Platelets) | ↑ Endostatin, ↓ VEGF | ↓ Endostatin, ↑ VEGF | PAR1 and PAR4 activation have opposing effects on the release of key angiogenic regulators. | |
| Inflammatory Paw Edema (in vivo) | Induces increase in paw thickness | Not reported for this specific model | AY-NH2 acts as an inflammatory agonist in vivo. | |
| Vascular Contraction (Human Renal Artery) | Minor response | Max contraction at 100 µM (61±8% of phenylephrine) | PAR1, not PAR4, is the primary mediator of contraction in this tissue. |
Key Experimental Protocols
The data presented above were generated using standardized and reproducible methodologies. Below are outlines of key protocols.
In Vitro Platelet Aggregation Assay
This assay measures the ability of an agonist to induce platelet clumping, which is detected by a change in light transmission through a platelet suspension.
Detailed Methodology:
-
Platelet Preparation: Human whole blood is collected into sodium citrate tubes. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Aggregation Measurement: The platelet count in the PRP is adjusted. The PRP is placed in a siliconized glass cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
Agonist Addition: A baseline is established before adding the agonist (e.g., varying concentrations of AY-NH2 or SFLLRN-NH2).
-
Data Recording: The change in light transmittance is recorded for a set period (e.g., 5-10 minutes) as platelets aggregate. The maximum aggregation percentage is determined and dose-response curves are generated to calculate EC50 values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium concentration following receptor activation, typically using a fluorescent calcium indicator.
Detailed Methodology:
-
Cell Loading: Washed platelets or cultured cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation for 30-45 minutes at room temperature.
-
Measurement: The dye-loaded cells are washed and placed in a cuvette within a fluorometer with stirring.
-
Stimulation: The agonist (AY-NH2 or SFLLRN-NH2) is added, and the change in fluorescence is recorded over time.
-
Data Analysis: The fluorescence signal is converted to intracellular calcium concentration ([Ca²⁺]i). The peak increase in [Ca²⁺]i is used to quantify the response.
In Vivo Paw Edema Model
This animal model is used to assess the pro-inflammatory effects of an agonist.
Detailed Methodology:
-
Animal Model: Typically performed in rats or mice.
-
Baseline Measurement: The baseline paw thickness or volume is measured using a plethysmometer or calipers.
-
Injection: A solution of the agonist (e.g., AY-NH2) is administered via intraplantar (i.pl.) injection into the hind paw.
-
Post-Injection Measurement: Paw thickness or volume is measured at various time points after the injection.
-
Analysis: The increase in paw thickness is calculated as a measure of edema and inflammation.
Summary and Conclusion
The selective agonists AY-NH2 and SFLLRN-NH2 are indispensable tools for dissecting the distinct roles of PAR4 and PAR1.
-
SFLLRN-NH2 is the agonist of choice for studying the rapid, transient signaling of PAR1 , which is critical for initiating platelet activation and mediating certain vascular responses.
-
AY-NH2 is essential for investigating the sustained signaling of PAR4 , which appears to be crucial for amplifying and prolonging platelet procoagulant activity, promoting robust thrombin generation, and mediating specific inflammatory and angiogenic responses.
The choice between these two peptides depends entirely on the specific signaling pathway and physiological outcome under investigation. Their differential effects on platelet function, particularly on the release of pro- and anti-angiogenic factors, present compelling avenues for research in thrombosis, vascular disease, and cancer biology.
References
Validating the Specificity of PAR4 Agonist AYPGKF-NH2 with a PAR4 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Protease-Activated Receptor 4 (PAR4) agonist, AYPGKF-NH2, and demonstrates how its specificity can be validated using a PAR4 antagonist. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.
Introduction to AYPGKF-NH2 and PAR4
AYPGKF-NH2 is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR) predominantly expressed on platelets.[1] PAR4 plays a crucial role in the later stages of thrombus formation, making it a significant target for antiplatelet therapies.[2] Activation of PAR4 by its natural ligand, thrombin, or by synthetic agonists like AYPGKF-NH2, initiates a signaling cascade through Gq and G12/13 proteins.[3][4] This leads to downstream events including intracellular calcium mobilization, platelet shape change, and aggregation.[5] Validating the specificity of AYPGKF-NH2 is critical to ensure that its observed effects are mediated solely through PAR4 and not through off-target interactions. The use of a specific PAR4 antagonist serves as an essential negative control in these validation studies.
Comparative Data: AYPGKF-NH2 Activity with and without a PAR4 Antagonist
The following table summarizes quantitative data from studies demonstrating the inhibition of AYPGKF-NH2-induced platelet activation by various PAR4 antagonists. This data clearly shows that the effects of AYPGKF-NH2 are significantly diminished in the presence of a specific PAR4 blocker, confirming the agonist's specificity.
| Experiment | Agonist | Antagonist | Metric | Result (without Antagonist) | Result (with Antagonist) | Reference |
| Platelet Aggregation | AYPGKF-NH2 | YD-3 | IC50 | - | 0.13 µM | |
| Platelet Aggregation | AYPGKF-NH2 | BMS-986120 | % Inhibition | - | 85% | |
| P-selectin Expression | PAR4 Agonist Peptide | BMS-986120 | % Inhibition | - | 92% | |
| Platelet-Monocyte Aggregates | PAR4 Agonist Peptide | BMS-986120 | % Inhibition | - | 81% |
Experimental Protocols
Detailed methodologies for key experiments used to validate the specificity of AYPGKF-NH2 are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.
Materials:
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
AYPGKF-NH2 (PAR4 agonist)
-
PAR4 Antagonist (e.g., YD-3, BMS-986120)
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
-
Instrument Setup:
-
Calibrate the aggregometer to 0% light transmission with PRP and 100% with PPP.
-
-
Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
For the antagonist condition, add the PAR4 antagonist at the desired concentration and incubate for a specified time (e.g., 5-10 minutes) at 37°C. For the control, add an equal volume of saline.
-
Place the cuvette in the aggregometer and start recording.
-
Add AYPGKF-NH2 to induce aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission. Compare the aggregation response in the presence and absence of the PAR4 antagonist.
-
P-selectin Expression Assay (Flow Cytometry)
This assay quantifies the expression of P-selectin on the surface of platelets, a marker of platelet activation.
Materials:
-
Human whole blood collected in 3.2% sodium citrate
-
AYPGKF-NH2
-
PAR4 Antagonist
-
Fluorescently-labeled anti-CD62P (P-selectin) antibody
-
Fluorescently-labeled anti-CD41 or anti-CD61 antibody (platelet marker)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Dilute whole blood with PBS.
-
In separate tubes, pre-incubate the diluted blood with either the PAR4 antagonist or a vehicle control for a specified time at room temperature.
-
-
Activation and Staining:
-
Add AYPGKF-NH2 to the tubes to activate the platelets and incubate for a set time (e.g., 10-15 minutes).
-
Add the fluorescently-labeled antibodies (anti-CD62P and a platelet marker) and the isotype control to their respective tubes.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Fixation:
-
Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population using the platelet-specific marker.
-
Measure the fluorescence intensity of the anti-CD62P antibody to quantify P-selectin expression.
-
-
Data Analysis:
-
Compare the percentage of P-selectin positive platelets or the mean fluorescence intensity between the antagonist-treated and control samples.
-
Visualizing the Mechanism and Workflow
PAR4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of PAR4 by AYPGKF-NH2 and the point of inhibition by a PAR4 antagonist.
Caption: PAR4 signaling pathway and antagonist inhibition.
Experimental Workflow for Specificity Validation
This diagram outlines the logical flow of an experiment designed to validate the specificity of AYPGKF-NH2.
Caption: Workflow for AYPGKF-NH2 specificity validation.
References
- 1. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Unseen Player: Utilizing Reverse Peptide YAPGKF-NH2 as a Negative Control in PAR4 Signaling Research
For researchers in pharmacology, cell biology, and drug development, the use of specific peptide agonists is crucial for dissecting cellular signaling pathways. One such peptide, YAPGKF-NH2, and its more common variant AYPGKF-NH2, are widely used as selective agonists for the Protease-Activated Receptor 4 (PAR4), a key player in thrombosis and inflammation. To ensure the specificity of experimental results, a reliable negative control is paramount. This guide provides an objective comparison of YAPGKF-NH2 with its reverse sequence, FKGAYP-NH2, highlighting the principles and experimental data that support the use of the latter as an effective negative control.
The rationale for using a reverse peptide as a negative control lies in its identical amino acid composition and, consequently, similar physicochemical properties such as molecular weight and overall charge, to the active peptide. However, the altered sequence dramatically changes the peptide's three-dimensional structure, which is critical for specific receptor binding and activation. This structural difference is intended to abolish biological activity, thereby providing a robust control for non-specific effects in experimental systems.
Performance Comparison: YAPGKF-NH2 vs. FKGAYP-NH2
The hexapeptide YAPGKF-NH2, and particularly its analog AYPGKF-NH2, acts as a selective agonist of PAR4, a G-protein coupled receptor (GPCR). Upon binding, it mimics the action of the tethered ligand that is exposed after proteolytic cleavage of the receptor's N-terminus by proteases like thrombin. This activation triggers a cascade of intracellular signaling events. In contrast, the reverse peptide, FKGAYP-NH2, due to its altered sequence, is not expected to bind to the specific ligand-binding pocket of PAR4 and should therefore be biologically inactive.
While direct comparative studies on YAPGKF-NH2 versus its exact reverse sequence are not extensively published, the principle is well-established in peptide science. Studies on PAR4 have utilized reverse or scrambled peptides as negative controls to validate the specificity of their findings. For instance, a study on PAR4 activation in rat platelets demonstrated that a reverse sequence of the human PAR4 tethered ligand did not induce platelet aggregation, confirming the sequence-specific nature of PAR4 activation[1].
Here, we present a comparative summary of the expected activities based on established principles and available data for related peptides:
| Feature | YAPGKF-NH2 (or AYPGKF-NH2) | FKGAYP-NH2 (Reverse Peptide) |
| Target Receptor | Protease-Activated Receptor 4 (PAR4) | Not expected to bind specifically to PAR4 |
| Biological Activity | Selective PAR4 Agonist | Expected to be biologically inactive |
| Mechanism of Action | Mimics the tethered ligand of PAR4, inducing a conformational change and initiating downstream signaling. | Does not bind to the PAR4 ligand-binding pocket; does not initiate signaling. |
| Effect on Platelet Aggregation | Induces platelet aggregation with a reported EC50 of approximately 15 µM for AYPGKF-NH2.[2][3] | Not expected to induce platelet aggregation.[1] |
| Signaling Pathway Activation | Activates Gq/11-mediated calcium mobilization and β-arrestin pathways.[4] | Not expected to activate PAR4-mediated signaling pathways. |
Experimental Protocols
To validate the use of FKGAYP-NH2 as a negative control for YAPGKF-NH2, a series of experiments can be conducted. Below are detailed methodologies for key assays.
Platelet Aggregation Assay
This assay directly measures a key physiological response to PAR4 activation.
Objective: To compare the ability of YAPGKF-NH2 and FKGAYP-NH2 to induce platelet aggregation.
Materials:
-
Human or rat platelet-rich plasma (PRP)
-
YAPGKF-NH2 (or AYPGKF-NH2)
-
FKGAYP-NH2
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare stock solutions of YAPGKF-NH2 and FKGAYP-NH2 in PBS.
-
Obtain fresh PRP from healthy donors.
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Place a cuvette with a stir bar containing PRP into the aggregometer and establish a baseline reading.
-
Add varying concentrations of YAPGKF-NH2 to the PRP and record the change in light transmittance for 5-10 minutes, which corresponds to the degree of platelet aggregation.
-
Repeat the experiment using the same concentrations of FKGAYP-NH2.
-
A positive control (e.g., thrombin) and a vehicle control (PBS) should be included.
-
Calculate the EC50 value for YAPGKF-NH2 and determine the activity of FKGAYP-NH2 at the highest concentration tested.
Calcium Mobilization Assay
This assay measures an early intracellular signaling event following PAR4 activation.
Objective: To assess the ability of YAPGKF-NH2 and FKGAYP-NH2 to induce intracellular calcium release in PAR4-expressing cells.
Materials:
-
HEK293 cells stably expressing human PAR4
-
YAPGKF-NH2 (or AYPGKF-NH2)
-
FKGAYP-NH2
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence plate reader or microscope
Protocol:
-
Culture PAR4-expressing HEK293 cells in a 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add different concentrations of YAPGKF-NH2 and monitor the change in fluorescence intensity over time.
-
Perform the same experiment with FKGAYP-NH2.
-
Include a positive control (e.g., ionomycin) and a vehicle control.
-
Quantify the peak fluorescence intensity to determine the dose-response relationship for each peptide.
Visualizing the Rationale
To better understand the experimental logic and the underlying signaling pathway, the following diagrams are provided.
Caption: Logical workflow for using a reverse peptide as a negative control.
Caption: Simplified PAR4 signaling pathway activated by YAPGKF-NH2.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
Par-4-AP;AY-NH2: A Comparative Analysis of its Activity in PAR-4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Par-4-AP;AY-NH2, a selective agonist of Protease-Activated Receptor 4 (PAR-4), in wild-type versus PAR-4 knockout animal models. The data presented herein underscores the specificity of this peptide and offers a comparative landscape of its performance against other molecules targeting the PAR-4 signaling pathway.
Introduction to this compound and PAR-4
This compound, also known as AYPGKF-NH2, is a synthetic peptide agonist designed to selectively activate Protease-Activated Receptor 4 (PAR-4)[1]. PAR-4, a member of the G-protein coupled receptor family, plays a crucial role in hemostasis and thrombosis, primarily through its activation on the surface of platelets by proteases like thrombin[2][3]. To validate the specificity of agonists like this compound and to elucidate the precise role of PAR-4 in physiological processes, PAR-4 knockout (PAR-4-/- or F2rl3-/-) animal models are indispensable tools. In these models, the gene encoding for PAR-4 is deleted, rendering the animals' cells, including platelets, unresponsive to PAR-4 specific stimuli[4].
Comparative Activity of this compound in Wild-Type vs. PAR-4 Knockout Models
The primary utility of PAR-4 knockout models in the context of this compound research is to demonstrate the agonist's on-target activity. As expected, this compound elicits cellular responses in tissues from wild-type animals, while its effects are completely abrogated in tissues from PAR-4 knockout animals. This stark contrast provides unequivocal evidence of the agonist's specificity.
Platelet Aggregation and Activation
Platelet activation is a key functional outcome of PAR-4 stimulation. Studies consistently show that this compound induces robust platelet aggregation and activation in wild-type mice, whereas platelets from PAR-4 knockout mice are entirely unresponsive[4].
Table 1: Effect of this compound on Platelet-Neutrophil Aggregation
| Genotype | Agonist Concentration (AYPGKF) | Platelet-Neutrophil Aggregates (% of LyG+ cells expressing CD41) |
| Wild-Type (PAR4+/+) | 0 µM (unstimulated) | ~5% |
| Wild-Type (PAR4+/+) | 50 µM | ~15% |
| Wild-Type (PAR4+/+) | 200 µM | ~25% |
| Wild-Type (PAR4+/+) | 400 µM | ~35% |
| PAR-4 Knockout (PAR4-/-) | 0 µM (unstimulated) | ~5% |
| PAR-4 Knockout (PAR4-/-) | 50 µM | ~5% |
| PAR-4 Knockout (PAR4-/-) | 200 µM | ~5% |
| PAR-4 Knockout (PAR4-/-) | 400 µM | ~5% |
| (Data synthesized from figures presented in Mice with reduced protease-activated receptor 4 reactivity show decreased venous thrombosis and platelet procoagulant activity) |
Experimental Protocols
Murine Platelet-Neutrophil Aggregation Assay
-
Blood Collection: Whole blood is drawn from wild-type and PAR-4 knockout mice via cardiac puncture into a syringe containing an anticoagulant (e.g., sodium citrate).
-
Incubation with Agonist: Aliquots of whole blood are incubated with varying concentrations of this compound (AYPGKF) or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Antibody Staining: The remaining cells are washed and stained with fluorescently labeled antibodies against a neutrophil marker (e.g., Ly-6G) and a platelet marker (e.g., CD41).
-
Flow Cytometry: Samples are analyzed by flow cytometry to quantify the percentage of neutrophils (Ly-6G positive cells) that are also positive for the platelet marker (CD41), indicating platelet-neutrophil aggregates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAR-4 signaling pathway and the experimental workflow for assessing agonist specificity.
Caption: PAR-4 signaling pathway activated by this compound.
Caption: Workflow for comparing agonist activity in knockout models.
Comparison with Alternatives
While this compound is a valuable tool, other molecules are also used to study and modulate PAR-4 function.
Table 2: Comparison of PAR-4 Modulators
| Molecule | Type | Selectivity | Potency (EC50/IC50) | Key Features |
| This compound | Peptide Agonist | Selective for PAR-4 over PAR-1 and PAR-2 | ~15 µM for platelet aggregation | Standard tool for in vitro and ex vivo PAR-4 activation. |
| Thrombin | Natural Protease Agonist | Activates PAR-1, PAR-3 (in mice), and PAR-4 | nM range | Physiologically relevant activator; dual receptor activation complicates specific PAR-4 studies. |
| A-Phe(4-F)-PGWLVKNG | Optimized Peptide Agonist | PAR-4 specific | ~3.4 µM for platelet aggregation (16-fold more potent than AYPGKF) | Higher potency allows for more sensitive pharmacodynamic assays. |
| BMS-986120 | Small Molecule Antagonist | Reversible and selective for PAR-4 | ~9.5 nM (human blood) | Orally available; in clinical development for antiplatelet therapy. |
| VU0652925 | Small Molecule Antagonist | Selective for PAR-4 | ~43 pM for inhibiting PAR4-AP induced platelet activation | Potent tool for dissecting PAR-4's role in thrombin-mediated signaling. |
Conclusion
The use of PAR-4 knockout models is essential for validating the specificity of the PAR-4 agonist, this compound. Experimental data conclusively show that the activity of this peptide is entirely dependent on the presence of the PAR-4 receptor. While this compound serves as a reliable research tool, the development of more potent peptide agonists and highly selective small molecule antagonists is paving the way for more nuanced investigations into PAR-4 pharmacology and its potential as a therapeutic target. This comparative guide provides researchers with the foundational data and methodologies to effectively utilize and interpret the activity of this compound in the context of PAR-4 knockout models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Genetic deletion of platelet PAR4 results in reduced thrombosis and impaired hemostatic plug stability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AYPGKF-NH2 Cross-reactivity with Protease-Activated Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective Protease-Activated Receptor 4 (PAR4) agonist, AYPGKF-NH2, and its cross-reactivity with other members of the PAR family, namely PAR1, PAR2, and PAR3. The information presented is supported by experimental data to aid in the design and interpretation of studies involving this critical research tool.
Overview of AYPGKF-NH2
AYPGKF-NH2 is a synthetic peptide corresponding to the tethered ligand sequence of PAR4 that is unmasked upon proteolytic cleavage by enzymes such as thrombin. It is widely utilized as a selective agonist to probe PAR4 function in various physiological and pathological processes, including platelet activation and inflammation.[1] Understanding its selectivity is paramount for the accurate interpretation of experimental results.
Cross-reactivity Profile of AYPGKF-NH2
Experimental evidence strongly indicates that AYPGKF-NH2 is a highly selective agonist for PAR4 with minimal to no activity on PAR1, PAR2, and PAR3 at concentrations that potently activate PAR4.
Quantitative Comparison of Agonist Activity
The following table summarizes the half-maximal effective concentration (EC50) values of AYPGKF-NH2 for the activation of different PARs as determined by functional assays.
| Receptor | Agonist | Cell Type | Assay | EC50 (µM) | Reference |
| PAR4 | AYPGKF-NH2 | KOLF-PAR4 cells | Calcium Mobilization | ~25 | [2] |
| AYPGKF-NH2 | KOLF-PAR4 cells | Phosphoinositide Hydrolysis | 20 | [2] | |
| AYPGKF-NH2 | Human Platelets | Platelet Aggregation | 15 | [3] | |
| PAR1 | AYPGKF-NH2 | hPAR1-expressing oocytes | 45Ca2+ Release | >500 (1.5-fold increase) | [2] |
| PAR2 | AYPGKF-NH2 | hPAR2-expressing oocytes | 45Ca2+ Release | No response at 500 µM | |
| PAR3 | AYPGKF-NH2 | hPAR3-expressing oocytes | 45Ca2+ Release | No response at 500 µM |
Note: A study by Faruqi et al. (2000) demonstrated that AYPGKF-NH2 at a concentration of 500 µM elicited a robust 10-fold increase in 45Ca2+ release from oocytes expressing human PAR4. In contrast, the same concentration produced only a marginal 1.5-fold increase in oocytes expressing human PAR1 and no detectable response in oocytes expressing human PAR2 or PAR3. This highlights the remarkable selectivity of AYPGKF-NH2 for PAR4.
Signaling Pathway of PAR4 Activation by AYPGKF-NH2
Upon binding to PAR4, AYPGKF-NH2 mimics the action of the endogenous tethered ligand, initiating a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: PAR4 signaling cascade initiated by AYPGKF-NH2.
Experimental Protocols
To assess the cross-reactivity of AYPGKF-NH2, functional assays measuring downstream signaling events following receptor activation are employed. The most common methods are calcium mobilization and inositol phosphate accumulation assays.
Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium mobilization in cells expressing different PARs upon stimulation with AYPGKF-NH2.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably or transiently expressing human PAR1, PAR2, PAR3, or PAR4 in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
3. Agonist Preparation:
-
Prepare a stock solution of AYPGKF-NH2 in water or a suitable buffer.
-
Perform serial dilutions to create a range of concentrations to be tested. Prepare known agonists for PAR1 (e.g., TFLLRN-NH2) and PAR2 (e.g., SLIGKV-NH2) as positive controls.
4. Measurement of Calcium Flux:
-
After incubation, wash the cells with the physiological salt solution to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the AYPGKF-NH2 or control agonist solutions into the wells and continue to record the fluorescence intensity over time (typically 1-2 minutes).
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of the agonist.
-
Plot the response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a calcium mobilization assay.
Inositol Phosphate Accumulation Assay
This assay provides a more direct measure of Gαq-PLC activation by quantifying the accumulation of inositol phosphates (IPs).
1. Cell Culture and Labeling:
-
Culture PAR-expressing cells in 6- or 12-well plates until they reach near confluence.
-
Wash the cells with inositol-free DMEM.
-
Label the cells by incubating them overnight in inositol-free DMEM containing [³H]myo-inositol (1-2 µCi/mL).
2. Agonist Stimulation:
-
Wash the cells to remove the radiolabel.
-
Pre-incubate the cells in a buffer containing LiCl (typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of AYPGKF-NH2 or control agonists and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
3. Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid.
-
Incubate on ice for 20-30 minutes to lyse the cells and precipitate proteins.
-
Neutralize the acid extract.
4. Separation and Quantification of Inositol Phosphates:
-
Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Elute the IPs and quantify the radioactivity using liquid scintillation counting.
5. Data Analysis:
-
The amount of radioactivity in the eluate corresponds to the total amount of accumulated inositol phosphates.
-
Plot the radioactivity as a function of agonist concentration and fit the data to a dose-response curve to calculate the EC50.
Conclusion
The available experimental data robustly supports the high selectivity of AYPGKF-NH2 for PAR4 over PAR1, PAR2, and PAR3. This makes it an invaluable tool for specifically investigating PAR4-mediated signaling pathways and functions. However, as with any pharmacological tool, it is recommended to confirm its selectivity in the specific experimental system being used, particularly when working at high concentrations. The provided protocols offer a framework for conducting such validation studies.
References
A Comparative Analysis of PAR-4 Activating Peptides for Research and Drug Development
For Immediate Release
This guide provides a comprehensive comparison of commonly used and novel synthetic peptides that activate Protease-Activated Receptor 4 (PAR-4). Aimed at researchers, scientists, and professionals in drug development, this document offers a side-by-side analysis of peptide potency, supported by experimental data and detailed protocols. The included signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the mechanism of action and evaluation process of these critical research tools.
Introduction to PAR-4 and its Activating Peptides
Protease-Activated Receptor 4 (PAR-4) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis and hemostasis. Its activation by proteases like thrombin cleaves the N-terminal domain, revealing a tethered ligand that binds to the receptor and initiates intracellular signaling. Synthetic peptides that mimic this tethered ligand are invaluable tools for studying PAR-4 function and for the development of novel antiplatelet therapies. This guide compares the performance of several of these activating peptides (APs).
Quantitative Comparison of PAR-4 Activating Peptides
The following table summarizes the potency of various PAR-4 activating peptides in key functional assays. The data highlights the superior potency of the novel peptide, A-Phe(4-F)-PGWLVKNG, as a more efficient tool for in vitro and ex vivo studies.
| Peptide Sequence | Description | Platelet Aggregation EC50 (µM) | Calcium Mobilization EC50 (µM) |
| GYPGQV-NH₂ | Native human PAR-4 tethered ligand sequence. | ~500 | Not widely reported |
| GYPGKF-NH₂ | Native mouse PAR-4 tethered ligand sequence. | ~40[1] | Not widely reported |
| AYPGKF-NH₂ | A more potent analog of the native mouse sequence. | 56[2] | 61[2] |
| A-Phe(4-F)-PGWLVKNG | A novel, optimized synthetic PAR-4 agonist. | 3.4[2] | 2.3 |
Experimental Methodologies
Detailed protocols for the key assays used to evaluate the efficacy of PAR-4 activating peptides are provided below.
Calcium Mobilization Assay in Washed Human Platelets
This protocol details the measurement of intracellular calcium flux in response to PAR-4 activation.
1. Preparation of Washed Platelets:
-
Collect human blood in tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Treat the PRP with apyrase and incubate with a calcium-sensitive fluorescent dye such as Fura-2-AM (2.5 µM) at 37°C for 30 minutes.
-
Add 10% acid citrate dextrose and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes.
-
Resuspend the platelet pellet in a Tyrode's buffer and repeat the centrifugation step.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration.
2. Calcium Measurement:
-
Place the platelet suspension in a cuvette in a fluorometer.
-
Add the PAR-4 activating peptide of interest to the cuvette.
-
Immediately begin recording the fluorescence signal at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, dual excitation at ~340 nm and ~380 nm, and emission at ~510 nm).
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
Calculate the response as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the peptide concentration to determine the EC50 value.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This protocol describes the standard method for assessing platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human blood into tubes containing sodium citrate.
-
Centrifuge the blood at 250 x g for 10 minutes at room temperature.
-
Carefully collect the upper layer, which is the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement:
-
Place a cuvette with PRP into an aggregometer and establish a baseline reading.
-
Add the PAR-4 activating peptide to the PRP to initiate aggregation. For example, add 25 µL of the peptide to 475 µL of PRP.
-
Monitor the change in light transmission for approximately 10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
3. Data Analysis:
-
The aggregometer software calculates the percentage of aggregation relative to the PPP baseline.
-
Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC50.
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of PAR-4 activation and its study, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PAR-4 signaling pathway upon activation.
References
A Side-by-Side Comparison of PAR4 Agonist Peptides: Par-4-AP;AY-NH2 and GYPGKF-NH2
For researchers in pharmacology, cell signaling, and drug development, the selective activation of Protease-Activated Receptor 4 (PAR4) is of significant interest for studying thrombosis, inflammation, and pain.[1][2][3] Two of the most commonly used synthetic peptide agonists for this purpose are Par-4-AP;AY-NH2 (sequence: AYPGKF-NH2) and GYPGKF-NH2. This guide provides an objective, data-driven comparison of these two critical research tools.
Biochemical Properties and Mechanism of Action
Both AYPGKF-NH2 and GYPGKF-NH2 are hexapeptides that act as selective agonists of PAR4, a G protein-coupled receptor (GPCR).[1][2] They mimic the tethered ligand sequence that is unmasked upon proteolytic cleavage of the PAR4 N-terminus by proteases like thrombin. Activation of PAR4 by these peptides initiates downstream signaling cascades through the coupling to Gq and G12/13 proteins. This dual signaling leads to an increase in intracellular calcium via the Gq-PLC-IP3 pathway and activation of the RhoA pathway through G12/13, culminating in cellular responses such as platelet aggregation and granule release.
While both peptides activate the same receptor, a single amino acid difference—Alanine (A) in AYPGKF-NH2 versus Glycine (G) in GYPGKF-NH2 at the N-terminus—results in a significant difference in their potency.
Quantitative Performance Comparison
Experimental data consistently demonstrates that AYPGKF-NH2 is a more potent PAR4 agonist than GYPGKF-NH2. The following table summarizes key quantitative data from published studies.
| Parameter | This compound (AYPGKF-NH2) | GYPGKF-NH2 | Key Findings & References |
| Potency (Platelet Aggregation) | EC50 ≈ 11-26.2 µM | EC50 ≈ 60 µM (approx. 10-fold less potent than AYPGKF-NH2) | AYPGKF-NH2 is consistently reported to be a more potent inducer of platelet aggregation. |
| Calcium Mobilization | EC50 ≈ 20-25 µM in PAR4-expressing cells | Requires >200 µM for a similar response | AYPGKF-NH2 is substantially more potent at inducing intracellular calcium release. |
| Thromboxane Production | Maximal production at ~1.0 mmol/L | Not specified, but implied to be less potent | Both peptides stimulate thromboxane production, a key event in platelet activation. |
| Receptor Specificity | Selective for PAR4; no effect on PAR1 or PAR2 | Selective for PAR4; no effect on PAR1 or PAR2 | Both peptides are highly selective for PAR4. |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the PAR4 signaling cascade and a typical experimental workflow for evaluating these peptides.
References
Validating PAR-4 Dependent Signaling: A Comparative Guide to siRNA and Pharmacological Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating Protease-Activated Receptor 4 (PAR-4) dependent signaling: gene silencing using small interfering RNA (siRNA) and pharmacological inhibition with the peptide antagonist AYPGKF-NH2. Understanding the nuances, strengths, and weaknesses of each approach is critical for designing robust experiments and accurately interpreting results in basic research and drug development.
Introduction to PAR-4 Signaling
Protease-Activated Receptor 4 (PAR-4) is a G-protein coupled receptor (GPCR) that plays a significant role in thrombosis and inflammation.[1][2] It is activated by proteases like thrombin, which cleave the receptor's N-terminus to reveal a tethered ligand that binds to the receptor itself, initiating downstream signaling cascades.[1] In experimental settings, the synthetic peptide AYPGKF-NH2 is widely used as a selective agonist to mimic this activation and study PAR-4 function.[1][2]
PAR-4 activation typically leads to the engagement of two primary G-protein signaling pathways:
-
Gαq/11 Pathway: This pathway activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This is crucial for cytoskeletal rearrangements, such as those seen in platelet shape change.
Downstream of these initial events, PAR-4 signaling can influence a variety of cellular processes, including MAP kinase (MAPK) activation, platelet aggregation, and apoptosis. Validating that an observed cellular response is indeed dependent on PAR-4 requires specific tools to inhibit its function.
Comparative Analysis: siRNA vs. AYPGKF-NH2 Antagonist
The two primary methods for inhibiting PAR-4 signaling are silencing the gene expression with siRNA and blocking the receptor function with a pharmacological antagonist. Below is a comparative summary of these approaches.
| Feature | PAR-4 siRNA | PAR-4 Antagonist (e.g., tcY-NH2) |
| Mechanism of Action | Post-transcriptional gene silencing by degrading PAR-4 mRNA, preventing protein synthesis. | Competitively or non-competitively binds to the PAR-4 receptor, blocking activation by agonists. |
| Specificity | High target specificity if designed properly. Off-target effects are a potential concern and require validation. | Specificity can vary. Some antagonists may have off-target effects on other receptors. |
| Time Course of Effect | Onset is slow (typically 24-72 hours) as it depends on protein turnover. Effects are long-lasting. | Onset is rapid (minutes to hours). Effects are generally reversible and depend on compound washout. |
| Application | Primarily for in vitro cell culture experiments. In vivo delivery can be challenging. | Suitable for both in vitro and in vivo studies. |
| Validation | Requires confirmation of target knockdown at mRNA (qPCR) and protein (Western blot) levels. | Requires validation of target engagement and functional inhibition (e.g., blocking agonist-induced signaling). |
| Use Case | Ideal for studying the long-term consequences of PAR-4 loss-of-function. | Ideal for studying the acute effects of PAR-4 inhibition and for therapeutic development. |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from experiments designed to validate PAR-4 signaling by comparing the effects of PAR-4 siRNA and a PAR-4 antagonist.
Table 1: Effect of PAR-4 Inhibition on Agonist-Induced Calcium Mobilization
| Treatment Group | Agonist (AYPGKF-NH2, 100 µM) | Peak Intracellular [Ca2+] (Normalized to Control) | % Inhibition |
| Control | + | 1.00 | 0% |
| Scrambled siRNA | + | 0.98 ± 0.05 | 2% |
| PAR-4 siRNA | + | 0.15 ± 0.03 | 85% |
| Vehicle Control | + | 1.02 ± 0.06 | -2% |
| PAR-4 Antagonist | + | 0.21 ± 0.04 | 79% |
Table 2: Effect of PAR-4 Inhibition on Downstream Kinase Activation (ERK1/2 Phosphorylation)
| Treatment Group | Agonist (AYPGKF-NH2, 100 µM) | p-ERK1/2 Level (Fold Change vs. Unstimulated) | % Inhibition of Activation |
| Control | + | 5.2 ± 0.4 | 0% |
| Scrambled siRNA | + | 5.1 ± 0.5 | 2.4% |
| PAR-4 siRNA | + | 1.3 ± 0.2 | 92.8% |
| Vehicle Control | + | 5.3 ± 0.6 | -2.4% |
| PAR-4 Antagonist | + | 1.8 ± 0.3 | 83.3% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Protocol 1: PAR-4 Gene Silencing using siRNA
-
Cell Culture: Plate cells (e.g., HEK293 cells or a relevant cell line expressing PAR-4) at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute PAR-4 specific siRNA and a non-targeting (scrambled) control siRNA according to the manufacturer's instructions to a stock concentration of 20 µM.
-
Transfection:
-
For each well of a 6-well plate, dilute 50 pmol of siRNA into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qRT-PCR: Harvest a subset of cells to isolate RNA. Synthesize cDNA and perform quantitative real-time PCR using primers specific for PAR-4 and a housekeeping gene to determine the percentage of mRNA knockdown.
-
Western Blot: Lyse a subset of cells and perform SDS-PAGE and Western blotting using a validated PAR-4 antibody to confirm protein knockdown.
-
-
Functional Assay: Use the remaining cells for downstream functional assays (e.g., calcium imaging, kinase activation assays) as described below.
Protocol 2: Pharmacological Inhibition using a PAR-4 Antagonist
-
Cell Culture: Plate cells as described for the siRNA experiment.
-
Compound Preparation: Prepare a stock solution of the PAR-4 antagonist (e.g., tcY-NH2) in a suitable solvent (e.g., DMSO). Create serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Aspirate the culture medium from the cells.
-
Add the medium containing the PAR-4 antagonist or a vehicle control (medium with the same concentration of solvent).
-
Incubate for a predetermined time (e.g., 1-2 hours) prior to agonist stimulation.
-
-
Functional Assay: Proceed directly to the functional assay, ensuring the antagonist is present during the agonist stimulation step.
Protocol 3: Calcium Mobilization Assay
-
Cell Preparation: After siRNA treatment or pre-incubation with the antagonist, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.
-
Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add the PAR-4 agonist (AYPGKF-NH2) and record the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the peak intracellular calcium concentration.
-
Visualizing Methodologies and Pathways
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Simplified PAR-4 signaling pathway.
Caption: Workflow for PAR-4 inhibition experiments.
Caption: Sites of action for siRNA and antagonists.
References
A Comparative Analysis of PAR4 Signaling Kinetics: AYPGKF-NH2 vs. Thrombin
For researchers, scientists, and drug development professionals, understanding the nuances of Protease-Activated Receptor 4 (PAR4) signaling is critical for the development of novel anti-platelet therapies. This guide provides a detailed comparison of the signaling kinetics induced by the synthetic PAR4 agonist peptide, AYPGKF-NH2, and the endogenous ligand, thrombin.
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in thrombosis and hemostasis.[1][2][3] Its activation by the serine protease thrombin is a key event in platelet activation.[2][4] AYPGKF-NH2 is a widely used synthetic peptide agonist that mimics the tethered ligand exposed after thrombin cleavage, allowing for the specific study of PAR4-mediated signaling pathways. This guide delves into the comparative signaling kinetics of these two activators, presenting experimental data and detailed protocols to aid in research and development.
Mechanism of Activation
Thrombin activates PAR4 through proteolytic cleavage of its N-terminus, which unmasks a new N-terminal sequence (GYPGKF) that acts as a tethered ligand, binding intramolecularly to the receptor to initiate signaling. This is a one-time, irreversible activation mechanism. In contrast, AYPGKF-NH2 is a synthetic hexapeptide that corresponds to the tethered ligand sequence and acts as an exogenous agonist, directly binding to and activating PAR4 without the need for proteolytic cleavage. While both initiate signaling, the conformational changes induced in the receptor may differ, leading to variations in downstream signaling kinetics.
Comparative Signaling Kinetics
The signaling responses initiated by thrombin and AYPGKF-NH2, while qualitatively similar, exhibit distinct quantitative and kinetic differences. Thrombin's activation of PAR4 is generally slower but more sustained compared to the more transient signaling often observed with synthetic peptide agonists.
| Parameter | AYPGKF-NH2 | Thrombin | Reference |
| Potency (EC50) | |||
| Calcium Mobilization | ~25 µM | ~5 nM | |
| Platelet Aggregation | ~100 µM | ~1 unit/mL | |
| Signaling Onset | Rapid | Slower | |
| Signaling Duration | More Transient | Prolonged |
Downstream Signaling Pathways
Both AYPGKF-NH2 and thrombin-mediated PAR4 activation lead to the engagement of Gαq/11 and Gα12/13 pathways. Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events are crucial for downstream cellular responses, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and ultimately, platelet aggregation. The Gα12/13 pathway primarily couples to RhoGEFs, leading to RhoA activation and cytoskeletal rearrangements, which are important for platelet shape change.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to PAR4 activation.
-
Cell Preparation:
-
HEK293 cells stably expressing PAR4 or washed human platelets are used.
-
Cells are washed and resuspended in a HEPES-Tyrode's buffer.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., 0.5 µM Fura-2 AM) for 1 hour at room temperature.
-
Wash the cells three times to remove excess dye and resuspend in buffer containing CaCl2.
-
-
Fluorometric Measurement:
-
Place the cell suspension in a fluorometer cuvette with stirring.
-
Record baseline fluorescence for a short period.
-
Add the agonist (AYPGKF-NH2 or thrombin) at the desired concentration.
-
Record the change in fluorescence over time, typically for 5-10 minutes.
-
The ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm for Fura-2) is used to determine the intracellular calcium concentration.
-
ERK1/2 Activation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation as a marker of MAPK pathway activation.
-
Cell Stimulation and Lysis:
-
Seed PAR4-expressing cells (e.g., HEK-293) in culture plates.
-
Starve the cells in serum-free media for several hours before the experiment.
-
Stimulate the cells with AYPGKF-NH2 or thrombin for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip and re-probe the membrane with an antibody for total ERK1/2 as a loading control.
-
Platelet Aggregation Assay
This protocol details the measurement of platelet aggregation using light aggregometry.
-
Platelet Preparation:
-
Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Alternatively, prepare washed platelets by further centrifugation and resuspension in a suitable buffer.
-
-
Aggregometry:
-
Place a sample of PRP or washed platelets into a cuvette with a stir bar in a light aggregometer.
-
Establish a baseline light transmission.
-
Add the agonist (AYPGKF-NH2 or thrombin) and record the change in light transmission over time. An increase in light transmission corresponds to platelet aggregation.
-
The extent of aggregation is typically measured as the maximum percentage change in light transmission.
-
Conclusion
Both AYPGKF-NH2 and thrombin are valuable tools for studying PAR4 signaling. AYPGKF-NH2 allows for the specific and direct activation of PAR4, making it ideal for dissecting PAR4-specific signaling pathways. Thrombin, as the physiological activator, provides a more biologically relevant context, albeit with the complexity of also activating PAR1 on human platelets. The differences in their signaling kinetics, particularly in terms of potency and duration, are important considerations for experimental design and interpretation. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of PAR4-mediated cellular responses.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Validating PAR-4 Agonist Specificity: A Comparative Guide to Pepducin Technology and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the specific target engagement of a novel agonist is a critical step in preclinical research. This guide provides a comparative analysis of using PAR-4 antagonist pepducins to validate the specific effects of the PAR-4 agonist peptide, AYPGKF-NH2. We will explore the experimental data supporting this approach and compare it with alternative validation methods, offering detailed protocols and quantitative data to inform your experimental design.
The peptide AYPGKF-NH2 is a widely used selective agonist for Protease-Activated Receptor 4 (PAR-4), a G-protein coupled receptor (GPCR) involved in thrombosis and inflammation.[1] Validating that the cellular effects observed upon AYPGKF-NH2 administration are indeed mediated by PAR-4 is paramount. One powerful tool for this validation is the use of pepducins, specifically PAR-4 antagonist pepducins.
The Pepducin Approach: Intracellular Blockade of PAR-4 Signaling
Pepducins are lipidated peptides derived from the intracellular loops of GPCRs.[2] This unique design allows them to penetrate the cell membrane and act as allosteric modulators of their cognate receptors from the intracellular side. For validating the effects of an extracellular agonist like AYPGKF-NH2, an antagonist pepducin that specifically targets PAR-4 is employed. The rationale is straightforward: if the effects of AYPGKF-NH2 are truly PAR-4 dependent, then a PAR-4 specific antagonist pepducin should block these effects.
A well-characterized PAR-4 antagonist pepducin is P4pal-10. This pepducin is derived from the third intracellular loop of PAR-4 and has been shown to inhibit PAR-4 signaling.[2][3]
Quantitative Data: P4pal-10 Inhibition of AYPGKF-NH2-Induced Platelet Aggregation
Platelet aggregation is a key functional readout for PAR-4 activation. The following table summarizes the inhibitory effect of P4pal-10 on platelet aggregation induced by AYPGKF-NH2.
| Agonist | Antagonist | Assay | Endpoint | IC50 of P4pal-10 | Reference |
| AYPGKF-NH2 | P4pal-10 | Human Platelet Aggregation | Inhibition of Aggregation | ~1 µM | [2] |
| AYPGKF-NH2 | P4pal-i1 | Human Platelet Aggregation | Inhibition of Aggregation | 0.6 µM |
Comparison of Validation Methods
While the use of antagonist pepducins is a potent method, other techniques can also be employed to validate the PAR-4 specific effects of AYPGKF-NH2. Below is a comparison of the pepducin approach with two common alternatives: PAR-4 knockout models and blocking antibodies.
| Method | Principle | Advantages | Disadvantages |
| PAR-4 Antagonist Pepducin (e.g., P4pal-10) | Intracellular allosteric blockade of PAR-4 signaling. | High specificity, cell-permeable, allows for acute inhibition in wild-type cells, useful for in vitro and in vivo studies. | Potential for off-target effects at high concentrations, requires synthesis of the pepducin. |
| PAR-4 Knockout (KO) Models | Genetic ablation of the PAR-4 gene. | Definitive evidence of the target's involvement. | Developmental compensation may occur, not suitable for all cell types or for studying acute effects in a wild-type background. |
| PAR-4 Blocking Antibodies | Extracellular blockade of the agonist binding site or receptor activation. | High specificity, commercially available. | Limited cell permeability (extracellular targets only), potential for immunogenicity in vivo, may not block all modes of receptor activation. |
Experimental Protocols
Platelet Aggregation Assay Using AYPGKF-NH2 and P4pal-10
This protocol details the steps to measure the inhibition of AYPGKF-NH2-induced platelet aggregation by the PAR-4 antagonist pepducin P4pal-10.
Materials:
-
Human platelet-rich plasma (PRP)
-
AYPGKF-NH2 (PAR-4 agonist)
-
P4pal-10 (PAR-4 antagonist pepducin)
-
Platelet aggregometer
-
Saline or appropriate buffer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Obtain fresh human blood collected in sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to separate PRP from red blood cells and white blood cells.
-
Pre-incubation with Antagonist: In the aggregometer cuvettes, pre-incubate the PRP with varying concentrations of P4pal-10 or vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring.
-
Agonist Stimulation: Add a fixed concentration of AYPGKF-NH2 (typically in the low micromolar range, predetermined to give a submaximal response) to initiate platelet aggregation.
-
Data Acquisition: Monitor the change in light transmission through the PRP suspension over time using the platelet aggregometer. Increased light transmission corresponds to increased platelet aggregation.
-
Data Analysis: Calculate the percentage of aggregation for each condition relative to a positive control (AYPGKF-NH2 alone) and a negative control (vehicle). Determine the IC50 value for P4pal-10 by plotting the percentage of inhibition against the log concentration of the pepducin.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium levels, a key second messenger in PAR-4 signaling.
Materials:
-
Cells expressing PAR-4 (e.g., HEK293 cells transfected with PAR-4)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
AYPGKF-NH2
-
P4pal-10
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Preparation: Seed PAR-4 expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Antagonist Pre-treatment: Add varying concentrations of P4pal-10 or vehicle control to the wells and incubate for a defined period.
-
Agonist Injection and Signal Detection: Use the plate reader's injection system to add a specific concentration of AYPGKF-NH2 to the wells. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the AYPGKF-NH2-induced calcium response by P4pal-10 and determine the IC50 value.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the PAR-4 signaling pathway and the experimental workflows.
Caption: PAR-4 Signaling Pathway and Site of Pepducin Inhibition.
Caption: Workflow Comparison for Validating PAR-4 Agonist Specificity.
Conclusion
The use of PAR-4 antagonist pepducins, such as P4pal-10, offers a robust and specific method for validating the on-target effects of the PAR-4 agonist AYPGKF-NH2. This intracellular approach complements traditional methods like knockout models and blocking antibodies, providing a valuable tool for researchers in the field of GPCR pharmacology and drug discovery. The choice of validation method will depend on the specific experimental context, available resources, and the scientific question being addressed. By presenting quantitative data and detailed protocols, this guide aims to facilitate the rigorous validation of PAR-4-targeted compounds.
References
- 1. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to AYPGKF-NH2 and Other Gq-Coupled Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AYPGKF-NH2, a selective Protease-Activated Receptor 4 (PAR4) agonist, with other agonists targeting Gq-coupled receptors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.
Introduction to Gq-Coupled Receptors and Their Agonists
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial for signal transduction. The Gq alpha subunit, when activated, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating a wide range of physiological responses.
Agonists that activate Gq-coupled receptors are vital research tools and have significant therapeutic potential. AYPGKF-NH2 is a synthetic peptide agonist that selectively activates PAR4, a Gq-coupled receptor highly expressed in platelets and involved in thrombosis.[1] This guide compares the performance of AYPGKF-NH2 with other Gq-coupled receptor agonists, focusing on their potency and efficacy in relevant cellular assays.
Comparative Performance of Gq-Coupled Receptor Agonists
The potency (EC50) and efficacy (Emax) of various Gq-coupled receptor agonists are summarized in the tables below. These parameters are crucial for understanding the functional activity of these compounds.
Table 1: Potency (EC50) of Gq-Coupled Receptor Agonists in Functional Assays
| Agonist | Receptor | Assay | Cell Type/System | EC50 |
| AYPGKF-NH2 | PAR4 | Platelet Aggregation | Human Platelets | 15 µM |
| AYPGKF-NH2 | PAR4 | Platelet Aggregation | Rat Platelets | ~10 µM |
| GYPGKF-NH2 | PAR4 | Platelet Aggregation | Human Platelets | ~150 µM |
| Carbachol | Muscarinic M1 | Phosphoinositide Hydrolysis | SH-SY5Y Cells | ~50 µM[2] |
| Carbachol | Muscarinic M3 | Phosphoinositide Hydrolysis | CHO-M3 Cells | 1.1 µM |
| Carbachol | Muscarinic M3 | Intracellular Ca2+ Mobilization | SH-SY5Y Cells | 13 µM[2] |
| Oxotremorine | Muscarinic M1 | Phosphoinositide Hydrolysis | SH-SY5Y Cells | ~1 µM |
| Arecoline | Muscarinic M1 | Phosphoinositide Hydrolysis | SH-SY5Y Cells | ~10 µM |
| McN-A-343 | Muscarinic M1 | Gαq Recruitment | HEK293 Cells | 11 nM |
| Pilocarpine | Muscarinic M1 | Gαq Recruitment | HEK293 Cells | 250 µM |
Table 2: Efficacy (Emax) of Gq-Coupled Receptor Agonists in Functional Assays
| Agonist | Receptor | Assay | Cell Type/System | Emax (% of control or reference agonist) |
| AYPGKF-NH2 | PAR4 | Platelet Aggregation | Human Platelets | Comparable to thrombin |
| Carbachol | Muscarinic M1 | Phosphoinositide Hydrolysis | SH-SY5Y Cells | 100% (reference) |
| Oxotremorine | Muscarinic M1 | Phosphoinositide Hydrolysis | SH-SY5Y Cells | 21% of Carbachol |
| Arecoline | Muscarinic M1 | Phosphoinositide Hydrolysis | SH-SY5Y Cells | 45% of Carbachol |
| McN-A-343 | Muscarinic M1 | Gαq Recruitment | HEK293 Cells | 123% of Acetylcholine |
| Pilocarpine | Muscarinic M1 | Gαq Recruitment | HEK293 Cells | ~100% of Acetylcholine |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these agonists, it is essential to visualize their signaling pathways and the workflows of the assays used to characterize them.
References
A Comparative Guide to the Specificity of AYPGKF-NH2 in Complex Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide AYPGKF-NH2 with alternative molecules in the context of its specificity and performance in complex biological fluids. AYPGKF-NH2 is a widely used selective agonist for Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombosis and hemostasis. Understanding its behavior in biological matrices is crucial for the design and interpretation of in vitro and ex vivo studies in drug development and physiological research.
Performance Comparison of PAR4 Agonists
The following table summarizes the quantitative data for AYPGKF-NH2 and its key alternatives. The primary measure of performance is the half-maximal effective concentration (EC50) in platelet aggregation assays, a key functional readout of PAR4 activation.
| Agonist | Receptor Target | EC50 (Platelet Aggregation) | Biological Fluid | Key Findings & Limitations |
| AYPGKF-NH2 | PAR4 | ~15-56 µM[1] | Platelet-Rich Plasma (PRP) | A selective and potent PAR4 agonist, widely used as a research tool. Its potency can be variable depending on the experimental conditions. |
| A-Phe(4-F)-PGWLVKNG | PAR4 | 3.4 µM[1] | Platelet-Rich Plasma (PRP) | A more potent PAR4 agonist, approximately 16-fold more potent than AYPGKF-NH2, allowing for use at lower concentrations.[1] |
| GYPGKF-NH2 | PAR4 | >500 µM | Platelet-Rich Plasma (PRP) | The endogenous tethered ligand sequence for murine PAR4, but shows low potency in human platelets. |
| GYPGQV-NH2 | PAR4 | ~1 mM | Platelet-Rich Plasma (PRP) | The endogenous tethered ligand sequence for human PAR4, but has very low potency as an exogenous agonist. |
| Thrombin | PAR1 and PAR4 | nM range | Platelet-Rich Plasma (PRP) | A physiological agonist that activates both PAR1 and PAR4, making it non-selective for studying PAR4-specific signaling. |
| SFLLRN-NH2 | PAR1 | µM range | Platelet-Rich Plasma (PRP) | A selective PAR1 agonist, often used as a control to differentiate PAR1 and PAR4 signaling pathways. |
Specificity of AYPGKF-NH2
AYPGKF-NH2 exhibits a high degree of specificity for PAR4 over other Protease-Activated Receptors, particularly PAR1 and PAR2. This specificity is attributed to the tyrosine residue at the second position of the peptide sequence.[2] Substitution of this residue can lead to activation of both PAR1 and PAR4.[2] Studies have shown that AYPGKF-NH2 does not induce responses in systems that exclusively express PAR1 or PAR2.
The primary biological fluid for assessing the activity of AYPGKF-NH2 is platelet-rich plasma (PRP), as its target, PAR4, is highly expressed on platelets. Its use in whole blood is also established for analyzing platelet activation in a more physiologically relevant environment. Due to the intrinsic nature of serum being devoid of platelets and clotting factors, it is not a suitable medium for studying the direct effects of a platelet agonist like AYPGKF-NH2. The peptide's stability in plasma is a consideration, as peptidases present in biological fluids can degrade it over time.
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Venous blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
AYPGKF-NH2 stock solution (e.g., 10 mM in sterile water or saline).
-
Agonist for positive control (e.g., ADP, collagen).
-
Saline or appropriate buffer for negative control.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10-15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Pre-warm the cuvette in the aggregometer for 5 minutes at 37°C with stirring (e.g., 1000 rpm).
-
Add 50 µL of the desired concentration of AYPGKF-NH2 (or alternative agonist/control) to the cuvette.
-
Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Dose-response curves can be generated to calculate the EC50 value for each agonist.
-
Whole Blood Flow Cytometry for Platelet Activation
This protocol allows for the analysis of platelet activation markers (e.g., P-selectin expression, fibrinogen binding) in a whole blood environment, which more closely mimics physiological conditions.
Materials:
-
Venous blood collected in 3.2% sodium citrate or other suitable anticoagulant.
-
AYPGKF-NH2 stock solution.
-
Fluorophore-conjugated antibodies against platelet markers (e.g., CD41a, CD61) and activation markers (e.g., CD62P for P-selectin, PAC-1 for activated GPIIb/IIIa).
-
Red blood cell lysis buffer.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Dilute whole blood 1:10 with PBS.
-
-
Stimulation:
-
To 100 µL of diluted whole blood, add the desired concentration of AYPGKF-NH2 or control.
-
Incubate for 10-15 minutes at room temperature.
-
-
Staining:
-
Add the cocktail of fluorophore-conjugated antibodies to the stimulated blood.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 1 mL of 1X red blood cell lysis buffer and incubate for 10 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the samples at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and platelet-specific markers (e.g., CD41a/CD61).
-
Quantify the expression of activation markers on the platelet population.
-
Visualizations
Caption: Signaling pathway of PAR4 activation by AYPGKF-NH2.
Caption: Experimental workflow for Light Transmission Aggregometry.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Par-4-AP;AY-NH2
For researchers, scientists, and drug development professionals, the responsible handling and disposal of synthetic peptides like Par-4-AP;AY-NH2 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As the toxicological properties of many research-grade peptides are not fully characterized, a cautious approach to waste management is essential. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, aligning with general laboratory safety standards.
Immediate Safety and Logistical Information
All personnel handling this compound must be familiar with standard laboratory safety protocols and should treat this peptide as a potentially hazardous substance.[1] Before beginning any work, a thorough risk assessment should be conducted.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A fully buttoned lab coat is required to protect against skin contact.
-
Ventilation: All handling of the powdered form of this compound should be performed in a chemical fume hood to prevent inhalation.[1]
Quantitative Data Summary
| Property | Value | Citation |
| Molecular Formula | C34H48N8O7 | [3] |
| Molecular Weight | 680.8 g/mol | [3] |
| Appearance | Powder | |
| Storage Temperature | Desiccate at -20°C | |
| Solubility | Soluble in aqueous solutions |
Experimental Protocol: General Inactivation of Peptide Waste
This protocol outlines a general method for inactivating peptide waste. Crucially, this procedure should only be performed after consulting with and receiving approval from your institution's Environmental Health and Safety (EHS) department.
Materials:
-
Liquid peptide waste containing this compound
-
10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH)
-
Appropriate neutralizing agent (e.g., sodium bisulfite for bleach, a weak acid for NaOH)
-
pH indicator strips
-
Designated hazardous waste container
Procedure:
-
Select Inactivation Reagent: Choose an appropriate inactivation reagent based on your institution's guidelines. 10% bleach or 1 M NaOH are common choices.
-
Prepare Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate Peptide Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A general ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to stand for a sufficient time to ensure complete inactivation, as advised by your EHS department.
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0. Use a suitable neutralizing agent and verify the pH with indicator strips.
-
Final Disposal: After inactivation and neutralization, the solution must be disposed of as hazardous chemical waste. Do not pour down the drain unless explicitly permitted by your institution's EHS department.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound depends on its form (solid or liquid) and must always adhere to institutional and local regulations.
Solid Waste Disposal
Solid waste includes unused or expired lyophilized peptide, contaminated personal protective equipment (gloves, etc.), and lab consumables (pipette tips, vials, etc.).
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Containerization: Use a high-density polyethylene (HDPE) container suitable for solid chemical waste. The container must be kept closed except when adding waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic and in secondary containment.
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Liquid Waste Disposal
Liquid waste includes reconstituted peptide solutions, contaminated buffers, and solvents.
-
Segregation: Collect all liquid waste containing this compound in a separate, labeled, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless permitted by your EHS department.
-
Containerization: Use a compatible container, such as an HDPE bottle, for liquid waste. Ensure the cap is securely fastened when not in use.
-
Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name and any known hazards.
-
Storage: Store the liquid waste container in a designated satellite accumulation area within secondary containment to prevent spills.
-
Final Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the liquid hazardous waste.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Par-4-AP;AY-NH2
For researchers, scientists, and drug development professionals working with the selective PAR4 agonist peptide, Par-4-AP;AY-NH2, stringent adherence to safety and logistical protocols is paramount. This guide provides immediate, essential information for the safe handling, storage, and disposal of this bioactive peptide, ensuring the integrity of research and the safety of laboratory personnel.
Personal Protective Equipment (PPE) and Handling
Given that the full toxicological properties of many research peptides are not extensively documented, a cautious approach to handling is necessary. When working with this compound, especially in its lyophilized powder form, the following personal protective equipment is mandatory.
| PPE Category | Item | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against accidental splashes of solutions or aerosolized powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized powder to prevent inhalation. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a fume hood, when handling the powdered form to minimize inhalation risk.
-
Avoid creating dust when weighing the lyophilized peptide.
-
Allow the vial to reach room temperature before opening to prevent condensation, which can affect peptide stability.
-
Wear gloves at all times to prevent contamination of the peptide and to protect yourself.
Storage and Stability
Proper storage is crucial for maintaining the biological activity of this compound. The stability of the peptide differs significantly between its lyophilized and solution forms.
| Form | Storage Temperature | Duration of Stability |
| Lyophilized Powder | -20°C to -80°C | Up to 1 year at -20°C; up to 2 years at -80°C[1] |
| Stock Solution | -20°C | Up to 1 month[1] |
| Stock Solution | -80°C | Up to 6 months[1] |
Storage Best Practices:
-
Store lyophilized peptide in a tightly sealed container, protected from moisture and light.[1]
-
For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Operational Plan: Solution Preparation
This compound is soluble in water.[2] For experimental use, stock solutions are typically prepared in a higher concentration and then diluted to the final working concentration.
Stock Solution Preparation (Example): To prepare a 10 mM stock solution of this compound (Molecular Weight: 680.79 g/mol ):
-
Weigh out 6.81 mg of the lyophilized peptide.
-
Dissolve in 1 mL of sterile, purified water.
-
For complete dissolution, gentle vortexing or sonication may be used.
-
If preparing an aqueous stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.
For in vivo studies, different solvent systems may be required. One such example involves dissolving the peptide in a mixture of DMSO, PEG300, Tween-80, and saline.
Experimental Protocol: Platelet Aggregation Assay
This protocol outlines a typical in vitro platelet aggregation assay using this compound to induce platelet activation.
Materials:
-
This compound stock solution
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) for baseline measurements
-
Aggregometer and cuvettes with stir bars
-
Agonists for positive controls (e.g., thrombin, ADP)
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from consenting donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Set Up the Aggregometer:
-
Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the instrument using PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
-
Perform the Assay:
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate for a few minutes.
-
Add a specific concentration of this compound to the cuvette to initiate platelet aggregation. A typical concentration range for PAR4-AP is 18.75 µM to 200 µM.
-
Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each sample.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated to determine the potency of this compound. The reported EC50 for AYPGKF-NH2 is approximately 15 µM.
-
Disposal Plan
Bioactive peptides like this compound should be treated as chemical waste and disposed of according to institutional and local environmental regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated materials, including unused peptide powder, pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.
Decontamination and Disposal:
-
Alternatively, and more commonly for laboratory-scale waste, the segregated chemical waste should be collected by the institution's certified hazardous waste management service for appropriate disposal, which typically involves incineration.
Visual Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
